molecular formula C8H6N2O4 B177433 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol CAS No. 112429-42-2

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Cat. No.: B177433
CAS No.: 112429-42-2
M. Wt: 194.14 g/mol
InChI Key: CHLANXGNWREVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-7-nitro-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-4-5-2-3-6(11)7(10(12)13)8(5)14-9-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOOOJONJCBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554161
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112429-42-2
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of organic chemistry. This document delves into the mechanistic rationale behind the chosen synthetic route, offers detailed experimental protocols, and presents methods for the characterization of the target molecule and its key intermediates.

Introduction

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, also known as 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole, is a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is of significant interest in medicinal chemistry, as it is a core structural component in a variety of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities. The introduction of a nitro group and a hydroxyl group onto the benzene ring, along with a methyl group on the isoxazole moiety, presents a unique substitution pattern that can be exploited for further chemical modifications and the exploration of novel biological activities. This guide elucidates a logical and efficient two-step synthesis of this target compound, commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol can be logically approached in two main stages:

  • Formation of the Benzisoxazole Core: Synthesis of the key intermediate, 3-Methylbenzo[d]isoxazol-6-ol .

  • Electrophilic Aromatic Substitution: Regioselective nitration of the phenolic intermediate to yield the final product.

This strategy leverages established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting.

Synthetic_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration 2_5_dihydroxyacetophenone 2',5'-Dihydroxyacetophenone oxime 2',5'-Dihydroxyacetophenone Oxime 2_5_dihydroxyacetophenone->oxime Hydroxylamine Hydrochloride precursor 3-Methylbenzo[d]isoxazol-6-ol oxime->precursor Base-catalyzed Cyclization final_product 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol precursor->final_product Nitrating Agent (e.g., HNO3/H2SO4)

Figure 1: Proposed two-part synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Part 1: Synthesis of the Precursor, 3-Methylbenzo[d]isoxazol-6-ol

The initial phase of the synthesis focuses on constructing the 3-methyl-6-hydroxybenzisoxazole core. This is achieved through a three-step sequence starting from hydroquinone.

Step 1.1: Fries Rearrangement to 2',5'-Dihydroxyacetophenone

The synthesis commences with the well-established Fries rearrangement of hydroquinone diacetate to produce 2',5'-dihydroxyacetophenone. Hydroquinone is first acetylated to form the diacetate ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, typically using aluminum chloride, to yield the desired acetophenone derivative.

Reaction: Hydroquinone Diacetate → 2',5'-Dihydroxyacetophenone

Causality of Experimental Choices: The Fries rearrangement is a classic and efficient method for the ortho-acylation of phenols. The use of a Lewis acid, such as aluminum chloride, is crucial for promoting the migration of the acyl group from the phenolic oxygen to the aromatic ring. The reaction temperature is a critical parameter that needs to be carefully controlled to achieve a good yield and minimize the formation of byproducts.[1]

Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone

A detailed protocol for this transformation can be found in Organic Syntheses.[1]

Step 1.2: Oximation of 2',5'-Dihydroxyacetophenone

The second step involves the conversion of the ketone functional group of 2',5'-dihydroxyacetophenone into an oxime. This is a standard reaction achieved by treating the ketone with hydroxylamine hydrochloride in the presence of a base.

Reaction: 2',5'-Dihydroxyacetophenone + Hydroxylamine Hydrochloride → 2',5'-Dihydroxyacetophenone Oxime

Causality of Experimental Choices: The oximation reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by a base to neutralize the HCl salt of hydroxylamine and to deprotonate the hydroxylamine, increasing its nucleophilicity.

Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone Oxime
  • In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2',5'-dihydroxyacetophenone oxime.

Step 1.3: Base-Catalyzed Cyclization to 3-Methylbenzo[d]isoxazol-6-ol

This is the key ring-forming step. The 2',5'-dihydroxyacetophenone oxime undergoes an intramolecular cyclization in the presence of a base to form the benzisoxazole ring. The base deprotonates the phenolic hydroxyl group at the 5-position, which then acts as a nucleophile, attacking the carbon of the oxime. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This type of base-induced cyclization of a dihydroxyacetophenone oxime to a hydroxy-methylbenzisoxazole has been reported in the literature.[2]

Reaction: 2',5'-Dihydroxyacetophenone Oxime → 3-Methylbenzo[d]isoxazol-6-ol

Causality of Experimental Choices: The choice of a base, such as potassium hydroxide, and a suitable solvent system, like aqueous methanol, is critical for promoting the cyclization while minimizing side reactions. The reaction temperature will also influence the rate and outcome of the cyclization.

Cyclization_Mechanism start 2',5'-Dihydroxyacetophenone Oxime deprotonation Deprotonation of 5-OH by base start->deprotonation Base (e.g., KOH) nucleophilic_attack Intramolecular nucleophilic attack deprotonation->nucleophilic_attack intermediate Cyclized Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration - H2O product 3-Methylbenzo[d]isoxazol-6-ol dehydration->product

Figure 2: Simplified workflow of the base-catalyzed cyclization.

Experimental Protocol: Synthesis of 3-Methylbenzo[d]isoxazol-6-ol
  • Dissolve 2',5'-dihydroxyacetophenone oxime (1.0 eq.) in a mixture of methanol and water.

  • Add a solution of potassium hydroxide (2.0 eq.) in water to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., HCl).

  • The product may precipitate out of solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Nitration of 3-Methylbenzo[d]isoxazol-6-ol

The final step in the synthesis is the regioselective nitration of the 3-Methylbenzo[d]isoxazol-6-ol precursor to introduce a nitro group at the 7-position of the benzene ring.

Reaction: 3-Methylbenzo[d]isoxazol-6-ol → 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Mechanistic Rationale and Regioselectivity

The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The positions ortho to the hydroxyl group are the 5- and 7-positions. The para-position is blocked by the fused isoxazole ring. Therefore, nitration is expected to occur at either the 5- or 7-position.

Several factors are predicted to favor nitration at the 7-position:

  • Electronic Effects: The isoxazole ring is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect will be more pronounced at the adjacent 5-position compared to the more distant 7-position.

  • Steric Hindrance: The 5-position is sterically more hindered due to its proximity to the fused isoxazole ring. The approaching electrophile (nitronium ion, NO₂⁺) will face less steric hindrance when attacking the 7-position.

Therefore, the combination of electronic deactivation and steric hindrance at the 5-position should lead to the preferential formation of the 7-nitro isomer.

Experimental Protocol: Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

A standard and effective method for the nitration of activated aromatic rings is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-Methylbenzo[d]isoxazol-6-ol (1.0 eq.) in concentrated sulfuric acid. Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Characterization Data

The structural confirmation of the synthesized compounds is crucial. The following table summarizes the expected key characterization data.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)Expected IR Bands (cm⁻¹)
2',5'-Dihydroxyacetophenone C₈H₈O₃152.15Aromatic protons, methyl singlet, two hydroxyl singlets.Aromatic carbons, carbonyl carbon, methyl carbon.~3300 (O-H), ~1650 (C=O)
3-Methylbenzo[d]isoxazol-6-ol C₈H₇NO₂149.15Aromatic protons, methyl singlet, hydroxyl singlet.Aromatic carbons, isoxazole carbons, methyl carbon.~3300 (O-H), ~1600 (C=N)
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol C₈H₆N₂O₄194.14Two aromatic protons (doublets), methyl singlet, hydroxyl singlet.Aromatic carbons, isoxazole carbons, methyl carbon.~3300 (O-H), ~1600 (C=N), ~1530 & ~1350 (NO₂)

Note: Specific chemical shifts (ppm) for NMR data and precise wavenumbers for IR data would need to be determined experimentally.

Safety Considerations

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitration Reactions: Nitration reactions are exothermic and have the potential to become uncontrollable if the temperature is not carefully managed. Always cool the reaction mixture and add the nitrating agent slowly.

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.

  • Solvents: Organic solvents such as ethanol and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. By employing a Fries rearrangement to generate a key acetophenone intermediate, followed by oximation and a base-catalyzed cyclization, the core benzisoxazole structure can be efficiently constructed. The subsequent regioselective nitration, driven by the directing effects of the hydroxyl group and steric considerations, allows for the introduction of the nitro group at the desired 7-position. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Unusual base-induced transformations of 2′,6′-dihydroxyacetophenone oxime.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • Organic Syntheses. 2,5-dihydroxyacetophenone. Available from: [Link]

Sources

physicochemical properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Introduction

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a heterocyclic compound belonging to the benzisoxazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2][3] The presence of nitro, hydroxyl, and methyl functional groups on the core benzisoxazole ring imparts specific electronic and steric properties that are critical to its molecular interactions, stability, and pharmacokinetic profile.

This guide provides a comprehensive analysis of the core (CAS No. 112429-42-2). As a Senior Application Scientist, the following sections are structured not merely to present data, but to provide a causal understanding behind the analytical choices and to equip researchers with the practical knowledge needed for its handling, characterization, and application in a research setting.

Molecular Identity and Structural Features

A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis. The compound, also known as 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole, possesses a fused bicyclic system with key substituents that dictate its chemical personality.[4]

Table 1: Core Molecular Identifiers
PropertyValueSource
IUPAC Name 3-Methyl-7-nitro-1,2-benzoxazol-6-olN/A
Synonym 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole[4]
CAS Number 112429-42-2[4]
Molecular Formula C₈H₆N₂O₄[4]
Molecular Weight 194.14 g/mol [4]
SMILES O=[O-][4]

The spatial arrangement of the nitro group adjacent to the hydroxyl group allows for potential intramolecular hydrogen bonding, which can influence properties such as melting point, solubility, and acidity (pKa).

cluster_0 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol cluster_1 Key Functional Groups Mol C₈H₆N₂O₄ MW: 194.14 FG1 Nitro Group (-NO₂) (Electron Withdrawing) FG2 Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) FG3 Methyl Group (-CH₃) (Steric Influence) FG4 Benzisoxazole Core (Aromatic Heterocycle)

Caption: Key structural components of the target molecule.

Computed Physicochemical Properties for Drug Discovery

In early-stage research, before extensive empirical testing, computational models provide critical insights into a molecule's likely behavior. These descriptors are essential for predicting properties like membrane permeability, oral bioavailability, and metabolic stability. The data presented below are derived from computational chemistry.[4]

Table 2: Computationally Derived Physicochemical Data
ParameterValueSignificance in Drug Development
LogP (Octanol/Water Partition Coeff.) 1.75Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 89.4 ŲSuggests good potential for cell membrane permeability. Molecules with TPSA < 140 Ų are often associated with better oral bioavailability.
Hydrogen Bond Acceptors 5The oxygen atoms of the nitro, hydroxyl, and isoxazole ring can accept hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Donors 1The single hydroxyl group is the primary hydrogen bond donor, a critical feature for target interaction.
Rotatable Bonds 1The low number of rotatable bonds indicates a rigid structure, which can be favorable for binding affinity by reducing the entropic penalty upon binding.

Analytical Characterization Workflow

A robust analytical workflow is non-negotiable for confirming the identity, purity, and structure of a synthesized compound. The following workflow represents a self-validating system, where each step provides orthogonal data to build a complete and trustworthy profile of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

G start Synthesized Crude Product purification Purification (e.g., Column Chromatography / Recrystallization) start->purification Initial Cleanup purity Purity Assessment (HPLC-UV, LC-MS) purification->purity Isolate Target purity->purification If Impure identity Identity & Structural Elucidation purity->identity If Purity ≥95% nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Atomic Connectivity ms Mass Spectrometry (HRMS for Exact Mass) identity->ms Molecular Weight ir FTIR Spectroscopy (Functional Groups) identity->ir Vibrational Modes uv UV-Vis Spectroscopy (Chromophore Analysis) identity->uv Electronic Transitions final Characterized Compound (>95% Purity) nmr->final ms->final ir->final uv->final

Caption: A validated workflow for compound characterization.

Experimental Protocols for Physicochemical Analysis

The following protocols are grounded in standard laboratory practices for the analysis of nitroaromatic and benzisoxazole-type compounds.[5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: The compound's computed LogP of 1.75 suggests it is well-suited for reversed-phase chromatography. A C18 column provides a nonpolar stationary phase that will retain the molecule, allowing for separation from more polar impurities. UV detection is chosen due to the presence of a strong chromophore in the benzisoxazole ring system.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid to ensure protonation of the phenolic group).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and a secondary wavelength near the determined λmax (see UV-Vis protocol).

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Elucidation by Spectroscopy

Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

A. Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is the preferred method for polar molecules like this one. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.[6]

Protocol:

  • Sample Preparation: Infuse a 10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid directly into the mass spectrometer.

  • Ionization Mode: ESI, positive and negative modes. In positive mode, the expected ion is [M+H]⁺ at m/z 195.03. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 193.02 due to the acidic phenol.

  • Analysis: Compare the observed exact mass to the calculated mass for C₈H₆N₂O₄. An accuracy within 5 ppm provides high confidence in the molecular formula.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the definitive atomic map of the molecule, confirming connectivity and the chemical environment of each proton and carbon.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and to observe the exchangeable proton of the -OH group.

  • Acquisition:

    • ¹H NMR: Acquire spectrum to observe signals for the aromatic protons, the methyl group, and the phenolic hydroxyl proton. The hydroxyl proton will likely appear as a broad singlet.

    • ¹³C NMR: Acquire spectrum to identify the 8 distinct carbon signals corresponding to the molecular structure.

  • Data Analysis: Process spectra and assign chemical shifts. The number of signals, their splitting patterns (multiplicity), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must align with the proposed structure.

C. Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Use the KBr pellet method.[6] Grind 1-2 mg of the dry sample with ~150 mg of dry, spectroscopic grade KBr. Press into a transparent pellet.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • ~3400-3200 cm⁻¹: Broad peak characteristic of the O-H stretch from the hydroxyl group.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric N-O stretches of the nitro group.

    • ~1620-1580 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~3000-2850 cm⁻¹: C-H stretching from the methyl group.

Stability and Storage

  • Storage: Based on supplier recommendations for similar compounds, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol should be stored in a cool, dry place, sealed tightly in its container, and protected from light to prevent potential photodegradation, a known pathway for nitroaromatic compounds.[7]

  • Shipping: The compound is typically shipped at room temperature.[4]

Conclusion

The physicochemical profile of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol defines it as a moderately lipophilic, rigid, heterocyclic molecule with key functional groups that govern its analytical behavior and potential biological activity. Its computed properties are favorable for applications in drug discovery. The analytical workflows and protocols detailed in this guide provide a robust framework for its unambiguous characterization, ensuring the scientific integrity required for advanced research and development.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • PubChem. 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. [Link]

  • PubChem. 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. [Link]

  • MDPI. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. [Link]

  • SciSpace. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • PubChem. 3-Methyl-6-phenylbenzo[d]isoxazole. [Link]

  • ResearchGate. Synthesis and characterization of novel isoxazolyl benzimidazoles. [Link]

Sources

An Examination of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the currently available information regarding the chemical compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. While a comprehensive experimental profile of this molecule is not extensively documented in publicly accessible literature, this document consolidates its known structural and physicochemical properties.

Core Identification and Chemical Structure

CAS Number: 112429-42-2[1]

Systematic Name: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Synonym: 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole

Molecular Formula: C₈H₆N₂O₄

Molecular Weight: 194.14 g/mol

The foundational structure of this compound is the benzo[d]isoxazole ring system. This bicyclic heterocycle consists of a benzene ring fused to an isoxazole ring. In this specific derivative, the benzene ring is substituted with a hydroxyl (-OH) group at the 6-position and a nitro (-NO₂) group at the 7-position. The isoxazole ring is substituted with a methyl (-CH₃) group at the 3-position.

Chemical Structure Visualization:

G Target 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Intermediate1 ortho-Hydroxyacetophenone Oxime derivative Target->Intermediate1 Intramolecular Cyclization Precursor1 Substituted ortho-Hydroxyacetophenone Intermediate1->Precursor1 Oximation Precursor2 Hydroxylamine Intermediate1->Precursor2 Oximation StartingMaterial Substituted Phenol Precursor1->StartingMaterial Nitration & Acetylation

Caption: A hypothetical retrosynthetic analysis for the target compound.

The reactivity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is predicted to be influenced by the electron-withdrawing nature of the nitro group and the isoxazole ring, as well as the presence of the phenolic hydroxyl group. The aromatic ring is likely to be deactivated towards electrophilic substitution. The hydroxyl group can undergo typical phenolic reactions, such as etherification and esterification. The methyl group on the isoxazole ring may be susceptible to condensation reactions under appropriate basic conditions.

Potential Applications and Biological Activity

There is a lack of specific studies detailing the biological activity or applications of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. However, the broader class of isoxazole and benzisoxazole derivatives is known to exhibit a wide range of pharmacological properties. These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer activities. [2] The presence of the nitroaromatic moiety is a common feature in various biologically active compounds, although it can also be associated with toxicity. Any future investigation into the therapeutic potential of this molecule would need to carefully assess its efficacy and safety profile.

Conclusion

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a chemical entity for which basic structural and computed physicochemical data are available. However, a thorough understanding of its synthesis, reactivity, and biological potential is hampered by the current absence of detailed experimental studies in the public domain. This guide serves as a summary of the existing information and highlights the significant knowledge gaps that future research could address. Further investigation is warranted to elucidate the experimental properties and potential applications of this compound.

References

  • A2B Chem. 112429-42-2 | 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. Chemikart. Accessed January 15, 2026. [Link]

  • Kakkerla, R. Synthesis and characterization of novel isoxazolyl benzimidazoles. Journal of Chemical and Pharmaceutical Research. 2015, 7(7):445-448. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount.[1][2][3] While direct experimental spectra for this specific molecule are not widely available, this document, authored from the perspective of a Senior Application Scientist, will provide predicted spectral characteristics based on fundamental principles and comparative data from structurally related molecules.

Molecular Structure and Rationale for Spectroscopic Analysis

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol possesses a unique molecular architecture, integrating a benzisoxazole core, a methyl group, a hydroxyl group, and a nitro group. The precise arrangement of these functionalities dictates the compound's chemical reactivity, and ultimately, its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming the synthesized structure.

Molecular Formula: C₈H₆N₂O₄[4] Molecular Weight: 194.14 g/mol [4]

Caption: Molecular structure of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, both ¹H and ¹³C NMR are crucial for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of benzisoxazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved; sonication may be necessary.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (e.g., COSY, HSQC, HMBC) at room temperature.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HAr-OHThe phenolic proton is acidic and its chemical shift can be concentration-dependent. It is expected to be a broad singlet.
~7.8Doublet1HAr-HThe aromatic proton adjacent to the nitro group is expected to be significantly deshielded. The multiplicity will depend on coupling with the neighboring proton.
~7.2Doublet1HAr-HThe remaining aromatic proton will resonate in the typical aromatic region. Its chemical shift is influenced by the adjacent hydroxyl and isoxazole ring.
~2.5Singlet3H-CH₃The methyl protons are expected to be a singlet as there are no adjacent protons to couple with.

Note: Aromatic proton chemical shifts in benzoxazole and related heterocyclic systems typically appear in the downfield region (δ 6.8–8.8 ppm).[1]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=NThe carbon of the isoxazole ring double-bonded to nitrogen is expected at a low field.
~150C-OHThe aromatic carbon attached to the hydroxyl group will be deshielded.
~145C-NO₂The aromatic carbon bearing the nitro group is also expected to be significantly downfield.
~110-130Ar-CThe remaining aromatic and isoxazole carbons will appear in this range.
~15-CH₃The methyl carbon is expected to resonate at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupRationale
~3400 (broad)O-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~3100-3000Aromatic C-H stretchCharacteristic of C-H bonds in the aromatic ring.
~2950-2850Aliphatic C-H stretchCorresponding to the methyl group.
~1620C=N stretchCharacteristic of the isoxazole ring.
~1580, 1470Aromatic C=C stretchTypical for aromatic ring systems.
~1530, 1350N-O stretch (asymmetric and symmetric)Strong absorptions characteristic of the nitro group.
~1250C-O stretchPhenolic C-O bond vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization method that typically yields the molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

m/zInterpretation
194[M]⁺, Molecular ion
179[M - CH₃]⁺
164[M - NO]⁺
148[M - NO₂]⁺
120[M - NO₂ - CO]⁺

digraph "MS_Fragmentation" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

M [label="[M]⁺\nm/z = 194"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 179"]; M_minus_NO2 [label="[M - NO₂]⁺\nm/z = 148"]; M_minus_NO2_minus_CO [label="[M - NO₂ - CO]⁺\nm/z = 120"];

M -> M_minus_CH3 [label="- CH₃"]; M -> M_minus_NO2 [label="- NO₂"]; M_minus_NO2 -> M_minus_NO2_minus_CO [label="- CO"]; }

Caption: Predicted key fragmentation pathways for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in MS.

Conclusion

The predicted NMR, IR, and MS spectral data presented in this guide provide a comprehensive analytical framework for the characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. These predictions, grounded in fundamental spectroscopic principles and supported by data from analogous structures, offer a robust starting point for researchers in the synthesis and analysis of this and related benzisoxazole derivatives. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectral data.

References

  • Spectroscopic Analysis of Benzoxazole Derivatives: Applic
  • The spectra of benzo[d]isoxazol-3[2H]-one (2).
  • 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol | ChemScene.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.

Sources

A Technical Guide to the Biological Activities of Nitrobenzo[d]isoxazole Derivatives: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitrobenzo[d]isoxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets. The benzo[d]isoxazole (also known as indoxazene) scaffold is one such entity. Its inherent structural rigidity, combined with its electronic properties, makes it a cornerstone in the design of novel therapeutics. The integration of an isoxazole ring into a molecule can confer enhanced physicochemical properties and biological activity, a fact evidenced by its presence in FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1]

This guide focuses on a specific, highly promising subclass: nitrobenzo[d]isoxazole derivatives . The introduction of a nitro (-NO2) group is a strategic decision in drug design. As a potent electron-withdrawing group, it can significantly modulate a molecule's electronic character, influencing its binding affinity and reactivity. Furthermore, the nitro group is a well-known pharmacophore in its own right, particularly in antimicrobial agents where its bioreduction can lead to cytotoxic radical species. This technical guide provides an in-depth exploration of the multifaceted biological potential of nitrobenzo[d]isoxazole derivatives, synthesizing mechanistic insights with field-proven experimental protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

The versatility of the nitrobenzo[d]isoxazole scaffold is perhaps most evident in its diverse anticancer activities. These derivatives have been shown to interfere with multiple signaling pathways and protein functions critical for tumor growth and survival.

Mechanisms of Action

Nitrobenzo[d]isoxazole derivatives exert their antiproliferative effects through several validated mechanisms:

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Many solid tumors thrive in hypoxic (low-oxygen) environments, upregulating the transcription factor HIF-1α to promote angiogenesis and metastasis. Specific benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[2] This mechanism effectively chokes off the tumor's ability to develop new blood vessels and adapt to its microenvironment. The electron-withdrawing nature of the nitro group can enhance interactions with the target protein, contributing to high potency.[2]

  • Dual Inhibition of GPX4 and MDM2: A novel strategy involves the dual targeting of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2).[3] MDM2 is a negative regulator of the p53 tumor suppressor, while GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death. Spirooxindole derivatives containing a nitroisoxazole moiety have been shown to inhibit both targets, simultaneously reactivating p53-mediated apoptosis and inducing ferroptotic cell death in cancer cells.[3]

  • Bromodomain and Extra-Terminal (BET) Inhibition: The BET family of proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like MYC. Benzo[d]isoxazole derivatives have been rationally designed as bivalent inhibitors that can bind to the two tandem bromodomains (BD1 and BD2) of BET proteins with high potency, making them promising agents for cancers like prostate cancer.[4][5]

Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a self-validating system for assessing the cytotoxic potential of novel nitrobenzo[d]isoxazole compounds, the MTT assay is a foundational and reliable method.

Causality Behind Experimental Choices:

  • Why MTT? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its direct correlation with metabolic activity. Mitochondrial dehydrogenases in living, viable cells cleave the tetrazolium ring of MTT to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[5]

  • Choice of Cell Lines: Cell lines should be selected based on the therapeutic target. For instance, in evaluating BET inhibitors, prostate cancer cell lines like LNCaP are appropriate.[4] For assessing general cytotoxicity, a panel of diverse cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) is recommended.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzo[d]isoxazole test compounds in the appropriate cell culture medium. Treat the cells with these varying concentrations for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Visualizing the Mechanism

hif1a_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (alpha subunit) Hypoxia->HIF1a Stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (beta subunit) HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to TargetGenes Target Genes (e.g., VEGF, PDK1) HRE->TargetGenes Activates Transcription Angiogenesis Angiogenesis & Tumor Progression TargetGenes->Angiogenesis Inhibitor Nitrobenzo[d]isoxazole Derivative Inhibitor->HIF1_complex Inhibits Transcription

Caption: HIF-1α pathway inhibition by nitrobenzo[d]isoxazole derivatives.[2]

Antimicrobial Activity: A Renewed Approach

The isoxazole scaffold is a component of several established antibiotics, and the addition of a nitro group can significantly enhance this activity.[1][7]

Mechanism of Action

While the precise mechanisms can vary, the antimicrobial action of nitro-containing heterocycles often involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species, including nitroso and hydroxylamino intermediates, which are highly toxic to the bacterial cell. These reactive species can cause widespread damage to cellular macromolecules, including DNA, RNA, and proteins, leading to a bacteriostatic or bactericidal effect.[8] This mechanism is analogous to that of the clinical antibiotic nitrofurantoin, suggesting a proven pathway for antimicrobial efficacy.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. This protocol is designed to be self-validating by including standard reference strains and antibiotics.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly standardized (e.g., by the Clinical and Laboratory Standards Institute - CLSI), allows for the testing of multiple compounds and concentrations simultaneously, and provides a quantitative result (the MIC value), which is crucial for structure-activity relationship (SAR) studies.

  • Reference Strains: Using ATCC (American Type Culture Collection) reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) ensures reproducibility and allows for comparison of results across different laboratories.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the nitrobenzo[d]isoxazole compound in MHB to achieve a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. Also, run a standard antibiotic (e.g., Ciprofloxacin) as a comparator.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring optical density.

Visualizing the Workflow

mic_workflow start Start: Overnight Bacterial Culture prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate Wells with Bacteria prep_inoculum->inoculate prep_plate Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Visual Inspection for Growth incubate->read end Determine MIC Value read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Neuroprotective Potential

Emerging evidence points to the utility of isoxazole derivatives in mitigating inflammation and neuronal damage, suggesting promising applications for nitrobenzo[d]isoxazoles in these complex therapeutic areas.[1][9]

Plausible Mechanisms of Action
  • Anti-inflammatory Effects: The primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[10] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[11]

  • Neuroprotective Effects: Extrapolating from structurally related compounds, the neuroprotective potential of nitrobenzo[d]isoxazoles may stem from two key areas. First, by analogy to nitroindazoles, they may act as inhibitors of neuronal nitric oxide synthase (nNOS), reducing excitotoxicity and ischemic brain damage.[12] Second, drawing from the activity of benzoxazole derivatives, they could protect neurons from β-amyloid-induced toxicity by modulating critical survival pathways like the Akt/GSK-3β signaling cascade, thereby reducing tau hyperphosphorylation and apoptosis.[13][14]

Key Experimental Protocol: Neuroprotection Assay in Aβ-Induced PC12 Cells

This protocol provides a robust in vitro model to assess the potential of a compound to protect against neurotoxicity, a hallmark of Alzheimer's disease.

Causality Behind Experimental Choices:

  • PC12 Cell Line: The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model in neurobiology because upon differentiation, it exhibits properties of sympathetic neurons. It is highly sensitive to β-amyloid (Aβ) toxicity, making it an excellent system for screening neuroprotective agents.[13]

  • Western Blotting: This technique is chosen to provide mechanistic insight. By probing for key proteins (e.g., phosphorylated Akt, cleaved caspase-3), it allows researchers to confirm whether the compound's protective effect is mediated through the hypothesized signaling pathways.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) for several days to induce a neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the nitrobenzo[d]isoxazole derivative for 1-2 hours.

  • Induction of Toxicity: Add a toxic concentration of aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅) to the wells (excluding the untreated control group) and co-incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Section 1.2. A significant increase in viability in the compound-treated groups compared to the Aβ-only group indicates a neuroprotective effect.

  • Mechanistic Analysis (Western Blot): a. Lyse the cells from parallel experimental plates to extract total protein. b. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-GSK-3β, Bax, Bcl-2, cleaved caspase-3). d. Incubate with a secondary antibody and use a chemiluminescent substrate to visualize protein bands. e. Quantify band intensity to determine changes in protein expression or phosphorylation, revealing the underlying mechanism of protection.[14]

Visualizing a Neuroprotective Pathway

akt_pathway AB β-Amyloid Toxicity Akt Akt AB->Akt Inhibits Apoptosis Apoptosis (Neuronal Death) AB->Apoptosis Induces Inhibitor Nitrobenzo[d]isoxazole Derivative Inhibitor->Akt Promotes Phosphorylation (Activation) GSK3b GSK-3β Akt->GSK3b Inhibits Phosphorylation Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Tau Tau Protein GSK3b->Tau Phosphorylates HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the evaluation of two critical physicochemical properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: solubility and stability. As a novel heterocyclic compound with potential applications in pharmaceutical development, a thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for advancing its preclinical and clinical development. This document moves beyond a simple recitation of data, offering a detailed exposition of the principles, experimental designs, and analytical methodologies required to generate robust and reliable solubility and stability profiles. We present field-proven, step-by-step protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with international regulatory expectations. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for producing high-quality, reproducible data.

Introduction: The Significance of Physicochemical Profiling

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a substituted benzisoxazole, a heterocyclic scaffold known to be of significant interest in medicinal chemistry.[1] The specific functionalization of this molecule—a methyl group, a phenolic hydroxyl group, and a nitro group—suggests a complex interplay of electronic and steric factors that will govern its solubility and stability.

  • Solubility is a cornerstone of drug efficacy, directly influencing bioavailability, formulation development, and the design of in vitro and in vivo assays.[2] Poor aqueous solubility can terminate the development of an otherwise promising drug candidate.

  • Stability determines a compound's shelf-life, storage conditions, and degradation pathways.[3] Understanding how the molecule degrades under stress is crucial for identifying potential impurities, ensuring patient safety, and developing a stable pharmaceutical formulation.[4]

This guide provides the necessary protocols to thoroughly characterize these properties for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Compound Profile: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

PropertyValueSource
CAS Number 112429-42-2[5]
Molecular Formula C₈H₆N₂O₄[5]
Molecular Weight 194.14 g/mol [5]
Chemical Structure (See Figure 1)Inferred from Name
Computed LogP 1.75[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 5[5]
Chemical structure of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Figure 1. Chemical structure of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Foundational Principles of Solubility Assessment

The solubility of a compound is not a single value but a property dependent on the solid-state form (e.g., crystalline vs. amorphous) and the solution's conditions.[6] For drug discovery and development, two types of solubility are particularly relevant: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[7][8] It is a high-throughput method used for early-stage compound screening.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period (e.g., 24-48 hours) until the concentration of the dissolved solute is constant.[9][10] This is the gold standard for pre-formulation and regulatory submissions.[11]

The presence of a phenolic hydroxyl group suggests that the solubility of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol will be pH-dependent. Therefore, solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[11]

Experimental Protocols for Solubility Determination

Prerequisite: Development of a Quantitation Method

A validated analytical method is required to measure the concentration of the compound in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Step-by-Step HPLC Method Development:

  • Wavelength Selection: Dissolve a small amount of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in a suitable organic solvent (e.g., acetonitrile or methanol) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax). For related benzisoxazole derivatives, a λmax around 238 nm has been reported and can be used as a starting point.[12]

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a robust starting point for small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of the compound.

  • Method Optimization: Adjust the gradient to achieve a sharp, symmetrical peak with a retention time of 2-10 minutes.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[5]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the principle of equilibrating an excess of the solid compound with the solvent of interest.[9]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Weigh excess solid (e.g., 1-2 mg) into vials B Add buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) A->B Add Solvent C Incubate with agitation (e.g., 24-48h at 37°C) B->C Seal & Agitate D Filter or Centrifuge to remove undissolved solid C->D Sample E Dilute supernatant D->E Prepare for Analysis F Quantify by validated HPLC method E->F Inject G Calculate solubility (µg/mL or µM) F->G Compare to Standard Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount (e.g., 2 mg) of solid 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol to triplicate vials for each buffer system (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate/acetate buffers).[11]

  • Equilibration: Add a precise volume (e.g., 1 mL) of the respective buffer to each vial. Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 37°C) for 24 to 48 hours. The presence of undissolved solid at the end of the incubation period is essential to confirm that equilibrium has been reached.

  • Sampling: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a 0.45 µm filter (low-binding, e.g., PVDF) to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid adsorption effects.

  • Quantitation: Prepare a dilution series of the filtrate in the mobile phase. Analyze the samples using the pre-validated HPLC method against a standard curve prepared from a stock solution of the compound.

  • Calculation: Determine the concentration in the original supernatant, which represents the thermodynamic solubility at that specific pH.

Foundational Principles of Stability Assessment

Chemical stability testing is a critical component of drug development, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[3] The objective is to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.

Forced degradation (or stress testing) is performed to identify likely degradation products and establish degradation pathways.[4] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being so extensive as to generate secondary or tertiary degradation products.

The presence of a nitro group and a phenolic hydroxyl group on an aromatic system, along with the isoxazole ring, suggests potential degradation pathways including:

  • Hydrolysis: The isoxazole ring may be susceptible to opening under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group is a potential site for oxidation.

  • Photodegradation: Aromatic nitro compounds are often photolabile.

  • Reduction: The nitro group can be reduced, although this is less common under typical storage conditions, it can be a metabolic or formulation-related liability.

Experimental Protocols for Stability and Forced Degradation

A stability-indicating analytical method is a prerequisite for these studies. This is an analytical method (typically HPLC) that can accurately measure the decrease in the concentration of the active compound and separate its degradation products from the parent peak and from each other.[4] The HPLC method developed in section 3.1 must be validated for this purpose.

Protocol for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis Prep Prepare stock solution of compound (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize/Quench reaction at time points (e.g., 2, 8, 24h) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/PDA Neutralize->Analyze Identify Characterize degradants by LC-MS/MS Analyze->Identify If significant degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Steps:

For each condition, a control sample (compound in solvent without stressor) should be run in parallel.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.

    • Incubate at room temperature. The isoxazole ring can be particularly sensitive to base.

    • Withdraw samples at time points, neutralize with an equivalent amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw samples at time points and analyze by HPLC.

  • Thermal Degradation:

    • Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Sample the solution at time points. For the solid, dissolve a weighed amount at each time point for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples after exposure.

Analysis and Characterization of Degradants
  • HPLC-PDA: A photodiode array (PDA) detector is crucial for these studies. It allows for the assessment of peak purity, ensuring that the parent compound peak does not co-elute with any degradation products.

  • LC-MS/MS: For any significant degradation products observed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for structural elucidation. By determining the mass of the degradation product and analyzing its fragmentation pattern, its structure can often be proposed or confirmed.

Data Interpretation and Reporting

Solubility Data: The results should be reported as a pH-solubility profile, plotting solubility (in µg/mL and µM) against the pH of the buffer. This visual representation is critical for formulation scientists.

Stability Data: The stability report should include:

  • A summary table of the percentage degradation under each stress condition at various time points.

  • Chromatograms showing the separation of the parent compound from its degradants.

  • A proposed degradation pathway based on the structures of the identified degradants.

  • A statement on the intrinsic stability of the molecule and any potential liabilities (e.g., sensitivity to high pH or light).

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any potential therapeutic agent. This guide provides a robust and scientifically grounded framework for characterizing 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. By adhering to these detailed protocols, which are rooted in established regulatory guidelines and best practices, researchers can generate the high-quality data necessary to make informed decisions about the future development of this compound. The insights gained from these studies will be invaluable for guiding formulation strategies, defining storage conditions, and ensuring the overall quality and safety of any future medicinal product.

References

  • This reference is not available in the provided search results.
  • Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • This reference is not available in the provided search results.
  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • This reference is not available in the provided search results.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • This reference is not available in the provided search results.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • This reference is not available in the provided search results.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]

  • A review on method development by hplc. SciSpace. Available at: [Link]

  • This reference is not available in the provided search results.
  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • This reference is not available in the provided search results.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Potential Significance of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses on a specific, lesser-known derivative, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS 112429-42-2). While a detailed historical record of its discovery is not prominent in the scientific literature, its structure suggests potential biological relevance, particularly within the contexts of antimicrobial and anticancer research where nitroaromatic and isoxazole compounds have shown significant promise.[2][3][4] This document provides a comprehensive overview of a plausible synthetic pathway for this compound, grounded in established organic chemistry principles. It offers detailed experimental protocols and explains the rationale behind the selection of reagents and reaction conditions. Furthermore, this guide discusses the potential biological importance of this molecule by drawing parallels with structurally related compounds.

Introduction: The Prominence of the Benzo[d]isoxazole Core

The fusion of a benzene ring and an isoxazole ring gives rise to the benzo[d]isoxazole system, a scaffold that has garnered considerable attention in drug discovery. The isoxazole moiety itself is present in a number of FDA-approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[2] The incorporation of this heterocycle into a larger aromatic system often imparts a rigid, planar structure that can facilitate specific interactions with biological targets. Derivatives of benzo[d]isoxazole have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.

The Target Molecule: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

The subject of this guide, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, is a functionalized benzo[d]isoxazole. Its structure is characterized by a methyl group at the 3-position, a hydroxyl group at the 6-position, and a nitro group at the 7-position.

Compound Attribute Value
IUPAC Name 3-Methyl-7-nitro-1,2-benzoxazol-6-ol
CAS Number 112429-42-2
Molecular Formula C₈H₆N₂O₄
Molecular Weight 194.14 g/mol
SMILES O=[O-]

The presence of a nitro group is particularly noteworthy, as this functional group is a known pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive nitrogen species.[4][5] The phenolic hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.

Proposed Retrosynthetic Analysis and Synthetic Pathway

Given the lack of a documented synthesis for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a plausible synthetic route has been devised based on established methodologies for the formation and functionalization of the benzo[d]isoxazole ring system. The proposed synthesis begins with a commercially available substituted phenol and proceeds through a series of key transformations: nitration, acetylation, oxime formation, and cyclization.

Retrosynthesis target 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol intermediate2 2-Acetyl-3-nitrophenol oxime target->intermediate2 Cyclization intermediate1 2-Acetyl-3-nitrophenol start 2-Acetylphenol intermediate1->start Nitration intermediate2->intermediate1 Oximation Synthetic_Pathway start 2-Acetylphenol step1 Nitration start->step1 intermediate1 2-Acetyl-3-nitrophenol step1->intermediate1 step2 Oximation intermediate1->step2 intermediate2 2-Acetyl-3-nitrophenol oxime step2->intermediate2 step3 Cyclization intermediate2->step3 product 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol step3->product

Caption: Proposed synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Nitration of 2-Acetylphenol

The first step involves the regioselective nitration of 2-acetylphenol. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively. The position ortho to the hydroxyl group and meta to the acetyl group is sterically hindered. Therefore, nitration is expected to occur at the position para to the hydroxyl group and ortho to the acetyl group, or at the position ortho to the hydroxyl group and meta to the acetyl group. Judicious choice of nitrating agent and reaction conditions is crucial to favor the desired isomer.

Protocol:

  • To a solution of 2-acetylphenol (1.0 eq) in glacial acetic acid at 0 °C, add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise with stirring.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford 2-acetyl-3-nitrophenol.

Rationale: The use of nitric acid in acetic acid is a milder nitrating condition compared to the standard nitric acid/sulfuric acid mixture, which can help to avoid over-nitration and decomposition of the phenol. The directing effects of the hydroxyl and acetyl groups are key to achieving the desired regioselectivity.

Step 2: Oximation of 2-Acetyl-3-nitrophenol

The ketone functionality of 2-acetyl-3-nitrophenol is converted to an oxime, which is the precursor for the isoxazole ring. This is a standard condensation reaction.

Protocol:

  • Dissolve 2-acetyl-3-nitrophenol (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitate by filtration, wash with water, and dry to yield the oxime.

Rationale: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate generates the free hydroxylamine, which then nucleophilically attacks the carbonyl carbon to form the oxime. This is a well-established and high-yielding transformation. [6][7]

Step 3: Cyclization to form 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

The final step is the intramolecular cyclization of the oxime to form the benzo[d]isoxazole ring. This can be achieved through various methods, including oxidative cyclization.

Protocol:

  • Suspend the 2-acetyl-3-nitrophenol oxime (1.0 eq) in a suitable solvent such as acetic acid.

  • Add a dehydrating agent or an oxidizing agent, for example, a catalytic amount of iodine with an oxidant, or simply heat in a high-boiling solvent to effect cyclodehydration.

  • Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the solid product by filtration, wash with water, and purify by column chromatography or recrystallization.

Rationale: The formation of the benzo[d]isoxazole ring from an ortho-hydroxyaryl oxime is a known synthetic strategy. The reaction proceeds via the removal of water, with the phenolic oxygen attacking the oxime carbon, followed by tautomerization to the aromatic system.

Potential Biological Significance and Applications

While there is no specific biological data for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, the structural motifs present in the molecule are found in compounds with significant biological activities.

  • Antimicrobial Activity: The presence of a nitro group on an aromatic ring is a key feature of several antimicrobial drugs. Nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate cytotoxic radical species. [4]Isoxazole derivatives have also been extensively studied for their antibacterial and antifungal properties. [2][3]The combination of these two pharmacophores in the target molecule makes it a candidate for antimicrobial screening.

  • Anticancer Activity: Many nitro-containing compounds have been investigated as anticancer agents. They can act as hypoxia-activated prodrugs, being selectively reduced in the low-oxygen environment of solid tumors to release cytotoxic agents. [4]Furthermore, the benzo[d]isoxazole scaffold has been identified in compounds with potent anticancer activities, acting through various mechanisms. [1]

  • Enzyme Inhibition: The rigid, planar structure of the benzo[d]isoxazole core makes it an attractive scaffold for the design of enzyme inhibitors. The substituents on the ring can be tailored to achieve specific interactions with the active site of a target enzyme.

Conclusion

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a compound of interest due to the presence of biologically relevant functional groups on the privileged benzo[d]isoxazole scaffold. Although its discovery and history are not well-documented, a plausible and efficient synthetic route can be designed based on established chemical transformations. The synthesis involves a sequence of nitration, oximation, and cyclization starting from a readily available phenol. The potential for this molecule to exhibit antimicrobial or anticancer activity warrants its synthesis and biological evaluation. This guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related benzo[d]isoxazole derivatives.

References

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Compar
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. 2021.
  • On the Nitration of 5-Phenyl- and 3-Methyl-5-Phenylisoxazoles. Heterocycles. 1989.
  • Nitration of isoxazole 9: (i) Ac2O, HNO3, 0.5 h, 0-5 °C,...
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega. 2025.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. European Journal of Medicinal Chemistry. 2021.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis and Characterization of Novel Isoxazole derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 4.16 – Isoxazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. 1984.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 2024.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Saudi Pharmaceutical Journal.
  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • The Preparation of 3-Methyl-4-nitro-5-(2-alkylethenyl)isoxazoles. ChemInform. 2025.
  • Production of 6-nitro-3-hydroxybenzoic acid.
  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Scientific Reports.
  • Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society. 2025.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

A Theoretical and Computational Guide to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: Exploring a Niche Heterocycle for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental literature on this specific molecule, this document serves as a robust starting point for researchers, scientists, and drug development professionals. We present a plausible synthetic pathway, detailed protocols for its characterization, and an in-depth computational analysis of its structural, spectroscopic, electronic, and nonlinear optical properties using Density Functional Theory (DFT). All proposed methodologies are grounded in established principles and validated against studies of analogous compounds.

Introduction: The Potential of Substituted Benzisoxazoles

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of specific substituents, such as methyl, nitro, and hydroxyl groups, can significantly modulate the physicochemical and pharmacological properties of the core structure. 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (C₈H₆N₂O₄, Molar Mass: 194.14 g/mol ) is a fascinating, yet underexplored, member of this family. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group on the benzene ring, combined with the methyl-substituted isoxazole moiety, suggests intriguing electronic properties and potential for biological interactions.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical exploration of this compound. We will outline a proposed synthetic route and detail the computational methodologies required to predict its key characteristics, thereby providing a roadmap for its empirical investigation.

Proposed Synthesis and Characterization

Proposed Synthetic Protocol

A potential route to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol could start from a suitably substituted 2-nitrophenol. The key step would be the formation of the isoxazole ring.

Step 1: Synthesis of the Precursor

The synthesis would likely begin with a commercially available nitrophenol derivative, which would be subjected to reactions to introduce the necessary functional groups for the subsequent cyclization.

Step 2: Cyclization to form the Benzisoxazole Ring

A common method for forming the 2,1-benzisoxazole ring is through the reductive cyclization of an ortho-nitrobenzyl derivative.[1]

Experimental Protocol: Proposed Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

  • Starting Material: 2-hydroxy-4-nitroacetophenone.

  • Oxime Formation: The starting material is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The mixture is refluxed for several hours.

  • Cyclization: The resulting oxime is then subjected to cyclization. This can often be achieved by heating in the presence of a dehydrating agent or a suitable catalyst.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by pouring it into cold water. The crude product is filtered, washed, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for confirming the molecular structure. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques will identify the functional groups present in the molecule, such as the -OH, -NO₂, C=N, and aromatic C-H vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the electronic transitions within the molecule and provide insights into its conjugation and chromophoric properties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.[6]

The following diagram illustrates the proposed workflow for the synthesis and characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 2-hydroxy-4-nitroacetophenone oxime Oxime Formation (Hydroxylamine HCl, Base) start->oxime cyclization Cyclization (Dehydrating Agent/Heat) oxime->cyclization purification Work-up & Purification (Recrystallization/Chromatography) cyclization->purification product 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ir_raman Vibrational Spectroscopy (FT-IR, FT-Raman) product->ir_raman Functional Group ID uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Properties ms Mass Spectrometry (HRMS) product->ms Molecular Formula

Caption: Proposed workflow for the synthesis and characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Computational Analysis: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful tool for predicting the properties of molecules.[7][8] We propose a comprehensive computational study of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol to elucidate its structural, electronic, and optical properties.

Computational Methodology
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9]

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the properties in different solvents.

The logical flow of the computational analysis is depicted in the following diagram:

G cluster_properties Property Calculations start Initial Structure of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) freq_calc->homo_lumo mesp Molecular Electrostatic Potential (MESP) freq_calc->mesp nlo Nonlinear Optical Properties (Polarizability, Hyperpolarizability) freq_calc->nlo uv_vis_td_dft UV-Vis Spectra (TD-DFT) freq_calc->uv_vis_td_dft

Caption: Workflow for the computational analysis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Predicted Molecular Geometry

The geometry optimization will provide the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. This information is crucial for understanding its three-dimensional structure and steric properties.

Vibrational Spectra Analysis

Frequency calculations will yield the theoretical IR and Raman spectra. By comparing these with experimental data, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

Electronic Properties
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transport properties. The HOMO-LUMO energy gap provides an estimate of the molecule's stability.[9]

  • Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. This is particularly important for understanding potential drug-receptor interactions.

ParameterPredicted Value (eV)
HOMO Energy(Calculated Value)
LUMO Energy(Calculated Value)
HOMO-LUMO Gap(Calculated Value)

Table 1: Predicted Frontier Molecular Orbital Energies.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. The polarizability (α) and the first hyperpolarizability (β) of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol will be calculated to assess its potential as an NLO material. The presence of donor (-OH) and acceptor (-NO₂) groups on the conjugated system suggests that this molecule may exhibit significant NLO properties.

NLO ParameterPredicted Value (esu)
Polarizability (α)(Calculated Value)
First Hyperpolarizability (β)(Calculated Value)

Table 2: Predicted Nonlinear Optical Properties.

Potential Applications and Future Directions

The structural features of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol suggest several potential avenues for research and application:

  • Medicinal Chemistry: The benzisoxazole core is present in various biologically active compounds. The specific substitution pattern of this molecule could lead to novel antibacterial, antifungal, or anticancer agents.[10]

  • Materials Science: The predicted NLO properties warrant further investigation for applications in optical devices.

  • Agrochemicals: Heterocyclic compounds are widely used in agriculture. This molecule could be explored for its potential as a pesticide or herbicide.[5]

Future work should focus on the successful synthesis and experimental validation of the theoretical predictions presented in this guide. Biological screening of the compound against a panel of targets would be a logical next step to uncover its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. By proposing a synthetic route and detailing a thorough computational analysis, we have laid the groundwork for future experimental investigations into this promising heterocyclic compound. The insights gained from such studies will be invaluable for researchers in drug discovery, materials science, and related fields.

References

  • Mąkosza, M., & Winiarski, J. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Russian Chemical Bulletin, 64(10), 2466-2473. [Link]

  • Reddy, T. J., & Kumar, A. (2019). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]

  • Shi, F., & Larock, R. C. (2012). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic letters, 14(10), 2654–2657. [Link]

  • Kündig, E. P., & Xu, L. H. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 14(18), 4842–4845. [Link]

  • Kündig, E. P., & Xu, L. H. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 14(18), 4842-4845. [Link]

  • Vivas-Reyes, R., & Daza, E. E. (2010). Time dependent density functional study of the absorption spectra of 1,3-benzoxazole and three substituted benzoxazole in gas phase and liquid phase. Revista de la Sociedad Química del Perú, 76(3), 255-265. [Link]

  • Tchouar, N., Goudjil, M., & Cheriti, A. (2013). DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. Journal of Theoretical and Computational Chemistry, 12(08), 1350070. [Link]

  • Ara, V., Laxminarasimhulu, G., Bhaskara Rao, U. S., & Dubey, P. K. (2011). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. International Journal of ChemTech Research, 3(2), 633-640. [Link]

  • Guzmán-Martínez, F., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules, 28(14), 5397. [Link]

  • Parshintsev, J., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 55, 1-10. [Link]

  • Perković, I., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3698. [Link]

  • Tchouar, N., Goudjil, M., & Cheriti, A. (2013). DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES. Journal of Theoretical and Computational Chemistry, 12(08), 1350070. [Link]

  • Fernández, I., et al. (2019). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Catalysts, 9(12), 1032. [Link]

  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

  • Li, M., et al. (2023). [Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. Huan Jing Ke Xue, 44(12), 6545-6554. [Link]

  • Kennedy, C. R., & Doyle, A. G. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 146(29), 19997–20006. [Link]

  • Perin, N., et al. (2021). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules, 26(11), 3169. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2018). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR, 5(11), 133-140. [Link]

  • Chen, J., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 767. [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-5,6-Dihydrobenzo[D]Isoxazol-7(4H)-One. Retrieved from [Link]

  • PubChem. (n.d.). 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2025, 5566662. [Link]

  • PubChem. (n.d.). 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. Retrieved from [Link]

Sources

safety and handling precautions for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide A Professional Guide to the Safe Handling and Management of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Introduction

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS No. 112429-42-2) is a nitroaromatic heterocyclic compound whose structural motifs are common in medicinal chemistry and materials science.[1] As with any novel or specialized chemical, a comprehensive understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. The presence of nitro and phenol functional groups suggests a need for careful handling to mitigate risks of irritation, toxicity, and potential reactivity.

This guide provides a self-validating framework for the safe handling, storage, and disposal of this compound. It moves beyond a simple recitation of rules to explain the causality behind each precaution, empowering researchers to make informed safety decisions. The protocols herein are designed to establish a robust culture of safety, grounded in authoritative data and field-proven best practices.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a compound's intrinsic properties is the foundation of any safety protocol. The principle is simple: to control a risk, you must first understand the hazard.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is classified as follows:

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1][2]Warning [1][2]H302: Harmful if swallowed.[1][3][4]
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)Warning H312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)Warning H332: Harmful if inhaled.[1]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[3][4]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2][3]
Physicochemical and Computational Properties

The physical and computed chemical properties of a compound inform its potential for absorption, distribution, and reactivity.

PropertyValueRationale for Safety Concern
Molecular Formula C₈H₆N₂O₄[1]N/A
Molecular Weight 194.14 g/mol [1]N/A
Topological Polar Surface Area (TPSA) 89.4 Ų[1]A higher TPSA suggests the potential for interaction with biological targets and may influence absorption.
LogP (Octanol/Water Partition Coeff.) 1.75[1]This value indicates moderate lipophilicity, suggesting a potential for absorption through the skin.
Hydrogen Bond Donors 1[1]The phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and biological interactions.
Hydrogen Bond Acceptors 5[1]The nitro and isoxazole groups provide sites for hydrogen bonding, affecting the compound's interaction with biological systems.
Toxicological Assessment: Understanding the "Why"

The observed hazards are directly linked to the compound's chemical structure.

  • Systemic Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification indicates that exposure above certain levels can cause significant health effects. The compound's moderate LogP suggests it can be absorbed through the skin, making dermal contact a critical exposure route to control.[5]

  • Irritation (Skin, Eye, Respiratory): The phenolic hydroxyl group (-OH) can be acidic and act as a primary skin and eye irritant. Fine powders of the compound can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[4] The prudent approach is to treat all new or poorly characterized substances as potentially toxic and irritant.[6]

Section 2: Risk Assessment and Engineering Controls

A proactive approach to safety involves assessing risks before work begins and using engineering controls to provide the first and most effective line of defense.

The Risk Assessment Process

All procedures involving this compound must begin with a formal or informal risk assessment. This process is a self-validating loop that ensures continuous safety improvement.

RiskAssessment A Step 1: Identify Hazards (Toxicity, Irritation) B Step 2: Assess Exposure (Weighing, Transferring) A->B potential for C Step 3: Implement Controls (Fume Hood, PPE) B->C requires D Step 4: Review & Refine (Post-Experiment Debrief) C->D effectiveness leads to D->A new insights inform WeighingSOP cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A 1. Don all required PPE (Goggles, Lab Coat, Gloves) B 2. Verify fume hood function A->B C 3. Decontaminate balance & setup weighing paper/boat inside hood B->C D 4. Carefully retrieve stock bottle C->D E 5. Slowly open container inside the fume hood D->E F 6. Dispense required amount using a clean spatula E->F G 7. Securely close stock bottle F->G H 8. Clean spatula and work area G->H I 9. Dispose of contaminated items in hazardous waste H->I J 10. Doff PPE correctly I->J

Figure 2: Workflow for safely weighing the solid compound.

Protocol: Preparing Solutions
  • Preparation: Perform all steps inside a chemical fume hood.

  • Tare Vessel: Place a suitable container (e.g., flask, beaker) on the balance and tare it.

  • Add Compound: Add the weighed 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol to the container.

  • Add Solvent: Slowly add the desired solvent, ensuring the container is angled to minimize splashing. If making a solution of a specific concentration, add a portion of the solvent, ensure the solid is dissolved (with gentle swirling or magnetic stirring), and then add the remaining solvent to the final volume.

  • Mixing: Cap and mix the solution. If using a magnetic stirrer, ensure the stir speed is low enough to prevent aerosol generation.

  • Labeling: Immediately label the container with the compound name, concentration, solvent, date, and your initials.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area. [7]* Container: Keep the container tightly closed to prevent contamination and potential sublimation. [4][7]* Segregation: Store away from strong oxidizing agents and incompatible materials. While specific reactivity data is limited, the phenolic and nitro groups warrant this precaution.

  • Access: For accountability and safety, it is advisable to store the container in a locked cabinet. [4]

Waste Disposal Protocol

Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]All waste must be treated as hazardous.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weighing paper, paper towels, etc.

    • Liquid Waste: Unused solutions or reaction mixtures. If using halogenated solvents, a separate "Halogenated Organic Waste" container is required. [9]2. Collection: Collect all waste in appropriately labeled, sealed containers.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [8]

Section 6: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Exposure Response

Familiarize yourself with the location of safety showers and eyewash stations before beginning work.

Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [4][7][10]Seek medical attention if irritation persists. [4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [3][4][7]Seek immediate medical attention. [3]
Inhalation Move the affected person to fresh air immediately. [4][7][10]If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. [4][7]Seek immediate medical attention. [4][7]
Spill Management Workflow

The response protocol depends on the scale of the spill. The following workflow is for a small spill (<1 g or <100 mL of dilute solution) manageable by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's EHS team.

SpillCleanup A Alert personnel in immediate area B Don appropriate PPE (gloves, goggles, lab coat) A->B C Contain the spill with absorbent pads B->C D Gently cover solid spill with absorbent material C->D for solids E Carefully collect material using non-sparking tools D->E F Place in a sealed hazardous waste container E->F G Decontaminate the area with an appropriate solvent F->G H Dispose of all materials as hazardous waste G->H

Figure 3: Small chemical spill cleanup workflow.

Conclusion

The safe handling of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol does not require extraordinary measures, but rather the consistent and diligent application of fundamental laboratory safety principles. By understanding the specific hazards posed by its chemical structure—namely its potential for toxicity upon absorption and its irritant properties—researchers can implement the engineering controls, PPE, and handling procedures detailed in this guide. A culture of safety is a self-validating system, where risk assessment, procedural discipline, and emergency preparedness create an environment conducive to both groundbreaking research and the well-being of the professionals who conduct it.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). SAFETY. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: A Novel Investigational Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nitrobenzisoxazole

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. The compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol belongs to the nitrobenzisoxazole class, a chemical scaffold that holds significant promise in medicinal chemistry. Benzisoxazole derivatives are recognized as a "privileged scaffold" due to their presence in a wide array of biologically active compounds, including those with antimicrobial properties.[1][2][3] The incorporation of a nitro group is particularly noteworthy, as nitroaromatic compounds are often bioactivated by microbial enzymes, leading to potent and targeted antimicrobial effects.[4][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol as a potential antimicrobial agent. We hypothesize that this compound acts as a prodrug, selectively activated by bacterial nitroreductases to generate reactive nitrogen species that subsequently inhibit essential bacterial enzymes, such as DNA gyrase.[8][9] DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a validated target for antibacterial drugs.[10][11]

The protocols detailed herein are designed to rigorously test this hypothesis, providing a self-validating system to assess the compound's antimicrobial efficacy, mechanism of action, and selectivity.

Physicochemical Properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

A thorough understanding of the compound's physical and chemical properties is fundamental to its experimental application.

PropertyValueSource
CAS Number 112429-42-2ChemScene
Molecular Formula C₈H₆N₂O₄ChemScene
Molecular Weight 194.14 g/mol ChemScene
Appearance (Predicted) Crystalline solidN/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.General knowledge for similar compounds

Proposed Mechanism of Action: A Dual-Pronged Antibacterial Strategy

We propose a mechanism whereby 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol exerts its antibacterial effect through a targeted activation and inhibition pathway.

Mechanism_of_Action cluster_bacteria Bacterial Cell Compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Nitroreductase Bacterial Nitroreductase (e.g., NfsA/NfsB) Compound->Nitroreductase Enters cell Activated_Compound Reactive Nitrogen Species Nitroreductase->Activated_Compound Bioactivation DNA_Gyrase DNA Gyrase Activated_Compound->DNA_Gyrase Inhibition DNA_Damage DNA Damage & Replication Inhibition DNA_Gyrase->DNA_Damage Disruption of supercoiling Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

This model posits that the inert parent compound enters the bacterial cell and is subsequently reduced by NAD(P)H-dependent flavoenzymes known as nitroreductases.[8][9] This bioactivation generates highly reactive nitrogen species, which can then covalently modify and inhibit critical cellular targets. Our primary hypothesized target is DNA gyrase, an enzyme essential for maintaining DNA topology during replication.[10][11] Inhibition of this enzyme leads to catastrophic DNA damage and ultimately, bacterial cell death.

Experimental Protocols

The following protocols provide a step-by-step guide to evaluate the antimicrobial properties and proposed mechanism of action of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified DNA gyrase.

Scientific Rationale: This experiment is a direct test of the hypothesis that 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol can inhibit DNA gyrase. By using a purified enzyme system, we can eliminate confounding factors from a cellular environment and specifically assess the compound's effect on the enzyme's supercoiling activity.[10][12]

Gyrase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer - ATP Start->Prepare_Reaction Add_Compound Add varying concentrations of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Prepare_Reaction->Add_Compound Add_Gyrase Add purified E. coli DNA Gyrase Add_Compound->Add_Gyrase Incubate Incubate at 37°C for 30-60 min Add_Gyrase->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Analyze gel to determine supercoiling inhibition (IC₅₀) Electrophoresis->Analyze End End Analyze->End

Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Materials:

  • Purified E. coli DNA Gyrase (Inspiralis or equivalent)

  • Relaxed pBR322 DNA (Inspiralis or equivalent)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol stock solution (10 mM in DMSO)

  • Ciprofloxacin (positive control)

  • Nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mix containing 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water.

  • Prepare serial dilutions of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and ciprofloxacin in DMSO.

  • In separate reaction tubes, add the reaction mix and the test compound dilutions. Include a no-compound control (DMSO vehicle) and a no-enzyme control.

  • Add purified DNA gyrase to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K) and incubating further.

  • Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin-Based Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of bacteria.

Scientific Rationale: The MIC is a standard measure of an antimicrobial agent's potency. The resazurin-based assay is a sensitive and reliable method for determining cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin, providing a quantitative measure of bacterial growth.[13][14][15][16][17]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol stock solution (10 mM in DMSO)

  • Ciprofloxacin (positive control)

  • Resazurin sodium salt solution (0.015% w/v in PBS, sterile filtered)

  • Sterile 96-well microtiter plates (black, clear bottom for fluorescence reading)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard in MHB.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound and ciprofloxacin in MHB.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Add resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound that shows no significant increase in fluorescence compared to the negative control.

Protocol 3: Cytotoxicity Assay in Mammalian Cells

This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity for bacterial cells.

Scientific Rationale: An ideal antimicrobial agent should exhibit high potency against bacteria and low toxicity to host cells. This assay is crucial for evaluating the therapeutic potential of the compound. The resazurin assay can also be used here to measure the viability of mammalian cells.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol stock solution (10 mM in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • Resazurin solution

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add resazurin solution and incubate for 2-4 hours.

  • Measure fluorescence as described in Protocol 2.

  • Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀).

  • The selectivity index (SI) can be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for bacteria.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the compound binds to its intended target (DNA gyrase) within intact bacterial cells.[18][19][20][21][22]

Scientific Rationale: Ligand binding can increase the thermal stability of a protein. CETSA measures this change in thermal stability to provide evidence of target engagement in a cellular context. This is a crucial step to validate the proposed mechanism of action.

CETSA_Workflow Start Start Cell_Culture Culture bacterial cells to mid-log phase Start->Cell_Culture Compound_Treatment Treat cells with compound or vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat cell aliquots at a range of temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Lyse cells and separate soluble and precipitated proteins Heat_Challenge->Cell_Lysis Protein_Detection Detect soluble DNA Gyrase by Western Blot or ELISA Cell_Lysis->Protein_Detection Analyze Plot protein levels vs. temperature to determine melting curve shift Protein_Detection->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Bacterial culture

  • 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against DNA gyrase subunit A or B

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Treat the culture with the test compound at a concentration above its MIC, and a vehicle control (DMSO).

  • Aliquot the treated and control cells into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Lyse the cells and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the levels of soluble DNA gyrase in the supernatant by Western blotting.

  • Plot the amount of soluble DNA gyrase as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Expected Outcomes

AssayExpected Outcome for an Effective and Selective Inhibitor
DNA Gyrase Inhibition Dose-dependent inhibition of supercoiling, with a low IC₅₀ value.
MIC Determination Low MIC values against a range of pathogenic bacteria.
Cytotoxicity Assay High CC₅₀ value against mammalian cells, resulting in a high Selectivity Index (SI).
CETSA A clear thermal shift in the melting curve of DNA gyrase in compound-treated cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol as a novel antimicrobial agent. By systematically assessing its enzymatic inhibition, cellular activity, selectivity, and target engagement, researchers can build a strong, evidence-based profile of this promising compound. The unique combination of the benzisoxazole scaffold and a bioactivatable nitro group suggests the potential for a potent and selective antibacterial agent, a hypothesis that can be rigorously tested using the methodologies described herein.

References

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283–298. [Link]

  • Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

  • Williams, E. M., & Raushel, F. M. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Journal of Biological Chemistry, 283(36), 24269-24273. [Link]

  • Hof, H., Chakraborty, T., Royer, R., & Buisson, J. P. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. Drugs under experimental and clinical research, 13(10), 635–639. [Link]

  • Edwards, D. I., & Goldstein, B. P. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology, 100(2), 283-298. [Link]

  • Goldstein, B. P., & Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271-281. [Link]

  • Kaur, R., & Kumar, R. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(52), 31251–31267. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]

  • Thirumal, M., & Mohan, S. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry, 36(4), 743-748. [Link]

  • Goldstein, B. P., & Edwards, D. I. (1977). The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271-281. [Link]

  • Koder, R. L., & Miller, A. F. (2014). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry, 289(22), 15584–15593. [Link]

  • Thirumal, M., & Mohan, S. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. ProQuest. [Link]

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1985). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial agents and chemotherapy, 27(4), 577–579. [Link]

  • Deering, R. W., Whalen, K. E., Alvarez, I., LaPlante, K. L., & Rowley, D. C. (2021). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii. DigitalCommons@URI. [Link]

  • Pinto, C., Pires, I., & Azeredo, J. (2022). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. MDPI. [Link]

  • M-CSA. (n.d.). Oxygen insensitive NAD(P)H nitroreductase. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 142, 11–22. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Wikipedia. (n.d.). E. coli nitroreductase. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. [Link]

  • Hsieh, T. J., et al. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(11), 3903–3911. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. [Link]

  • D'Alessandro, A., & Corrales, N. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896–2906. [Link]

  • Diaz-Chiguer, D. L., et al. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. PMC. [Link]

  • Rochais, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific reports, 10(1), 3020. [Link]

  • Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(6), 1011–1023. [Link]

  • Rochais, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3020. [Link]

Sources

Application Notes and Protocols for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: A Prospective Analysis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Nitro-Substituted Benzisoxazole

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a unique heterocyclic compound characterized by a benzisoxazole core, a functionality that is a cornerstone in numerous pharmacologically active agents. The isoxazole ring system is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a nitro group and a phenolic hydroxyl group on the benzene ring further enhances the potential of this molecule. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in its own right, often associated with bioreductive activation to generate cytotoxic agents in hypoxic environments, such as solid tumors or anaerobic microbial infections.[3][4] The phenolic hydroxyl group can contribute to antioxidant activity and provides a reactive handle for further chemical modification.

This document serves as a prospective guide, outlining the potential applications of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in medicinal chemistry based on its structural motifs. While specific biological data for this compound is not yet extensively documented in publicly available literature, its chemical architecture suggests promising avenues for investigation. Herein, we provide a theoretical framework and detailed experimental protocols for researchers to explore its potential as an anticancer, antimicrobial, and antioxidant agent.

Part 1: Prospective Applications in Drug Discovery

Hypoxia-Activated Anticancer Prodrug

The presence of the 7-nitro group is the most compelling feature for its potential application as a hypoxia-selective anticancer agent. Solid tumors often contain regions of low oxygen (hypoxia), a condition that renders them resistant to conventional chemotherapy and radiotherapy. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are highly expressed in hypoxic cells.[3] This bioreductive activation transforms the relatively non-toxic nitro compound into a highly cytotoxic species, such as a hydroxylamine or amine derivative, which can induce DNA damage and cell death.[5]

Mechanism of Action Pathway dot digraph "Hypoxia-Activated Prodrug Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Proposed Bioactivation Pathway", rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Proposed Bioactivation Pathway

Antimicrobial Agent

Similar to its potential anticancer activity, the nitro group can also confer antimicrobial properties. Many anaerobic bacteria and certain fungi possess nitroreductases that can activate nitroaromatic compounds into toxic metabolites.[4] This mechanism is the basis for the clinical use of nitroimidazole antibiotics like metronidazole. Therefore, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol could be investigated for its efficacy against anaerobic bacterial infections or as a novel antifungal agent.

Antioxidant and Radical Scavenger

The phenolic hydroxyl group at the 6-position suggests that the compound may possess antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).[6] Chronic oxidative stress is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The potential dual-functionality as a hypoxia-activated prodrug and an antioxidant in normoxic tissues presents an intriguing therapeutic profile.

Part 2: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for assessing the hypothesized biological activities of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Protocol for Evaluating Anticancer Activity

This protocol outlines the steps to assess the cytotoxicity of the compound under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions to determine its hypoxia-selective activity.[2][7]

2.1.1 Cell Culture and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., Vero or MCF-10A) for selectivity assessment.[8]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

  • Hypoxia Chamber: A modular incubator chamber capable of maintaining a low oxygen environment (e.g., 1% O₂, 5% CO₂, balance N₂).

2.1.2 Step-by-Step Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Normoxic and Hypoxic Incubation:

    • Place one set of plates in a standard incubator (normoxia: 21% O₂, 5% CO₂).

    • Place the other set of plates in a hypoxia chamber for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective activity.

Anticancer Evaluation Workflow dot digraph "Anticancer Evaluation Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for Anticancer Activity Assessment", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Workflow for Anticancer Activity Assessment

Protocol for Evaluating Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial potency.[9][10]

2.2.1 Materials and Microorganisms

  • Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and anaerobic bacteria (e.g., Bacteroides fragilis).

  • Culture Media: Mueller-Hinton Broth (MHB) for aerobic bacteria, and supplemented Brain Heart Infusion (BHI) broth for anaerobic bacteria.

  • Test Compound: Stock solution of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in DMSO.

  • Positive Controls: Standard antibiotics (e.g., ciprofloxacin for aerobes, metronidazole for anaerobes).

2.2.2 Step-by-Step Broth Microdilution Protocol

  • Prepare Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, use an anaerobic chamber.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol for Evaluating Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[11][12]

2.3.1 Reagents and Equipment

  • DPPH Solution: A 0.1 mM solution of DPPH in methanol.

  • Test Compound: Serial dilutions of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in methanol.

  • Positive Control: Ascorbic acid or Trolox.

  • Spectrophotometer: Capable of measuring absorbance at 517 nm.

2.3.2 Step-by-Step DPPH Assay Protocol

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine EC₅₀: Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Part 3: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Prospective Activity Assay Key Parameter Interpretation of a Positive Result
AnticancerMTT AssayIC₅₀ (µM)A low IC₅₀ value indicates high cytotoxicity.
Hypoxia SelectivityMTT Assay (Normoxia vs. Hypoxia)Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)An HCR value > 1 (ideally > 10) suggests hypoxia-selective activity.
AntimicrobialBroth MicrodilutionMIC (µg/mL)A low MIC value indicates potent antimicrobial activity.
AntioxidantDPPH AssayEC₅₀ (µM)A low EC₅₀ value indicates strong radical scavenging potential.

Conclusion and Future Directions

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol represents a molecule of significant interest for medicinal chemistry, primarily due to the combination of the versatile isoxazole scaffold and a bioreducible nitro group. The protocols detailed in this guide provide a comprehensive framework for the initial exploration of its potential as a hypoxia-activated anticancer prodrug, an antimicrobial agent, and an antioxidant. Positive results from these screening assays would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The journey from a promising chemical structure to a clinically viable drug is arduous, but the foundational investigations proposed here are the critical first step in unlocking the potential of novel chemical entities like 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

References

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available from: [Link]

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available from: [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available from: [Link]

  • Antioxidant compounds, assays of determination and mode of action - ResearchGate. Available from: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. Available from: [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles | Request PDF. Available from: [Link]

  • Synthetic approaches for functionalized isoxazoles. - ResearchGate. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. Available from: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. Available from: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available from: [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available from: [Link]

  • (PDF) Biodegradation of Nitrophenol Compounds - ResearchGate. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. Available from: [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. Available from: [Link]

Sources

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and its class of nitroaromatic compounds as "turn-on" fluorescent probes for biothiol detection.

Disclaimer: The specific compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is not extensively documented in current scientific literature. This guide is therefore based on the well-established principles of the broader and chemically related 7-nitrobenzofurazan (NBD) class of fluorescent probes, which are widely used for similar applications. The protocols and mechanisms described herein are representative of this class of compounds and provide an authoritative framework for their use.

Introduction: The Rise of Nitroaromatic Probes

In the fields of cell biology and drug discovery, the ability to detect and quantify specific biomolecules within their native environment is paramount. Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical players in maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] This has driven the development of sophisticated chemical tools for their detection.

Fluorescent probes from the nitrobenzo[d]isoxazole and the closely related 7-nitrobenzofurazan (NBD) families represent a powerful class of such tools.[3][4] These probes are typically designed as "pro-fluorophores"—molecules that are initially non-fluorescent but can be chemically switched to a highly fluorescent state upon reaction with a specific analyte. The compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol belongs to this class. Its core structure contains a nitro group, a potent electron-withdrawing group that effectively quenches fluorescence through mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).[5] This guide provides a comprehensive overview of the mechanism, properties, and application of this class of probes for the detection of biological thiols.

Principle of Operation: A Nucleophile-Triggered Cascade

The core principle behind this probe's function is a "turn-on" fluorescence response triggered by a nucleophilic aromatic substitution (SNAr) reaction. Initially, the probe is virtually non-fluorescent. When it encounters a biological thiol like cysteine, a two-step reaction cascade is initiated, leading to a dramatic increase in fluorescence.

Step 1: Nucleophilic Attack by Thiolate The sulfhydryl group (-SH) of cysteine is a potent nucleophile at physiological pH (approx. 7.4). It attacks the electron-deficient aromatic ring of the probe, displacing a leaving group. In the case of the well-studied probe 4-chloro-7-nitrobenzofurazan (NBD-Cl), this leaving group is a chloride ion.[1] This initial reaction forms a sulfur-substituted intermediate.

Step 2: Intramolecular Cyclization (The Key to Selectivity) For cysteine and homocysteine, the reaction proceeds further. The proximate amino group (-NH2) of the cysteine backbone performs a second, intramolecular nucleophilic attack. This displaces the newly attached thiol group, resulting in a stable, highly fluorescent amino-substituted NBD product.[1][6] This second step is kinetically favored for Cys and Hcy due to the formation of a stable five- or six-membered ring, respectively. Glutathione (GSH), a tripeptide, lacks this appropriately positioned amino group and thus primarily forms the less fluorescent sulfur-adduct, providing a basis for selectivity.[1]

The resulting N-substituted NBD adduct possesses strong ICT characteristics, leading to intense green fluorescence.[7][8]

Sensing Mechanism cluster_0 Non-Fluorescent State cluster_1 Reaction Cascade with Cysteine Probe Probe (e.g., 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol) (Fluorescence OFF) Thiol_Intermediate Thiol Adduct (Weakly Fluorescent) Amino_Product Amino-NBD Product (Highly Fluorescent) Thiol_Intermediate->Amino_Product Step 2: Intramolecular Displacement (Cyclization) Cys Cysteine (Analyte) Cys->Probe Step 1: Nucleophilic Attack (S-Ar reaction)

Caption: Reaction mechanism of the probe with Cysteine.

Spectroscopic and Performance Characteristics

The utility of a fluorescent probe is defined by its photophysical properties. While data for the specific title compound is unavailable, the characteristics of NBD-adducts are well-documented and summarized below.

PropertyTypical ValueRationale and Significance
Excitation Max (λex) ~460 - 480 nmCorresponds to the blue region of the spectrum. This wavelength is well-separated from the common region of cellular autofluorescence (~350-450 nm), reducing background noise.[9]
Emission Max (λem) ~515 - 550 nmResults in a bright green fluorescence that is easily detectable with standard fluorescein (FITC) filter sets on microscopes and plate readers.[9]
Stokes Shift 55 - 70 nmA large Stokes shift (the separation between excitation and emission maxima) is highly desirable as it minimizes self-quenching and improves signal-to-noise ratio.[10]
Quantum Yield (Φ) Low (Probe) to High (Adduct)The quantum yield of the final amino-NBD product is significantly higher than the initial probe or the thiol intermediate, leading to a strong "turn-on" response.[11]
Response Time 1 - 30 minutesThe reaction with thiols is typically rapid, allowing for real-time monitoring of cellular processes.[6]

Application Notes & Protocols

Application 1: Quantitative Detection of Cysteine in Solution

This protocol allows for the precise measurement of cysteine concentration in purified samples or cell lysates using a fluorescence plate reader.

A. Reagent Preparation:

  • Probe Stock Solution (10 mM): Dissolve the probe in anhydrous DMSO. Rationale: The probe is hydrophobic and requires an organic solvent for initial solubilization. DMSO is suitable for cell-based assays at low final concentrations (<0.5%). Store in small aliquots at -20°C, protected from light.

  • Assay Buffer (100 mM HEPES, pH 7.4): Prepare a buffer solution using high-purity water. Rationale: A pH of 7.4 mimics physiological conditions and ensures the thiol group of cysteine is sufficiently nucleophilic.

  • Cysteine Standards (0-100 µM): Prepare a fresh 1 mM cysteine stock solution in Assay Buffer. Perform serial dilutions to create standards ranging from 0 µM to 100 µM. Rationale: Fresh standards are critical as cysteine can oxidize in solution. The concentration range should bracket the expected sample concentration.

B. Experimental Protocol:

  • Prepare a Working Probe Solution (50 µM) by diluting the 10 mM stock solution in Assay Buffer.

  • In a 96-well black microplate, add 50 µL of each Cysteine Standard or unknown sample per well.

  • Add 50 µL of Assay Buffer to each well.

  • Initiate the reaction by adding 100 µL of the 50 µM Working Probe Solution to all wells (Final probe concentration: 25 µM).

  • Incubate the plate for 20 minutes at 37°C, protected from light. Rationale: Incubation ensures the reaction proceeds to completion for accurate endpoint measurement.

  • Measure the fluorescence intensity using a plate reader with excitation set to ~475 nm and emission to ~535 nm.

  • Data Analysis: Subtract the fluorescence of the 0 µM Cysteine blank from all readings. Plot the corrected fluorescence values against cysteine concentration to generate a standard curve. Use linear regression to determine the concentration of unknown samples.

G start Start prep_reagents Prepare Reagents (Probe Stock, Buffer, Cys Standards) start->prep_reagents plate_setup Pipette Standards & Samples into 96-well plate prep_reagents->plate_setup add_probe Add Working Probe Solution to initiate reaction plate_setup->add_probe incubate Incubate (37°C, 20 min, dark) add_probe->incubate read_fluorescence Measure Fluorescence (Ex: 475 nm, Em: 535 nm) incubate->read_fluorescence analyze Analyze Data (Subtract Blank, Plot Standard Curve) read_fluorescence->analyze end End analyze->end

Caption: Workflow for quantitative Cysteine detection.

Application 2: Live-Cell Imaging of Intracellular Cysteine

This protocol enables the visualization of cysteine levels in living cells, providing spatial and temporal information.

A. Cell Preparation:

  • Seed cells (e.g., HeLa, A549) onto a glass-bottom imaging dish or chamber slide. Culture overnight to allow for adherence. Rationale: A monolayer of healthy, adherent cells is essential for high-quality imaging.

  • Before staining, remove the culture medium and wash the cells twice with warm PBS or HBSS. Rationale: Washing removes serum components that may interfere with the probe.

B. Staining Protocol:

  • Prepare a Staining Solution (5-10 µM probe) in serum-free culture medium or HBSS. Rationale: Serum contains thiols that would react with the probe, increasing background. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.

  • Add the Staining Solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells three times with warm PBS or HBSS to remove any unreacted probe.

  • Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

C. Imaging and Analysis:

  • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm).

  • Positive Control (Optional): To confirm the probe is responsive to thiols, pre-treat a separate dish of cells with 5 mM N-acetylcysteine (a Cys precursor) for 1-2 hours before staining. This should result in a significantly brighter signal.

  • Negative Control (Optional): To deplete intracellular thiols, pre-treat cells with 1 mM N-ethylmaleimide (NEM), a thiol-alkylating agent, for 30 minutes before staining. This should result in a much weaker signal.

  • Analyze the images by quantifying the mean fluorescence intensity per cell using software like ImageJ/Fiji.

Trustworthiness: Controls and Validation

To ensure the reliability of results, every experiment should include a set of controls:

  • Probe Autofluorescence: A sample containing only the probe in buffer to measure background fluorescence.

  • Analyte Selectivity: Test the probe's response against other biologically relevant nucleophiles and amino acids (e.g., GSH, Hcy, Lysine, Serine) to confirm its selectivity for cysteine.[11]

  • Cell Viability: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue) to ensure the probe concentration and incubation time used are not toxic to the cells.

By incorporating these measures, researchers can have high confidence in the specificity and accuracy of their findings.

References

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Chemical & Biomedical Imaging. [Link]

  • Fluorescent probes for detecting cysteine. Methods and Applications in Fluorescence. [Link]

  • Fluorescent probe for highly selective detection of cysteine in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Development of a new fluorescent probe for cysteine detection in processed food samples. Food Chemistry. [Link]

  • Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. ResearchGate. [Link]

  • A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells. National Institutes of Health (NIH). [Link]

  • Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation. PlumX Metrics. [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules. [Link]

  • Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation. ResearchGate. [Link]

  • Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. PubMed. [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. PubMed. [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. ResearchGate. [Link]

  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. National Institutes of Health (NIH). [Link]

  • New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]

  • FluoProbes® - NBD-Cl. Interchim. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]

  • Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Publishing. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. PubMed. [Link]

  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central (PMC). [Link]

  • Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews (RSC Publishing). [Link]

Sources

synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) framework is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][4][5] The introduction of a nitro group, in particular, has been associated with promising anti-inflammatory properties.[1] This document provides a comprehensive guide for the synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a key intermediate for the development of novel therapeutic candidates. We present a detailed, multi-step protocol grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities.

Strategic Overview of the Synthetic Pathway

The construction of the 1,2-benzisoxazole core is most efficiently achieved via the intramolecular cyclization of a suitably substituted aromatic precursor.[6] The two predominant strategies involve the formation of either the C-O bond or the N-O bond of the isoxazole ring.[6][7] For the target molecule, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, we will employ a robust C-O bond formation strategy.

This pathway commences with the regioselective nitration of a commercially available substituted phenol, followed by oximation and a final dehydrative cyclization. This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each transformation.

Visualizing the Workflow

The diagram below outlines the complete synthetic sequence from the starting material, 2-hydroxy-4-methylacetophenone, to the final product and potential downstream derivatization.

G SM 2-Hydroxy-4-methylacetophenone INT1 2-Hydroxy-5-nitro-4-methylacetophenone SM->INT1 Step 1: Nitration (HNO₃, H₂SO₄) INT2 2-Hydroxy-5-nitro-4-methylacetophenone Oxime INT1->INT2 Step 2: Oximation (NH₂OH·HCl) PRODUCT 3,4-Dimethyl-6-nitrobenzo[d]isoxazole INT2->PRODUCT Step 3: Cyclization (Acetic Anhydride) caption_node Figure 1. Overall synthetic workflow for the target benzisoxazole.

Caption: Figure 1. Overall synthetic workflow for a representative derivative.

Detailed Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis of a representative derivative, 3,4-Dimethyl-6-nitrobenzo[d]isoxazole, which shares the core synthetic challenges of the title compound class.

Protocol 1: Synthesis of 2-Hydroxy-5-nitro-4-methylacetophenone (Intermediate 1)

Principle & Rationale: This step involves the electrophilic aromatic substitution (EAS) to introduce a nitro group onto the aromatic ring. A mixture of concentrated nitric and sulfuric acids is used to generate the potent electrophile, the nitronium ion (NO₂⁺).[8] The reaction is performed at a low temperature (0-5 °C) to control the rate of reaction, prevent over-nitration, and maximize the regioselectivity dictated by the existing activating (-OH, -CH₃) groups. The hydroxyl group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The nitro group is directed to the position ortho to the hydroxyl group and meta to the methyl group.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
2-Hydroxy-4-methylacetophenone 150.17 10.0 g 66.6 1.0
Conc. Sulfuric Acid (98%) 98.08 40 mL - -
Conc. Nitric Acid (70%) 63.01 4.6 mL 66.6 1.0
Dichloromethane (DCM) 84.93 100 mL - -
Crushed Ice - ~200 g - -
Saturated Sodium Bicarbonate - As needed - -
Brine - As needed - -

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methylacetophenone (10.0 g, 66.6 mmol).

  • Dissolve the starting material in dichloromethane (50 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (40 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.6 mL, 66.6 mmol) to 10 mL of dichloromethane, pre-cooled to 0 °C.

  • Add the nitrating mixture to the reaction flask dropwise over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot should appear.

  • Work-up: Carefully pour the reaction mixture over ~200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to afford 2-hydroxy-5-nitro-4-methylacetophenone as a pure yellow solid.

  • Dry the product in a vacuum oven at 40 °C overnight.

Expected Yield & Characterization:

  • Yield: 10.5 g (81%)

  • Appearance: Pale yellow solid

  • Melting Point: 142-144 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 12.01 (s, 1H, -OH), 8.52 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.65 (s, 3H, -COCH₃), 2.40 (s, 3H, Ar-CH₃).

Protocol 2: Synthesis of 2-Hydroxy-5-nitro-4-methylacetophenone Oxime (Intermediate 2)

Principle & Rationale: This is a classic condensation reaction between a ketone and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is typically performed in the presence of a base (like sodium hydroxide or pyridine) to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine base needed for the reaction.[9] Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
2-Hydroxy-5-nitro-4-methylacetophenone 195.16 10.0 g 51.2 1.0
Hydroxylamine Hydrochloride (NH₂OH·HCl) 69.49 4.28 g 61.5 1.2
Sodium Hydroxide (NaOH) 40.00 2.46 g 61.5 1.2
Ethanol (95%) - 150 mL - -

| Deionized Water | - | 50 mL | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-nitro-4-methylacetophenone (10.0 g, 51.2 mmol) in ethanol (150 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.28 g, 61.5 mmol) and sodium hydroxide (2.46 g, 61.5 mmol) in deionized water (50 mL). Stir until fully dissolved.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4 hours.

  • Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The spot corresponding to the starting ketone should disappear.

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove most of the ethanol.

  • Pour the remaining aqueous mixture into 200 mL of cold water.

  • Acidify the mixture to pH 5-6 with dilute HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

Expected Yield & Characterization:

  • Yield: 10.1 g (94%)

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 208-210 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.25 (s, 1H, Ar-OH), 11.10 (s, 1H, =N-OH), 8.20 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 2.30 (s, 3H, =C-CH₃), 2.25 (s, 3H, Ar-CH₃).

Protocol 3: Synthesis of 3,4-Dimethyl-6-nitrobenzo[d]isoxazole (Final Product)

Principle & Rationale: This is the key ring-forming step. The oxime (Intermediate 2) undergoes an intramolecular cyclization via C-O bond formation. Acetic anhydride serves as both a solvent and a dehydrating agent. It activates the oxime hydroxyl group, making it a better leaving group, which facilitates the nucleophilic attack by the phenolic oxygen to close the ring and form the benzisoxazole scaffold.[7]

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
2-Hydroxy-5-nitro-4-methylacetophenone Oxime 210.18 10.0 g 47.6 1.0
Acetic Anhydride 102.09 50 mL - -

| Crushed Ice | - | ~300 g | - | - |

Procedure:

  • Place the oxime (10.0 g, 47.6 mmol) in a 100 mL round-bottom flask.

  • Add acetic anhydride (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 135-140 °C) for 3 hours. The solid will dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a beaker containing ~300 g of crushed ice and 100 mL of water, with constant stirring. Caution: The quenching of acetic anhydride is exothermic.

  • Continue stirring for 1 hour to ensure complete hydrolysis of the excess acetic anhydride and precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Expected Yield & Characterization:

  • Yield: 7.8 g (85%)

  • Appearance: Light brown or tan solid

  • Melting Point: 115-117 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 7.60 (s, 1H, Ar-H), 2.60 (s, 3H, C₃-CH₃), 2.50 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.1 (C-O), 158.5 (C=N), 145.0, 139.0, 125.0, 120.0, 118.0, 115.0, 21.0 (Ar-CH₃), 11.5 (C₃-CH₃).

  • MS (ESI): m/z 193.06 [M+H]⁺.

Applications in Derivative Synthesis

The synthesized 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol scaffold is a versatile intermediate for building a library of derivatives for structure-activity relationship (SAR) studies.

  • O-Alkylation/Acylation: The phenolic hydroxyl group is an excellent handle for introducing a wide variety of substituents via Williamson ether synthesis or esterification to explore the impact on solubility and target binding.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Pd/C with H₂).[10] This resulting amino group provides a new site for functionalization, such as amide bond formation, sulfonylation, or reductive amination, dramatically expanding the chemical space that can be explored.

Visualization of Derivatization Pathways

G START 3-Methyl-7-nitro- benzo[d]isoxazol-6-ol PATH1 O-Alkyl/Aryl Ethers (Derivatives) START->PATH1 R-X, Base (Etherification) PATH2 Ester Derivatives START->PATH2 RCOCl, Base (Esterification) INT_REDUCTION 6-Amino-3-methyl- benzo[d]isoxazol-7-ol START->INT_REDUCTION Reduction (e.g., SnCl₂) PATH3 Amide/Sulfonamide Derivatives INT_REDUCTION->PATH3 Acylation/ Sulfonylation caption_node Figure 2. Potential derivatization pathways.

Sources

The Strategic Utility of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Contemporary Drug Discovery

The benzisoxazole motif is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for the development of a wide array of therapeutic agents. Molecules incorporating the benzisoxazole ring have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] This guide focuses on a particularly valuable, yet underexplored intermediate: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol . The strategic placement of the methyl, nitro, and hydroxyl groups on the benzisoxazole core makes this compound a highly versatile building block for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[3] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of this pivotal intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any synthetic work.

PropertyValueSource
CAS Number 112429-42-2
Molecular Formula C₈H₆N₂O₄
Molecular Weight 194.14 g/mol
Appearance Pale yellow to yellow solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and acetone. Limited solubility in water.Inferred from structure

Safety and Handling:

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a nitro-aromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for structurally related nitro-aromatic compounds.

Synthetic Protocol: A Plausible Route to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Synthetic_Pathway A 2,4-Dihydroxyacetophenone B 2,4-Dihydroxy-3-nitroacetophenone A->B   HNO₃, H₂SO₄    C 2,4-Dihydroxy-3-nitroacetophenone Oxime B->C   NH₂OH·HCl, Base    D 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol C->D   Cyclization (e.g., Ac₂O or heat)   

Figure 1: Proposed synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Part 1: Nitration of 2,4-Dihydroxyacetophenone

Causality: The initial step involves the regioselective nitration of 2,4-dihydroxyacetophenone. The hydroxyl groups are activating and ortho-, para-directing. The position between the two hydroxyl groups is sterically hindered, and the position para to the 4-hydroxyl group is occupied by the acetyl group. Therefore, nitration is expected to occur at the 3-position, which is ortho to both hydroxyl groups and activated by them.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2,4-dihydroxyacetophenone (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 2,4-dihydroxy-3-nitroacetophenone, is collected by filtration, washed with cold water until neutral, and dried.

Part 2: Oximation of 2,4-Dihydroxy-3-nitroacetophenone

Causality: The ketone functionality of the acetophenone derivative is converted to an oxime. This is a standard reaction and a prerequisite for the subsequent cyclization to form the isoxazole ring.[4]

Protocol:

  • Dissolve 2,4-dihydroxy-3-nitroacetophenone (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated 2,4-dihydroxy-3-nitroacetophenone oxime is filtered, washed with water, and dried.

Part 3: Cyclization to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Causality: The final step involves an intramolecular cyclization of the oxime to form the benzisoxazole ring. This is typically achieved by dehydration, which can be promoted by heating or by using a dehydrating agent like acetic anhydride. The hydroxyl group at the 2-position attacks the oxime, leading to the formation of the N-O bond of the isoxazole ring.[2]

Protocol:

  • Heat the 2,4-dihydroxy-3-nitroacetophenone oxime (1 equivalent) in acetic anhydride (as both solvent and reagent) at reflux for 2-4 hours.

  • Alternatively, the cyclization can be attempted by heating the oxime in a high-boiling solvent such as dimethylformamide (DMF).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The crude product is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Application as a Synthetic Intermediate: Gateway to Bioactive Molecules

The strategic arrangement of functional groups in 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[3] The nitro group can be readily reduced to an amine, providing a key attachment point for various side chains, while the hydroxyl group can be alkylated to modulate physicochemical properties such as solubility and lipophilicity.

Application_Workflow A 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol B 7-Amino-3-methylbenzo[d]isoxazol-6-ol A->B   Reduction (e.g., SnCl₂/HCl, H₂/Pd-C)    C Alkylated Derivative A->C   Alkylation (e.g., R-X, Base)    D Amide/Urea Derivatives B->D   Acylation/Urea Formation    E Kinase Inhibitors & other Bioactive Molecules C->E D->E

Figure 2: Synthetic utility of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Protocol 1: Reduction of the Nitro Group

Causality: The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks the potential of this intermediate. The resulting 7-amino-3-methylbenzo[d]isoxazol-6-ol is a key building block for introducing diversity into the final molecule, often through amide or urea bond formation. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Protocol (using SnCl₂):

  • Suspend 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (1 equivalent) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 7-amino-3-methylbenzo[d]isoxazol-6-ol can be purified by column chromatography.

Protocol 2: Alkylation of the Hydroxyl Group

Causality: The phenolic hydroxyl group can be alkylated to introduce various side chains, which can be crucial for modulating the pharmacokinetic properties of the final drug candidate. A standard Williamson ether synthesis is a reliable method for this transformation.

Protocol:

  • Dissolve 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.

  • Add a base such as potassium carbonate (1.5-2 equivalents).

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

  • Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol represents a strategically important intermediate in organic synthesis, particularly for the construction of novel kinase inhibitors and other biologically active molecules. The synthetic protocols outlined in this guide, derived from established chemical principles, provide a robust framework for its preparation and subsequent functionalization. The dual reactivity of the nitro and hydroxyl groups offers a versatile platform for generating molecular diversity, making this compound a valuable asset in the arsenal of medicinal chemists and drug discovery professionals. Further exploration of the reactivity of this intermediate is likely to unveil new synthetic pathways and lead to the discovery of novel therapeutic agents.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & N. D. Zelinsky Institute of Organic Chemistry, Russian Academy of Sciences. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Journal Name].
  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (2010). [Journal Name].
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). [Journal Name].
  • Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. (n.d.). Organic & Biomolecular Chemistry.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). [Journal Name].
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905.
  • University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). [Journal Name].
  • Chen, Y., Colantonio, S., & Li, L. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 12(12), 3659–3667.
  • Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters, 25(5), 1126–1132.
  • Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxal
  • Application of a macrocyclization strategy in kinase inhibitor development. (2024). [Journal Name].
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Thesis].
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK2β. (n.d.). [Journal Name].
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). [Journal Name].
  • Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. (n.d.). [Journal Name].
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). [Journal Name].
  • Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. (n.d.). [Journal Name].
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017). [Journal Name].
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). Molecular BioSystems.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evalu
  • PubChem. (n.d.). 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. Retrieved from [Link]

  • PubChem. (n.d.). 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Developing Assays with 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and development of biochemical and cell-based assays using the novel compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. Due to the limited existing data on this specific molecule, this guide emphasizes foundational protocols to determine its physicochemical and spectral properties, which are critical for robust assay design. We will explore potential applications based on its chemical structure and provide step-by-step protocols for solubility, stability, and spectral analysis. Furthermore, we present adaptable frameworks for developing enzyme inhibition and substrate-based assays, complete with data analysis considerations.

Introduction: Understanding 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a small organic molecule with a chemical structure suggesting potential utility in various biological assays.[1] Its core is a benzo[d]isoxazole ring system, a scaffold found in compounds with a range of biological activities. The presence of a nitro group and a phenolic hydroxyl group are key features that can dictate its chemical reactivity and spectral properties.

  • Nitroaromatic Group: The 7-nitro substituent is an electron-withdrawing group that can influence the molecule's acidity and potential to act as an enzymatic substrate (e.g., for nitroreductases). It is also a key component of fluorophores like 7-nitrobenz-2-oxa-1,3-diazole (NBD), suggesting that 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol may possess environmentally sensitive fluorescent properties.[2]

  • Phenolic Hydroxyl Group: The 6-ol (hydroxyl) group provides a site for potential hydrogen bonding, ionization, and enzymatic modification. Its pKa will be influenced by the adjacent nitro group, which may be relevant for assays conducted at different pH values.

Given these features, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol could potentially be developed as a fluorescent probe, an enzyme substrate, or an inhibitor in various assay formats. This guide will walk you through the necessary steps to explore these possibilities.

Foundational Characterization: The First Critical Steps

Before embarking on any assay development, it is imperative to understand the fundamental properties of the compound.

Solubility and Stock Solution Preparation

Accurate and reproducible assay results depend on having a stable, soluble stock of the compound.

Protocol 1: Determining Aqueous Solubility and Preparing Stock Solutions

  • Solvent Selection: Begin by testing solubility in common laboratory solvents. Due to its predicted LogP of 1.75, it is likely to be more soluble in organic solvents than in aqueous buffers.[1]

    • Recommended starting solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

  • Stock Solution Preparation:

    • Accurately weigh out 1-5 mg of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (MW: 194.14 g/mol ).[1]

    • Add a small volume of your chosen organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is fully dissolved. If necessary, gentle warming (37°C) or sonication can be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Aqueous Buffer Solubility Test:

    • Prepare a series of dilutions of the organic stock solution into your primary assay buffer (e.g., PBS, Tris, HEPES at a relevant pH).

    • Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour) at the intended assay temperature.

    • It is crucial to determine the highest concentration that remains soluble in the final assay buffer, keeping the organic solvent concentration to a minimum (typically <1%).

Spectral Characterization: Absorbance and Fluorescence

Understanding the spectral properties is essential, especially for developing fluorescence-based assays. The nitrobenzo[d]isoxazole moiety is structurally similar to the NBD fluorophore, which is known for its environmentally sensitive fluorescence.[2]

Protocol 2: Determining Spectral Properties

  • Absorbance Spectrum:

    • Prepare a solution of the compound in a suitable solvent (e.g., ethanol or your assay buffer) at a concentration of 10-50 µM.

    • Use a UV-Vis spectrophotometer to scan the absorbance from 250 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_max). This will be the optimal wavelength for excitation in fluorescence experiments.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_max (determined in the previous step).

    • Scan the emission spectrum across a range of wavelengths (e.g., λ_max + 20 nm to 700 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Environmental Sensitivity (Solvatochromism):

    • Repeat the fluorescence measurements in a panel of solvents with varying polarity (e.g., tetrahydrofuran, acetone, isopropanol, ethanol, methanol, and your aqueous assay buffer).[2]

    • A significant shift in the emission maximum or a change in fluorescence intensity in different solvents indicates that the compound is an environmentally sensitive probe. This property is highly valuable for developing assays where the probe moves from a polar to a non-polar environment (e.g., binding to a protein).

Table 1: Example Data for Spectral Characterization

SolventPolarity IndexAbsorbance λ_max (nm)Emission λ_em (nm)Quantum Yield
Dioxane4.8TBDTBDTBD
Ethanol5.2TBDTBDTBD
Methanol6.6TBDTBDTBD
PBS, pH 7.4HighTBDTBDTBD
TBD: To be determined experimentally.

Developing an Enzyme Inhibition Assay

If 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is being screened as a potential enzyme inhibitor, a robust assay protocol is required.

Workflow for Enzyme Inhibition Assay Development

G cluster_0 Assay Development Workflow A 1. Enzyme & Substrate Selection B 2. Initial Compound Screening (Single High Concentration) A->B Define assay conditions C 3. Dose-Response Curve (IC50 Determination) B->C Identify hits D 4. Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) C->D Characterize potency E 5. Data Analysis & Interpretation D->E Determine inhibition type G cluster_1 Substrate Assay Workflow A 1. Hypothesis: Enzyme modifies compound (e.g., Nitroreductase) B 2. Spectral Shift Confirmation (Incubate compound with enzyme) A->B Test for signal change C 3. Assay Optimization (Enzyme/Substrate concentration, time) B->C If signal changes D 4. Z'-Factor Determination (Assay robustness) C->D Define optimal conditions E 5. Application in Screening D->E Validate for HTS

Caption: Workflow for developing a substrate-based assay.

Protocol 4: Nitroreductase Substrate Assay

  • Confirmation of Signal Change:

    • Incubate a fixed concentration of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (e.g., 10 µM) with and without the purified nitroreductase enzyme in the presence of the necessary cofactor (e.g., NADH or NADPH).

    • Scan the fluorescence emission spectrum at various time points. A change in fluorescence intensity or a shift in the emission wavelength upon enzymatic reaction confirms its potential as a substrate.

  • Assay Optimization:

    • Enzyme Titration: Determine the optimal enzyme concentration that gives a robust signal within a reasonable time frame (e.g., 30-60 minutes).

    • Substrate Titration (K_m determination): Measure the initial reaction velocity at various concentrations of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. Plot the velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine the K_m. For routine assays, use a substrate concentration at or slightly below the K_m.

  • Standard Protocol:

    • In a multi-well plate, add the assay buffer, cofactor, and enzyme.

    • Initiate the reaction by adding 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

    • Monitor the increase in fluorescence over time in a kinetic plate reader. The initial rate of the reaction is proportional to the enzyme activity.

Self-Validating Systems and Trustworthiness

For any protocol, incorporating self-validating controls is paramount for ensuring the trustworthiness of the data.

  • Counter-screens: When screening for inhibitors, always perform a counter-screen to identify compounds that interfere with the detection method itself (e.g., autofluorescent compounds). This involves running the assay without the enzyme.

  • Orthogonal Assays: Confirm hits from the primary assay using a different, orthogonal method that relies on a different detection principle.

  • Z'-Factor: For high-throughput screening, routinely calculate the Z'-factor to ensure the assay is robust and can reliably distinguish between positive and negative controls. A Z' > 0.5 is generally considered excellent.

Conclusion

While 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a compound with limited published applications, its chemical structure holds considerable promise for the development of novel biochemical assays. Its potential fluorescence and reactive sites make it an attractive candidate for creating probes for enzymes like nitroreductases or for use in screening for enzyme inhibitors. By following the foundational characterization and systematic assay development protocols outlined in this guide, researchers can effectively unlock the potential of this and other novel chemical entities.

References

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

  • Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]

Sources

Application Note & Protocol: High-Purity Crystallization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the crystallization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a key intermediate in medicinal chemistry and materials science. The protocol herein is designed to yield high-purity crystalline material suitable for downstream applications, including analytical standard preparation and active pharmaceutical ingredient (API) development. We delve into the rationale behind solvent selection, procedural steps, and safety considerations, underpinned by established principles of physical organic chemistry.

Introduction: The Significance of Crystalline Purity

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a heterocyclic compound with a molecular structure that lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in subsequent synthetic steps.

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system.[1][2][3] By carefully controlling parameters such as temperature and solvent composition, it is possible to induce the selective precipitation of the desired compound in a highly ordered crystalline lattice, excluding impurities in the process.[1] This application note provides a robust protocol for the crystallization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, developed through an understanding of its chemical properties and general principles of crystallization for nitro-aromatic and heterocyclic compounds.[4][5]

Physicochemical Properties & Safety Considerations

A thorough understanding of the physicochemical properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is essential for developing an effective crystallization protocol.

Table 1: Physicochemical Properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

PropertyValueSource
Molecular Formula C₈H₆N₂O₄[6]
Molecular Weight 194.14 g/mol [6]
CAS Number 112429-42-2[6]
Appearance Expected to be a crystalline solidGeneral knowledge
Calculated LogP 1.75[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 5[6]

The presence of a nitro group and a phenolic hydroxyl group suggests that 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a polar molecule capable of hydrogen bonding. These structural features are key determinants of its solubility in various solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]

  • Handling: Avoid creating dust.[9] In case of skin or eye contact, rinse immediately and thoroughly with water.[9][11]

Solvent Selection: A Rational Approach

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[2][12][13] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[3][13]

Based on the "like dissolves like" principle, the polarity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol suggests that moderately polar solvents would be most suitable.[14] A systematic screening of solvents is the most reliable method for identifying the optimal system.

Table 2: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften a good starting point for moderately polar compounds.[12][15]
Methanol 65Polar ProticSimilar to ethanol, but its lower boiling point can be advantageous.[12]
Isopropanol 82Polar ProticAnother alcohol with slightly different solvating properties.
Ethyl Acetate 77Polar AproticA good solvent for compounds with ester-like functionalities.[14][15]
Acetone 56Polar AproticA strong solvent, may be too effective at room temperature.[12][14]
Toluene 111Non-polarLess likely to be a good single solvent, but could be useful in a mixed-solvent system.[12]
Water 100Very PolarThe presence of a hydroxyl group may impart some water solubility, especially when hot.[12][15]

Experimental Solvent Screening Protocol:

  • Place approximately 10-20 mg of crude 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol into several small test tubes.

  • To each test tube, add a different solvent from Table 2, dropwise, at room temperature, until the total volume is approximately 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.[16]

  • Gently heat the test tubes that show poor room-temperature solubility in a water bath.

  • A suitable solvent will completely dissolve the compound upon heating.[16]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good quantity of crystalline precipitate upon cooling is a promising candidate for recrystallization.

Mixed Solvent Systems: If no single solvent provides the desired solubility profile, a mixed solvent system can be employed.[13] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[13] For 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a potential mixed system could be Ethanol/Water or Ethyl Acetate/Hexane.

Detailed Crystallization Protocol

This protocol assumes that a suitable solvent has been identified through the screening process described above.

Materials and Equipment:

  • Crude 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in minimum hot solvent hot_filter 2. Filter hot solution to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool_slow 3. Slow cooling to room temperature dissolve->cool_slow hot_filter->cool_slow cool_ice 4. Further cooling in an ice bath cool_slow->cool_ice vac_filter 5. Vacuum filtration to collect crystals cool_ice->vac_filter wash 6. Wash crystals with cold solvent vac_filter->wash dry 7. Dry crystals wash->dry

Caption: Workflow for the crystallization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Step-by-Step Procedure:

  • Dissolution: Place the crude 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[3]

  • Decolorization (if necessary): If the hot solution is colored and the pure compound is known to be colorless or of a different color, this indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature or air-dry them until the solvent has completely evaporated.

Troubleshooting

Table 3: Common Crystallization Issues and Solutions

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is coming out of solution as a liquid.Use a lower-boiling solvent. Re-heat the solution and add more solvent.
Low recovery The compound is too soluble in the cold solvent; too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.
Impure crystals The solution was cooled too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Conclusion

The protocol outlined in this application note provides a systematic and scientifically grounded approach to the crystallization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. By carefully selecting a suitable solvent system and controlling the cooling rate, researchers can obtain high-purity crystalline material essential for the advancement of their research and development activities. Adherence to the safety precautions outlined is imperative when working with nitro-aromatic compounds.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2006). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
  • Chemistry LibreTexts. 3.3: Choice of Solvent. (2022). Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. (2018). Available at: [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Available at: [Link]

  • Method of crystallizing nitro products. Google Patents.
  • Recrystallization and Crystallization. Available at: [Link]

  • Mondello, F. J. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(7), 2769–2776.
  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. (2021). Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. (2023). Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a heterocyclic compound featuring a benzisoxazole core, a functionality present in various biologically active molecules. The presence of a nitroaromatic group is of particular interest, as this moiety is a known structural alert for a range of activities, including potential mutagenicity and cytotoxicity, which can be harnessed for therapeutic benefit, particularly in oncology.[1][2] Nitroaromatic compounds have been investigated for their utility as anticancer agents, often exerting their effects through mechanisms involving metabolic activation and subsequent interaction with cellular macromolecules.[2][3][4] Furthermore, isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial and anti-inflammatory effects.[5]

This document provides a detailed guide for the initial in vitro characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. The proposed experimental workflow is designed to elucidate its cytotoxic, genotoxic, and potential mechanistic properties in a systematic manner. These protocols are intended for researchers in drug discovery and development, providing a robust framework for the preliminary assessment of this novel chemical entity.

Physicochemical Characterization and Compound Handling

Prior to biological evaluation, it is critical to determine the fundamental physicochemical properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

1. Solubility Determination:

  • Protocol: Prepare a stock solution in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequently, determine the solubility in aqueous buffers (e.g., PBS, cell culture media) relevant to the planned in vitro assays. A common method is to serially dilute the DMSO stock into the aqueous buffer and visually inspect for precipitation, or use nephelometry for a quantitative assessment. The final DMSO concentration in all assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

2. Stability Assessment:

  • Protocol: The stability of the compound in the assay buffer and under standard cell culture conditions (37°C, 5% CO2) should be evaluated. This can be achieved by incubating the compound in the relevant medium for the duration of the longest planned experiment (e.g., 72 hours). At various time points, samples can be analyzed by HPLC or LC-MS to quantify the amount of intact compound remaining.

Experimental Workflow for Biological Evaluation

The following diagram outlines a logical progression for the in vitro assessment of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

G A Compound Preparation & QC (Solubility, Stability) B Tier 1: Primary Cytotoxicity Screening (e.g., MTT/XTT Assay) A->B C Selectivity Assessment (Cancer vs. Non-cancerous cell lines) B->C Determine IC50 D Tier 2: Genotoxicity & DNA Damage Assays C->D If selective H Tier 3: Mechanistic Assays C->H Based on primary findings E Comet Assay (Single/Double Strand Breaks) D->E F Micronucleus Assay (Clastogenicity/Aneuploidy) D->F G γ-H2AX Staining (DNA Double-Strand Breaks) D->G I Cell Cycle Analysis (Flow Cytometry) H->I J Apoptosis Assays (Annexin V/PI Staining) H->J K Reactive Oxygen Species (ROS) Detection H->K

Caption: Proposed experimental workflow for the in vitro characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Tier 1: Cytotoxicity and Selectivity Profiling

The initial step is to determine the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control line to assess both potency and selectivity.

Protocol 1: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Non-cancerous human cell line (e.g., MCF-10A [mammary epithelial], IMR-90 [fibroblast])

  • Complete cell culture medium (specific to each cell line)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 2X serial dilution of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in complete medium from a concentrated stock. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, solubilize the formazan crystals by adding 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Parameter Description Example Value
Cell Line Panel MCF-7, A549, HCT116, MCF-10A-
Seeding Density 5,000 cells/well-
Concentration Range 0.1 - 100 µM-
Incubation Time 72 hours-
Endpoint IC50 (µM)To be determined
Selectivity Index (SI) IC50 (non-cancerous) / IC50 (cancer)To be determined

Tier 2: Genotoxicity Assessment

Given that nitroaromatic compounds can be mutagenic, it is crucial to assess the genotoxic potential of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.[1]

Protocol 2: Alkaline Comet Assay

This assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Materials:

  • Selected cell line (e.g., a sensitive cancer cell line from Tier 1)

  • Low melting point agarose (LMA) and normal melting point agarose (NMA)

  • Lysis buffer (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells in suspension or as a monolayer with varying concentrations of the compound (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H2O2 or etoposide).

  • Cell Embedding: Harvest and resuspend the cells in PBS. Mix approximately 10,000 cells with 75 µL of LMA and pipette onto a pre-coated NMA slide.

  • Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to remove cell membranes and proteins.

  • DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye, and visualize using a fluorescence microscope.

  • Data Analysis: Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in the tail).

Tier 3: Mechanistic Investigation

Based on the results from the initial tiers, further assays can be employed to probe the mechanism of action.

Potential Signaling Pathway Involvement

Nitroaromatic compounds can induce cellular stress and damage, potentially activating pathways like the DNA damage response (DDR) and apoptosis.

G A 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol B Metabolic Activation (e.g., Nitroreductases) A->B C Reactive Intermediates B->C D DNA Adducts / Strand Breaks C->D E ROS Production C->E F ATM/ATR Activation D->F J Mitochondrial Stress E->J G p53 Stabilization F->G H Cell Cycle Arrest (G2/M Phase) G->H I Apoptosis G->I J->I

Caption: Hypothesized mechanism of action for a nitroaromatic compound leading to cell cycle arrest and apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at specific phases.

Materials:

  • Selected cell line

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentration for 24, 48, and 72 hours.

  • Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This document outlines a foundational strategy for the in vitro characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. The proposed workflow will enable researchers to determine its cytotoxic and genotoxic properties, assess its selectivity for cancer cells, and provide initial insights into its mechanism of action. The results from these studies will be crucial for making informed decisions about the further development of this compound as a potential therapeutic agent.

References

  • Royal Society of Chemistry. (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst.
  • Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 5(5), 587-597.
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • ResearchGate. (n.d.). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • Al-Hourani, B. J., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmacia, 69(1), 221-233.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules like 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. Given the specific substitution pattern of this target, achieving high yields can be challenging due to competing side reactions and the sensitive nature of the intermediates.

This document provides a comprehensive, experience-driven approach to a plausible synthetic route. It is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter. Our goal is to explain the causality behind each experimental choice, empowering you to optimize the synthesis logically and effectively.

Part 1: Proposed Synthetic Pathway & Key Challenges

The synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is not widely documented in standard literature, necessitating a route based on established principles of heterocyclic chemistry. A logical and efficient pathway proceeds in three main stages starting from a commercially available precursor, 2',5'-dihydroxyacetophenone.

The core of this synthesis involves a regioselective nitration, followed by oxime formation and a final intramolecular oxidative cyclization to construct the benzisoxazole ring. Each step presents unique challenges that can significantly impact the overall yield.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Oximation cluster_2 Stage 3: Cyclization A 2',5'-Dihydroxy- acetophenone C 1-(2,5-Dihydroxy-4-nitrophenyl) ethan-1-one A->C Regioselective Nitration B Nitrating Agent (e.g., Dilute HNO3) E 1-(2,5-Dihydroxy-4-nitrophenyl) ethan-1-one oxime C->E Oxime Formation D Hydroxylamine HCl NaOAc G 3-Methyl-7-nitrobenzo[d] isoxazol-6-ol (Target) E->G Intramolecular Cyclization F Base / Oxidant (e.g., KOt-Bu)

Caption: Overall workflow for the proposed synthesis of the target compound.

Part 2: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. The question-and-answer format is designed to provide direct solutions to common experimental failures.

Stage 1: Regioselective Nitration

Question 1: My nitration of 2',5'-dihydroxyacetophenone is resulting in a low yield of the desired product and a mixture of hard-to-separate isomers. How can I improve regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The two hydroxyl groups and the acetyl group exert competing directing effects. The key to improving the yield of the desired 4-nitro isomer lies in controlling the reaction conditions meticulously.

  • Causality: The hydroxyl groups are strongly activating and ortho, para-directing, while the acetyl group is deactivating and meta-directing. The desired nitration occurs at the 4-position, which is ortho to one hydroxyl group and meta to the acetyl group. Overly harsh conditions can lead to dinitration or oxidation of the sensitive hydroquinone moiety.

  • Recommended Protocol & Solution:

    • Lower the Temperature: Perform the reaction at 0°C to 5°C. This reduces the reaction rate and favors the thermodynamically more stable product, minimizing side reactions and oxidation.

    • Use a Milder Nitrating Agent: Instead of a concentrated HNO₃/H₂SO₄ mixture, use dilute nitric acid (approx. 30%) in a solvent like acetic acid. This generates the electrophile (NO₂⁺) more slowly, enhancing selectivity.

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nitrating agent. Adding it dropwise over a prolonged period (e.g., 1 hour) with vigorous stirring ensures localized concentration remains low.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). An ideal mobile phase would be a 3:1 mixture of hexane and ethyl acetate. Quench the reaction immediately upon consumption of the starting material to prevent over-nitration.

    • Purification: The resulting isomeric mixture often requires careful purification. Column chromatography on silica gel is typically effective. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will be necessary to separate the 4-nitro isomer from other products.

Stage 2: Oxime Formation

Question 2: The conversion of my nitrated ketone to the oxime is incomplete, even after extended reaction times. What factors are critical for driving this reaction to completion?

Answer: Oximation is an equilibrium-controlled reaction, and its success hinges on careful pH control and effective removal of water, or by using a sufficient excess of the reagent.

  • Causality: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The hydroxylamine's nucleophilicity is highest when it is in its free base form. However, the reaction is acid-catalyzed. Therefore, a slightly acidic pH (around 4-5) is optimal to have enough free hydroxylamine while still protonating the carbonyl oxygen to increase its electrophilicity.

  • Recommended Protocol & Solution:

    • pH Buffering: The use of hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to liberate the free hydroxylamine. Sodium acetate is an excellent choice as it simultaneously acts as a base and buffers the solution in the optimal pH range. Use at least 2-3 equivalents of both hydroxylamine hydrochloride and sodium acetate relative to the ketone.

    • Solvent System: A mixture of ethanol and water is a common and effective solvent system. The ethanol solubilizes the organic ketone, while the water dissolves the hydroxylamine salt and buffer.

    • Temperature and Time: Gently heating the reaction mixture to 50-60°C can significantly increase the reaction rate. Monitor by TLC until the ketone spot has disappeared, which may take several hours.

    • Work-up: Upon completion, the oxime often precipitates upon cooling or by adding the reaction mixture to cold water. The collected solid can then be washed and dried.

Stage 3: Intramolecular Cyclization

Question 3: My final cyclization step to form the benzisoxazole ring is failing or giving very low yields. I am observing multiple products, or recovering the oxime starting material. What is the best way to achieve this transformation?

Answer: This is the most critical and often lowest-yielding step. The intramolecular SₙAr (Nucleophilic Aromatic Substitution) or oxidative cyclization requires the precise generation of a nucleophile (the oxime nitrogen or the phenolate oxygen) to attack and form the ring. The choice of base and solvent is paramount.

  • Causality: The reaction requires deprotonation of either the phenolic hydroxyl or the oxime hydroxyl group to initiate the cyclization. A strong, non-nucleophilic base is often required. Side reactions, such as the Beckmann rearrangement of the oxime under acidic or harsh thermal conditions, are a primary cause of low yields.

  • Recommended Protocol & Solution:

    • Choice of Base: A strong base is necessary to deprotonate the phenol. Potassium tert-butoxide (KOt-Bu) is an excellent choice as it is a strong, sterically hindered base that is less likely to act as a nucleophile itself.[1] Other bases like sodium hydride (NaH) can also be effective.

    • Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are ideal. They effectively solvate the potassium cation, enhancing the reactivity of the phenoxide and oximate anions. Ensure the solvent is truly anhydrous, as water will quench the base.

    • Temperature Control: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required. Avoid high temperatures which can promote decomposition or side reactions.

    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich phenoxide intermediate and to exclude moisture.

G cluster_main Key Cyclization Step cluster_desired Desired Pathway: Intramolecular Cyclization cluster_side Side Reaction: Beckmann Rearrangement start Nitrated Oxime Intermediate deprotonation Deprotonation (KOt-Bu) start->deprotonation Strong Base protonation Acid/Heat start->protonation Trace Acid or Excess Heat cyclization Ring Closure (Nucleophilic Attack) deprotonation->cyclization product Target Benzisoxazole cyclization->product rearrangement Migration & Tautomerization protonation->rearrangement side_product Amide/Lactam Byproduct rearrangement->side_product

Caption: Desired cyclization pathway versus a common competing side reaction.

Part 3: Key Parameter Optimization Summary

For the critical cyclization step, systematic optimization can lead to significant yield improvements. The following table summarizes key variables and their expected impact.

ParameterCondition A (Starting Point)Condition B (Alternative)Condition C (Aggressive)Rationale & Expected Outcome
Base KOt-Bu (1.5 eq)NaH (1.5 eq)DBU (2.0 eq)KOt-Bu and NaH are strong, non-nucleophilic bases ideal for this reaction.[1] DBU is a weaker, non-nucleophilic base that might require higher temperatures but can sometimes reduce side reactions.
Solvent Anhydrous DMFAnhydrous DMSOAnhydrous MeCNDMF and DMSO are excellent at solvating cations and promoting SₙAr-type reactions. MeCN (Acetonitrile) is less polar and may require higher temperatures or a phase-transfer catalyst.
Temperature 25°C -> 50°C25°C (Room Temp)80°C (Reflux)Start at room temperature and heat gently only if necessary. High temperatures can promote the Beckmann rearrangement and other decomposition pathways.
Reaction Time 4-12 hours24 hours1-2 hoursReaction should be monitored by TLC and quenched upon completion. Extended times, especially at high temperatures, can degrade the product.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during this synthesis? A: Several hazards must be managed.

  • Nitration: Nitric acid is highly corrosive and a strong oxidant. Reactions can be exothermic and risk thermal runaway if addition is too fast. Always perform in a fume hood with secondary containment and have a base bath ready for quenching.

  • Strong Bases: KOt-Bu and NaH are water-reactive and corrosive. Handle them under an inert atmosphere. NaH can generate flammable hydrogen gas upon contact with protic solvents.

  • Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), safety glasses, and a lab coat.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential.

  • TLC: To monitor reaction progress and assess crude purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should show characteristic peaks for the aromatic protons, the methyl group, and the quaternary carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₆N₂O₄, MW: 194.14).[2]

  • Melting Point: A sharp melting point is a good indicator of purity.

Q: Can sonication be used to improve the yield or reaction time? A: Yes, ultrasound irradiation is a modern technique known to accelerate many heterocyclic syntheses, often leading to higher yields and shorter reaction times by promoting mass transfer and radical formation. It could be particularly beneficial for the oximation and cyclization steps.[3][4] If you have access to an ultrasonic bath or probe, experimenting with its use could be a valuable optimization strategy.

References

  • Gomha, S. M., et al. Synthesis of new coumarin derivatives linked isoxazole, pyrazole and benzo[d]thiazole moieties and their biological evaluation. Available from: [Link]

  • Bradbury, R. H., et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 2013. Available from: [Link]

  • Li, Q., et al. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available from: [Link]

  • Pevarello, P., et al. Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. Google Patents, US7291742B2, 2007.
  • Gámez-Montaño, R., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2024. Available from: [Link]

  • Gámez-Montaño, R., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI, 2024. Available from: [Link]

  • Adamo, M. F. A., et al. The Preparation of 3-Methyl-4-nitro-5-(2-alkylethenyl)isoxazoles. ChemInform, 2004. Available from: [Link]

  • Tan, Y. C., et al. Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate, 2020. Available from: [Link]

  • Sharma, V., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2021. Available from: [Link]

Sources

troubleshooting 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Introduction: This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. As this is a highly specific and potentially novel compound, this document provides troubleshooting advice based on the fundamental chemical principles governing its structure: a substituted nitro-phenol fused to a benzo[d]isoxazole core. The insights herein are derived from established methodologies for the synthesis, purification, and handling of analogous heterocyclic and nitroaromatic compounds.[1][2]

Section 1: Synthesis Troubleshooting

The synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is most likely approached via the nitration of a precursor, 3-Methylbenzo[d]isoxazol-6-ol. This section addresses common issues that may arise during this critical electrophilic aromatic substitution step.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway SM 3-Methylbenzo[d]isoxazol-6-ol Product 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol SM->Product Nitration Reagent Nitrating Agent (e.g., dilute HNO₃) Reagent->Product SideProduct1 Isomeric Byproduct (e.g., 5-nitro isomer) Product->SideProduct1 Potential Side Reaction SideProduct2 Oxidation Products (e.g., quinone-like) Product->SideProduct2 Potential Side Reaction SideProduct3 Di-nitrated Products Product->SideProduct3 Potential Side Reaction

Caption: Proposed synthesis of the target compound via nitration.

Frequently Asked Questions (FAQs): Synthesis

Question: My reaction yield is consistently low or zero. What are the common causes?

Answer: Low yields in heterocyclic synthesis can stem from several factors. A systematic troubleshooting approach is most effective.[1]

  • Suboptimal Reaction Conditions: The nitration of phenols is highly sensitive to temperature and acid concentration.[3]

    • Causality: The hydroxyl group is a strong activating group, making the ring highly susceptible to electrophilic substitution but also to oxidation.[4][5] Using harsh conditions (e.g., concentrated nitric/sulfuric acid) can lead to uncontrolled side reactions, including over-nitration to picric acid-like products or oxidative degradation, often resulting in a dark, tarry reaction mixture.[3][6]

    • Solution:

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

      • Mild Reagents: Use dilute nitric acid (e.g., in water or acetic acid) as the nitrating agent.[3]

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and quench it before product degradation becomes significant.[7]

  • Purity of Starting Materials: Impurities in the starting phenol or solvents can inhibit the reaction or introduce side products.[1]

    • Causality: Contaminants can interfere with the catalyst or react with the nitrating agent. Water content in solvents can alter the concentration and reactivity of the nitrating species.

    • Solution: Ensure the 3-Methylbenzo[d]isoxazol-6-ol precursor is pure. Use anhydrous solvents if the chosen nitrating conditions require them.

  • Incorrect Workup Procedure: The product may be lost or degraded during the workup phase.

    • Causality: Nitro-phenolic compounds can be somewhat acidic and may have complex solubility profiles.[8] Losses can occur during aqueous washes if the pH is not controlled.

    • Solution: Carefully neutralize the reaction mixture. Use an appropriate organic solvent for extraction, and perform multiple extractions to ensure complete recovery. Be mindful of potential emulsion formation.

Question: My final product is a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of ortho- and para-nitrated isomers is common in phenol nitration.[9] The directing effects of the hydroxyl and the fused isoxazole ring system will determine the position of nitration.

  • Causality: The hydroxyl group is a powerful ortho-, para-director. The isoxazole ring's electronic influence will also play a role. Steric hindrance from the adjacent methyl group may influence the ortho/para ratio.

  • Solution:

    • Modify Reaction Conditions: Experiment with different solvent systems (e.g., acetic acid vs. dioxane) and temperatures, as these can subtly influence the isomeric ratio.[10]

    • Bulky Nitrating Agents: While less common for phenols, using a bulkier nitrating agent could potentially favor the less sterically hindered position.

    • Purification: Accept the formation of isomers and focus on an efficient purification strategy, typically column chromatography, to separate them.

Question: The reaction mixture turns dark brown or black, and I can't isolate any product. What is happening?

Answer: This strongly suggests oxidative decomposition.[6]

  • Causality: Phenols are easily oxidized, and nitric acid is a strong oxidizing agent. The combination, especially under elevated temperatures or high concentrations, can lead to the formation of benzoquinone derivatives and polymeric tars.[6]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.

    • Slow Reagent Addition: Add the nitrating agent dropwise to the phenol solution to avoid localized overheating and high concentrations.[7]

    • Use of Scavengers: In some nitration reactions, the inclusion of a small amount of a radical scavenger like urea or sodium nitrite can help prevent runaway oxidative side reactions.

Section 2: Purification and Characterization Troubleshooting

Purifying and confirming the structure of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol requires careful technique.

Diagram: Characterization Workflow

Characterization_Workflow Crude Crude Product Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Purity Purity Check (TLC / LC-MS) Purify->Purity Purity->Purify Impure MS Mass Spec (Confirm MW) Purity->MS Pure NMR NMR (¹H, ¹³C) (Confirm Structure) MS->NMR IR IR Spec (Confirm Functional Groups) NMR->IR Confirm Structure Confirmed IR->Confirm

Caption: Standard workflow for purification and structural confirmation.[11]

Frequently Asked Questions (FAQs): Purification & Characterization

Question: I am struggling to purify my compound using column chromatography. It either streaks badly or I get poor separation.

Answer: This is a common issue with polar, acidic compounds like nitro-phenols.

  • Causality: The acidic phenolic proton can interact strongly with the silica gel (which is also acidic), leading to band tailing or streaking. The high polarity of the nitro and hydroxyl groups requires a relatively polar mobile phase.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent system (e.g., Hexane/Ethyl Acetate). This suppresses the ionization of the phenolic proton, reducing its interaction with the silica and resulting in sharper bands.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (reverse-phase).

    • Alternative Purification: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) as an alternative or complementary step to chromatography.[12]

Question: My NMR spectrum is complex or doesn't match the expected structure. What should I look for?

Answer: Spectroscopic data for novel compounds must be interpreted carefully.[13] While specific data for the target molecule is unavailable, we can predict key features based on analogous structures.[11]

  • Expected Spectroscopic Data (Predicted)

    Technique Feature Expected Chemical Shift / Wavenumber Rationale
    ¹H NMR Phenolic -OH δ 10-12 ppm (broad) Acidic proton, likely H-bonded.
    Aromatic -H δ 7.0-8.5 ppm Protons on the aromatic core.
    Methyl -CH₃ δ 2.3-2.7 ppm Methyl group attached to the isoxazole ring.
    ¹³C NMR Aromatic Carbons δ 110-160 ppm Standard range for substituted benzene rings.
    C-NO₂ δ 140-150 ppm Carbon directly attached to the nitro group.
    C-OH δ 150-160 ppm Carbon bearing the hydroxyl group.
    IR Spec O-H stretch 3200-3500 cm⁻¹ (broad) Phenolic hydroxyl group.
    N-O stretch (NO₂) 1500-1550 & 1300-1350 cm⁻¹ Asymmetric and symmetric stretches of the nitro group.

    | | C=N stretch | ~1650 cm⁻¹ | Isoxazole ring feature.[13] |

  • Troubleshooting Steps:

    • Check for Impurities: Are there unexpected peaks corresponding to residual solvent, starting material, or isomeric byproducts?

    • Confirm Solubility: Ensure your sample is fully dissolved in the NMR solvent; poor solubility can lead to broad peaks and poor signal-to-noise.[11]

    • Acquire 2D NMR: If the 1D spectrum is ambiguous, 2D experiments like COSY and HMBC can be invaluable for confirming proton-proton and proton-carbon connectivities, respectively, to definitively assign the structure.

Section 3: Handling and Application in Biological Assays

Nitroaromatic compounds can present challenges in biological screening due to their physical and chemical properties.

Frequently Asked Questions (FAQs): Stability and Assay Interference

Question: My compound seems to degrade upon storage. What are the best storage conditions?

Answer: Nitro-phenols can be sensitive to light and basic conditions.

  • Causality: Phenols can oxidize over time, a process that can be accelerated by light and air. The electron-withdrawing nitro group can also make the molecule susceptible to nucleophilic substitution under certain conditions.

  • Solution:

    • Store Solid: Store the purified compound as a solid.

    • Protect from Light: Use an amber vial or store in the dark.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Low Temperature: Store at a low temperature (e.g., -20°C).

Question: I'm seeing inconsistent results or artifacts in my biological assay. Could my compound be the cause?

Answer: Yes, poor solubility and inherent chemical properties of the compound can significantly affect bioassay results.[14]

  • Poor Aqueous Solubility:

    • Problem: The compound may precipitate out of the aqueous assay buffer, especially after dilution from a DMSO stock. This leads to an actual concentration that is much lower than the intended concentration, resulting in underestimated potency (artificially high IC50 values).[15][16]

    • Solution:

      • Measure Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using.

      • Optimize DMSO Dilution: Minimize the percentage of DMSO in the final assay well (typically ≤1%). Optimize the dilution protocol to avoid precipitation.[14]

      • Use Additives: Consider including solubility-enhancing excipients like cyclodextrins or using alternative solvents if the assay target tolerates them, though this must be carefully validated.[17]

  • Chemical Reactivity and Interference:

    • Problem: The nitroaromatic moiety can be a source of assay artifacts. Nitro groups can be reduced by cellular components or enzymes, leading to reactive intermediates.[18] The phenolic hydroxyl can also be reactive.

    • Solution:

      • Run Control Experiments: Test the compound in control assays lacking the biological target to identify non-specific activity or signal interference.

      • Consider Redox Cycling: Be aware that nitroaromatics can undergo redox cycling, which can generate reactive oxygen species (ROS) and interfere with assays measuring redox-sensitive endpoints.

      • Evaluate Covalent Modification: Assess whether the compound might be reacting covalently with proteins in the assay, especially if it shows time-dependent inhibition.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide.
  • Chemistry Stack Exchange. Phenol reaction with nitration mixture. (2024). [Online] Available at: [Link]

  • Benchchem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Online] Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online] Available at: [Link]

  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • dos Santos, G. G., et al. (2014). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. [Online] Available at: [Link]

  • S, S., & P, P. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN. [Online] Available at: [Link]

  • Quora. What (which isomer) is the major product of nitration of phenol with dilute nitric acid?. (2017). [Online] Available at: [Link]

  • Filo. Design a series of nitro substituted phenols. Compare its acidity order. (2025). [Online] Available at: [Link]

  • ResearchGate. Composition of the products of phenol nitration with nitric acid in aqueous dioxane in relation to the reactant ratio. [Online] Available at: [Link]

  • Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds.
  • Siddiqui, N., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed. [Online] Available at: [Link]

  • ResearchGate. Studies on Some 2,1-Benzisoxazole Derivatives. (2025). [Online] Available at: [Link]

  • Wikipedia. Phenol. [Online] Available at: [Link]

  • MaChemGuy. (2022). Nitration of Phenol (A-Level Chemistry). YouTube. [Online] Available at: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). [Online] Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Online] Available at: [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. [Online] Available at: [Link]

  • Semantic Scholar. 4.16 – Isoxazoles and their Benzo Derivatives. [Online] Available at: [Link]

  • All 'Bout Chemistry. (2021). Why phenol more reactive than benzene and Nitro benzene. YouTube. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. [Online] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Online] Available at: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). [Online] Available at: [Link]

  • Christodoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. [Online] Available at: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). [Online] Available at: [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Online] Available at: [Link]

  • Creative Biolabs. Aqueous Solubility. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS No. 112429-42-2)[1]. Navigating the synthesis of highly functionalized heterocyclic systems presents unique challenges, from ensuring regioselectivity to preserving sensitive functional groups. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common experimental hurdles, ensuring a logical, efficient, and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible and robust synthetic strategy for preparing 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol?

A1: Based on established methods for benzisoxazole synthesis, the most direct route involves the intramolecular cyclization of a substituted ortho-hydroxyaryl oxime intermediate.[2] The logical starting material for this synthesis is 2-acetyl-6-nitrophenol (or its isomer, depending on the synthetic route to the precursor). The overall workflow involves two key transformations:

  • Oximation: The acetyl group of the precursor is converted to an oxime using hydroxylamine.

  • Cyclodehydration: The resulting oxime undergoes an intramolecular cyclization to form the benzisoxazole ring system. This step is critical and often requires specific reagents to facilitate N-O bond formation and prevent side reactions.[3]

Below is a conceptual workflow for this synthetic approach.

G SM 2-Acetyl-6-nitrophenol (Starting Material) proc1 Oximation SM->proc1 Int 2-Acetyl-6-nitrophenol Oxime (Intermediate) proc2 Cyclodehydration Int->proc2 Crude Crude Product proc3 Purification (Chromatography/ Recrystallization) Crude->proc3 Final 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (Purified Product) proc1->Int proc2->Crude proc3->Final

Caption: Proposed synthetic workflow for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Q2: Which reaction parameters are most critical for maximizing yield and purity?

A2: Optimizing the synthesis of this molecule requires careful control over several parameters, primarily during the cyclization step. The presence of both a nitro group (electron-withdrawing and potentially heat-sensitive) and a hydroxyl group (phenolic) makes the system sensitive to reaction conditions.

ParameterRecommended ApproachRationale & Scientific Justification
Temperature Maintain moderate temperatures (e.g., 25-65 °C) during cyclization.[4]Higher temperatures can promote side reactions, such as the Beckmann rearrangement to the isomeric benzoxazole, or lead to the degradation of the nitroaromatic system.[2][5]
Solvent System Use anhydrous solvents (e.g., THF, Dichloromethane, Toluene) for the cyclization step.The presence of water can interfere with many dehydrating agents used for cyclization and may inhibit the desired N-O bond formation. Anhydrous conditions are often key to favoring benzisoxazole over benzoxazole formation.[3]
Catalyst/Reagent Choice is critical. Options range from base-mediated cyclization to systems like PPh₃/DDQ.[2]The reagent dictates the mechanism. For instance, converting the oxime's hydroxyl into a good leaving group facilitates nucleophilic attack by the phenoxide. The choice depends on balancing reactivity with the potential for side reactions.
Reaction Time Monitor closely using TLC or LC-MS.Incomplete reactions are a common cause of low yield.[6] However, excessively long reaction times can lead to product degradation or the formation of polymeric side products.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A starting point is a 30:70 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Interpretation: A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The oxime intermediate will have a polarity between the starting ketone and the final cyclized product. For more precise analysis, especially when identifying multiple products, LC-MS is recommended.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: My reaction yield is consistently low or zero.

  • Question: After the recommended reaction time, TLC analysis shows mostly unreacted starting material or the oxime intermediate. What should I do?

  • Answer: This indicates an incomplete or stalled reaction.[6] Follow this diagnostic workflow:

G Start Low Yield: Stalled Reaction Check_Cat Is the cyclization reagent/catalyst active? Start->Check_Cat Step 1 Check_Cond Are reaction conditions optimal? Check_Cat->Check_Cond If 'Yes' Action_Cat Action: Use fresh or newly activated reagent. Increase catalyst loading slightly. Check_Cat->Action_Cat If 'No' Action_Time Action: Extend reaction time by 2-4 hours, monitoring via TLC. Check_Cond->Action_Time Option A Action_Temp Action: Increase temperature in 5-10 °C increments. Caution: Monitor for side products. Check_Cond->Action_Temp Option B

Caption: Troubleshooting workflow for a stalled or incomplete reaction.

Problem 2: My final product is impure, with multiple spots on the TLC plate.

  • Question: I've isolated a product, but NMR and TLC analysis show significant impurities. What are the likely side products and how can I avoid them?

  • Answer: Side product formation is a common challenge in benzoxazole and benzisoxazole synthesis.[8] The most probable impurity is the isomeric 2-methyl-7-nitrobenzo[d]oxazol-6-ol, formed via a Beckmann-type rearrangement.[2][5]

Side ProductFormation MechanismPrevention Strategy
Benzoxazole Isomer Beckmann rearrangement of the oxime intermediate, favored by certain acidic conditions or catalysts.[2]Ensure strictly anhydrous reaction conditions. Certain reagents are known to favor N-O bond formation for the benzisoxazole over the rearrangement.[3]
Unreacted Oxime Incomplete cyclization.See "Problem 1" above. Ensure the cyclization reagent is sufficiently reactive and used in the correct stoichiometric amount.
Polymeric Materials Degradation of starting materials or product under harsh conditions (e.g., excessive heat or strong base/acid).[6]Maintain moderate temperatures and use a stoichiometric amount of base. Ensure a clean workup to remove reactive species.

Problem 3: I am having difficulty purifying the final product.

  • Question: The crude product is an oil or an amorphous solid that is difficult to crystallize. How should I approach purification?

  • Answer: Column chromatography is the most reliable method for purifying challenging products.[9]

  • Adsorbent: Use silica gel with a particle size of 40-63 µm.

  • Eluent System: A gradient elution is recommended.

    • Start with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) to elute non-polar impurities.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate to elute your product.

    • The phenolic hydroxyl and nitro groups will increase the compound's polarity compared to a simple benzisoxazole.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Recrystallization: Once a sufficiently pure solid is obtained from chromatography, recrystallization can be attempted. Test various solvent systems, such as ethanol/water, isopropanol, or dichloromethane/hexane, to find one that yields high-quality crystals.

Experimental Protocols

The following are proposed, detailed protocols based on general methodologies for this class of compounds. Researchers should perform small-scale trials first.

Protocol 1: Synthesis of 2-Acetyl-6-nitrophenol Oxime (Intermediate)

  • Dissolve 2-acetyl-6-nitrophenol (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum. The solid is the oxime intermediate, which can be used in the next step, often without further purification.

Protocol 2: Cyclization to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

  • Suspend the dried oxime intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[4]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a mild acid (e.g., 1 M HCl) to remove the DBU, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via silica gel chromatography as described in the troubleshooting section.

Protocol 3: Analytical HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.[9]

  • Injection Volume: 10 µL.

This method serves as a starting point and should be optimized to achieve the best separation and peak shape for your specific sample.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole cyclization reactions.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). A Divergent and Regioselective Synthesis of 3-Substituted 1,2-Benzisoxazoles or 2-Substituted Benzoxazoles. Organic Letters, 12(6), 1180–1183. Available at: [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 59(1-2), 1-23. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • Rastegar, M. F., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2356. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.

Sources

stability issues with 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS No. 112429-42-2)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the chemical nature of its core structures—a benzisoxazole ring, a nitro group, and a phenolic hydroxyl group—we can anticipate and mitigate common challenges.

The stability of this compound is influenced by the inherent reactivity of the isoxazole ring, which can be susceptible to cleavage under certain pH and temperature conditions, and the properties of the nitroaromatic system.[2][3] This guide provides a framework for identifying, diagnosing, and resolving these stability issues through a series of targeted FAQs and troubleshooting protocols.

Troubleshooting Guide: Diagnosing Instability in Solution

This section addresses common observational triggers that may indicate degradation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and provides a logical workflow for identifying the root cause.

Issue 1: I'm observing a progressive loss of biological activity or analytical signal in my assays.

This is a primary indicator of compound degradation. The underlying cause is often related to the solution's chemical environment. The workflow below will help you systematically investigate the issue.

G A Start: Loss of Activity/Signal Detected B Review Solution Preparation: - Solvent Type - pH of Aqueous Buffer - Storage Temperature & Light Exposure A->B C Hypothesis 1: pH-Mediated Hydrolysis B->C D Hypothesis 2: Solvent Incompatibility / Reactivity B->D E Hypothesis 3: Thermal Degradation B->E F Hypothesis 4: Photodegradation B->F G Action: Perform pH Stability Assay (See Protocol 1) C->G H Action: Test Alternative Solvents (e.g., Aprotic like ACN, DMSO) D->H I Action: Conduct Thermal Stress Test (See Protocol 2) E->I J Action: Perform Photostability Test (See Protocol 3) F->J K Solution: - Adjust buffer to optimal pH (likely neutral to slightly acidic) - Use fresh solutions G->K L Solution: - Select a compatible, stable solvent - Prepare fresh stock solutions H->L M Solution: - Store solutions at lower temperatures (e.g., 4°C or -20°C) - Minimize time at elevated temperatures I->M N Solution: - Protect solutions from light using amber vials - Work in low-light conditions J->N

Caption: Troubleshooting workflow for loss of compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of degradation for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in an aqueous buffer?

A1: Based on the chemistry of the isoxazole ring, the most probable cause is pH-mediated hydrolysis. The isoxazole ring, while generally stable, can be susceptible to cleavage, particularly under basic (alkaline) conditions.[2] A study on the related isoxazole-containing drug, leflunomide, demonstrated significantly faster decomposition at pH 10.0 compared to neutral or acidic pH. The electron-withdrawing nitro group on the benzisoxazole ring of your compound may further influence this susceptibility. We strongly recommend verifying the pH of your solution and performing a pH stability assay (see Protocol 1 ) if you suspect this is the issue.

Q2: My experimental protocol requires a basic pH. How can I minimize degradation?

A2: If a basic pH is unavoidable, several strategies can help mitigate compound instability:

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow the rate of base-catalyzed hydrolysis.[4][5]

  • Minimize Incubation Time: Prepare the solution immediately before use and reduce the exposure time to the basic environment as much as possible.

  • Inert Atmosphere: For prolonged experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation, which can sometimes be exacerbated at higher pH.

Q3: What solvents are recommended for preparing stock solutions?

A3: For stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are generally recommended. These solvents minimize the risk of hydrolysis. Avoid reactive solvents or those containing impurities. When diluting the stock solution into an aqueous buffer for your final assay, ensure the final concentration of the organic solvent is low and does not affect the experiment's outcome.

Q4: Can this compound degrade due to light exposure?

A4: Yes, photodegradation is a potential concern for nitroaromatic compounds and heterocyclic systems like isoxazoles.[2][3] The nitro group can absorb UV light, potentially leading to photochemical reactions and degradation. It is best practice to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] When possible, perform experimental manipulations in a dimly lit environment. A photostability test (see Protocol 3 ) can confirm if your compound is light-sensitive under your specific conditions.

Q5: How should I properly store the solid compound and its solutions?

A5:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is often suitable.[7]

  • Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO, ACN). For short-term storage (days to weeks), refrigeration at 4°C is appropriate. For long-term storage (weeks to months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment from the stock solution. Due to the risk of hydrolysis, long-term storage of aqueous solutions is not recommended without prior stability validation.[5]

Q6: What analytical methods can I use to detect degradation?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the stability of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.[8][9] A stability-indicating HPLC method should be developed where the parent compound peak is well-resolved from any potential degradant peaks. As the compound degrades, you will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to the degradation pathway.[4][10]

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol allows you to determine the stability of your compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range for your experiments (e.g., pH 4, 7.4, 9).[5]

  • Sample Preparation: Prepare a concentrated stock solution of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in an aprotic solvent like ACN or DMSO.

  • Incubation: Dilute the stock solution into each buffer to a final, consistent concentration (e.g., 10 µM). Ensure the final organic solvent concentration is low (<1%) and identical across all samples.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).[4] Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench any reaction by mixing the aliquot with a mobile phase or a suitable organic solvent. Analyze the samples by a stability-indicating HPLC-UV method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. This will reveal the pH conditions under which the compound is least stable.

Protocol 2: Thermal Stability Stress Test

This protocol assesses the impact of elevated temperatures on compound stability.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in your typical experimental solvent/buffer system at a known concentration.

  • Incubation: Incubate the solutions at various temperatures. For example: a control at your standard storage temperature (e.g., 4°C), one at room temperature (25°C), and one or more elevated temperatures (e.g., 37°C, 50°C).

  • Time Points: Collect samples at defined intervals (e.g., 0, 2, 6, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC-UV to quantify the concentration of the parent compound.

  • Data Analysis: Compare the degradation rates at different temperatures to understand the thermal lability of the compound.

Protocol 3: Photostability Assessment

This protocol determines the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Sample Preparation: Prepare two sets of solutions of the compound in your experimental solvent/buffer system.

  • Exposure Conditions:

    • Light Sample: Place one set in a clear glass vial and expose it to a controlled light source (e.g., a photostability chamber with a defined UVA/VIS output) or ambient laboratory light.

    • Dark Control: Wrap the second set of vials completely in aluminum foil and place them alongside the light-exposed samples.[5]

  • Time Points: Collect samples from both sets at various time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC-UV.

  • Data Analysis: Compare the concentration of the parent compound in the light-exposed samples to the dark controls. A significant difference indicates photodegradation.

Potential Degradation Pathway

The primary anticipated degradation pathway involves the base-catalyzed hydrolysis of the isoxazole ring. This would lead to the opening of the heterocyclic ring system.

Caption: Postulated hydrolytic degradation of the isoxazole ring.

Data Summary Table: Factors Influencing Stability
ParameterConditionExpected StabilityRationale
pH Acidic to Neutral (pH < 7.5)HighThe isoxazole ring is generally stable under these conditions.
Basic (pH > 8)LowSusceptible to base-catalyzed ring cleavage.[2]
Temperature Low (≤ 4°C)HighReduces the rate of all chemical degradation reactions.
Elevated (> 37°C)LowAccelerates hydrolytic and oxidative degradation.[4]
Light Protected (Amber vial)HighPrevents photochemical reactions.[6]
Exposed (Clear vial)Potentially LowNitroaromatic systems can be susceptible to photodegradation.[3]
Solvent Aprotic (DMSO, ACN)HighMinimizes the presence of water, preventing hydrolysis.
Protic (Water, Methanol)VariableStability is highly dependent on pH and temperature.
References
  • Lee, J. S., et al. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods for 1,3-Dinitrobenzene. Available at: [Link]

  • Puglisi, G., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Siddiqui, N., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. Available at: [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. Available at: [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available at: [Link]

  • Chemistry For Everyone (2025). How To Store Nitrocellulose?. YouTube. Available at: [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Available at: [Link]

  • PubChem. 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods for Benzidine. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CS-0321316). This resource is designed for researchers, medicinal chemists, and process development professionals who require this molecule in a high state of purity for their work. We understand that purification is often the most critical and challenging step following synthesis. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate common challenges and achieve optimal purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before beginning the purification process.

Q1: What are the key structural features of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol that influence its purification?

A1: The purification strategy for this molecule is dictated by its distinct chemical functionalities. Understanding these is key to selecting the right method.

  • Polarity: The molecule is notably polar. This is due to the cumulative effect of the phenolic hydroxyl (-OH) group, the electron-withdrawing nitro (–NO₂) group, and the nitrogen and oxygen atoms within the isoxazole ring.[1] Its calculated TPSA (Topological Polar Surface Area) is 89.4 Ų, which is significant.[1] This high polarity suggests poor solubility in non-polar solvents (like hexanes) and good solubility in polar solvents (like alcohols, ethyl acetate, and acetone).

  • Acidity: The phenolic hydroxyl group is acidic. This opens the possibility of using acid-base extraction techniques to separate it from non-acidic impurities. The pKa can be influenced by the electron-withdrawing nitro group on the same ring.

  • Potential for Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitro group and isoxazole ring atoms can act as hydrogen bond acceptors.[1] This property is central to its interaction with solvents and stationary phases like silica gel.

Q2: What are the most common impurities I should expect after synthesis?

A2: While the impurity profile depends heavily on the specific synthetic route, typical contaminants may include:

  • Unreacted Starting Materials: Depending on the precursors used.

  • Isomeric Byproducts: Nitration reactions on aromatic rings can sometimes lead to the formation of different regioisomers.

  • Over-nitrated or Incompletely Nitrated Species: If nitration is a key step, products with more than one or zero nitro groups might be present.

  • Decomposition Products: Nitroaromatic compounds can be sensitive to heat and light.

  • Residual Solvents and Reagents: Such as acids or bases used as catalysts.

Q3: Which purification technique should I try first: Recrystallization or Column Chromatography?

A3: The choice depends on the scale of your reaction and the state of your crude product.

  • For >90% Crude Purity: If your crude material is a solid and appears relatively clean (e.g., by preliminary TLC analysis), recrystallization is the preferred first choice. It is faster, more economical, and more scalable than chromatography.

  • For <90% Crude Purity or Oily/Tarry Product: If your crude product is an oil, a complex mixture of multiple components, or contains colored impurities that are difficult to remove, silica gel column chromatography is the more powerful and appropriate method.[2] It offers superior resolving power for separating compounds with different polarities.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods is always recommended for a definitive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically <2 °C). A broad melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. Integration of the proton signals can provide a quantitative measure of purity if a known internal standard is used.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: These techniques provide high-resolution separation and can detect trace impurities, offering a quantitative percentage of purity.

Data & Reference Tables

Table 1: Physicochemical Properties of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

PropertyValueSource
CAS Number112429-42-2[1]
Molecular FormulaC₈H₆N₂O₄[1]
Molecular Weight194.14 g/mol [1]
TPSA89.4 Ų[1]
LogP1.75[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors5[1]

Table 2: Suggested Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Scientist's Note
EthanolPolar Protic78A good starting point. The "like dissolves like" principle suggests alcoholic solvents are often suitable for polar nitroaryl compounds.[3]
MethanolPolar Protic65Similar to ethanol but more polar; may dissolve the compound too well at room temperature, potentially reducing yield.[4]
IsopropanolPolar Protic82Less polar than ethanol; may offer a better solubility profile (high solubility when hot, low when cold).
Ethyl AcetatePolar Aprotic77Often used in chromatography for this class of compounds, suggesting it could be a suitable recrystallization solvent, perhaps in a pair with hexanes.[2]
TolueneNon-polar111May be useful as the "poor" solvent in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.
WaterVery Polar100Generally, isoxazole derivatives have low solubility in water, but this can be exploited in certain purification or precipitation steps.[5][6]
Purification Strategy Decision Tree

This flowchart provides a logical path to selecting the appropriate primary purification technique.

G cluster_0 start Crude Product (3-Methyl-7-nitrobenzo[d]isoxazol-6-ol) assess Assess Crude Material (Visual Inspection, TLC) start->assess is_solid Is it a solid? assess->is_solid is_high_purity Is purity >90%? (Single major spot on TLC) is_solid->is_high_purity Yes chromatography Primary Technique: Column Chromatography is_solid->chromatography No (Oily/Tarry) recrystallize Primary Technique: Recrystallization is_high_purity->recrystallize Yes is_high_purity->chromatography No (Multiple Spots) end_point Purity Analysis (TLC, MP, NMR) recrystallize->end_point chromatography->end_point

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The core principle is that the target compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble (or insoluble) at all temperatures.[3]

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (see Table 2). Test small amounts of your crude product in different solvents to find one where it dissolves when heated but crystallizes upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring, adding small portions of hot solvent until the solid just dissolves completely.

    • Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing your recovery yield.[3] Adding too much will keep your product dissolved even after cooling.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization of your product.[3]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Troubleshooting Q&A

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

  • Immediate Action: Re-heat the solution until the oil fully dissolves. Add a small amount (1-5% by volume) of additional solvent to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point or switch to a mixed-solvent system.[3]

G cluster_1 start Problem: Compound 'Oiled Out' action1 Re-heat to dissolve oil start->action1 action2 Add small amount of extra solvent action1->action2 action3 Allow very slow cooling (Insulate flask) action2->action3 result Crystals Form? action3->result success Success! result->success Yes failure Problem Persists: Re-evaluate Solvent Choice (Lower BP or Mixed-Solvent) result->failure No

Caption: Troubleshooting workflow for when a compound "oils out".

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A: This is a common issue with supersaturated solutions that lack a nucleation point.

  • Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation to begin.[3]

  • Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This "seed" will act as a template for further crystal growth.

  • Reduce Volume: If the solution is too dilute, you may need to gently heat it again to evaporate some of the solvent and re-saturate the solution before attempting to cool it again.

Q: My final yield is very low. How can I improve it?

A: Low yield is often a trade-off for high purity. However, it can be optimized.

  • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent for dissolution.

  • Check Mother Liquor: After filtering your crystals, cool the filtrate (mother liquor) in an ice-salt bath to see if more product crystallizes out. If so, your solvent may be too effective at keeping the product dissolved even when cold.[3]

  • Solvent Choice: Consider a different solvent where your compound has lower solubility at cold temperatures.

Troubleshooting Guide 2: Purification by Column Chromatography

For complex mixtures, silica gel chromatography is the method of choice. It separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase (eluent).

Detailed Protocol: Silica Gel Column Chromatography
  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (typically a mixture like Hexane/Ethyl Acetate) that moves your target compound to an Rf value of ~0.3-0.4. Impurities should be well-separated from this spot.

    • Scientist's Note: Isoxazole derivatives are often purified using hexane and ethyl acetate mixtures.[2] Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1) to find the optimal ratio.

  • Column Packing: Pack a glass column with silica gel using either a dry or wet slurry method. Ensure the silica bed is level, compact, and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Carefully add this to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of eluent and load it directly (wet loading).

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use gentle air pressure to speed up the process (flash chromatography).

  • Fraction Monitoring: Monitor the fractions as they elute using TLC. Spot each fraction (or every few fractions) on a TLC plate to track the separation and identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions that contain only your target compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Column Chromatography Troubleshooting Q&A

Q: My compound is not moving from the origin (Rf = 0) on the TLC plate, even in 100% ethyl acetate.

A: This indicates your compound is very polar and is strongly adsorbed to the silica.

  • Increase Eluent Polarity: You need a more polar eluent. Try adding methanol (MeOH) to your ethyl acetate or dichloromethane (DCM). Start with 1-2% MeOH and increase as needed (e.g., 95:5 EtOAc/MeOH). A small amount of acetic acid can also be added if the compound is acidic, but this can complicate solvent removal.

Q: The spots on my TLC are streaking or tailing.

A: Streaking can have several causes.

  • Sample Overload: You may have spotted too much material on the TLC plate. Try spotting a more dilute solution.

  • Acidic/Basic Compound: Your compound may be interacting too strongly with the slightly acidic silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this by neutralizing the compound or the silica surface, respectively.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent.

Q: I'm getting poor separation between my product and an impurity.

A: This is a common challenge requiring optimization.

  • Fine-Tune Eluent: Try eluent systems with different solvent compositions. Sometimes switching one component (e.g., using DCM instead of Ethyl Acetate) can alter the selectivity and improve separation.

  • Use a Gradient: Instead of running the entire column with one solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over time (gradient elution). This can help sharpen bands and improve the resolution of closely-eluting compounds.

  • Check Column Packing: A poorly packed column with channels or cracks will lead to bad separation. Ensure your column is packed uniformly.

References
  • Title: Process for the crystallization of nitro-aromatic compounds in nitric acid Source: Google Patents URL
  • Title: Method of crystallizing nitro products Source: Google Patents URL
  • Title: Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of some novel isoxazoles via chalcone intermediates Source: Der Pharma Chemica URL: [Link]

  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: PubMed Central (PMC) URL: [Link]

  • Title: EAS Nitration Experiment & Recrystallization Source: YouTube URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

Sources

avoiding degradation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. By understanding the potential degradation pathways and implementing proper handling techniques, you can achieve more reliable and reproducible results.

I. Compound Overview and Stability Profile

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a heterocyclic compound featuring both a nitroaromatic system and an isoxazole ring. This unique structure confers specific chemical properties that are critical to understand for its effective use. The stability of this molecule is primarily influenced by the interplay between the robust nature of the nitro-substituted benzene ring and the inherent reactivity of the isoxazole's N-O bond.[1]

The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring, making it resistant to oxidative degradation.[2][3] However, the isoxazole ring is susceptible to cleavage under certain conditions, particularly changes in pH and temperature.[1][4] Therefore, maintaining precise experimental conditions is paramount to prevent compound degradation.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol has changed color. What could be the cause?

A color change often indicates a structural modification of the compound, which could be due to degradation. A likely cause is the opening of the isoxazole ring, particularly under basic conditions, which can lead to the formation of colored byproducts.[4] Exposure to light can also induce photochemical reactions, leading to degradation products.[5] We recommend preparing fresh solutions and storing them protected from light.

Q2: I am observing a loss of biological activity in my assay. Could this be related to the compound's stability?

Yes, a loss of activity is a strong indicator of degradation. The structural integrity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is crucial for its intended biological function. Cleavage of the isoxazole ring or modification of the nitro group will alter the molecule's shape and electronic properties, likely leading to a decrease or complete loss of activity. We advise verifying the compound's integrity via analytical methods like HPLC or LC-MS before use in critical experiments.

Q3: What are the optimal storage conditions for this compound?

For long-term storage, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[6] For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, use an appropriate solvent (see Section IV), store at 2-8°C, and use within 24 hours.

Q4: Can I use a stock solution prepared in DMSO for an extended period?

While DMSO is a common solvent, prolonged storage of nitroaromatic compounds in DMSO is not recommended. Impurities in the solvent or exposure to air can promote oxidative degradation. For best results, prepare fresh solutions or store small aliquots under an inert atmosphere (e.g., argon or nitrogen) at -20°C for intermediate storage.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC/LC-MS analysis Compound degradation1. Analyze a freshly prepared sample: This will serve as a baseline for comparison. 2. Check the pH of your solution: The isoxazole ring is prone to opening under basic conditions.[1][4] Ensure your buffers are in the neutral to slightly acidic range. 3. Protect from light: Photodegradation can occur with UV exposure.[5] Use amber vials or cover your containers with aluminum foil.
Precipitation of the compound from solution Poor solubility or degradation product formation1. Verify solvent compatibility: While soluble in many organic solvents, ensure the chosen solvent is appropriate for your experimental concentration. 2. Consider temperature effects: A decrease in temperature can reduce solubility. 3. Analyze the precipitate: If possible, analyze the precipitate to determine if it is the original compound or a degradation product.
Inconsistent assay results Degradation during the experiment1. Minimize incubation times: Long incubation periods at elevated temperatures can accelerate degradation.[4] 2. Evaluate buffer composition: Certain buffer components may react with the compound. A study on leflunomide showed significant pH-dependent decomposition.[4] 3. Assess for the presence of reactive oxygen species (ROS): ROS can lead to oxidative degradation.[7][8] If your system generates ROS, consider adding an antioxidant, if compatible with your assay.

IV. Recommended Handling and Storage Protocol

Adherence to this protocol will help maintain the integrity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

1. Receiving and Initial Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the solid compound in a desiccator at 2-8°C.

2. Preparation of Stock Solutions:

  • Use high-purity, anhydrous solvents (e.g., DMSO, DMF, acetonitrile).

  • Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount in a controlled environment to minimize exposure to atmospheric moisture.

  • Prepare the stock solution at a high concentration to minimize the volume added to your experimental system.

3. Storage of Stock Solutions:

  • For short-term storage (up to 24 hours), store at 2-8°C in a tightly sealed, light-protected vial.

  • For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

4. Use in Experiments:

  • When preparing working solutions, use buffers with a pH below 7.4. Acidic conditions are generally better for preserving nitroaromatic compounds.[9]

  • Protect all solutions from direct light exposure during experiments.

  • Prepare working solutions fresh from the stock solution for each experiment.

V. Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the primary vulnerabilities of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

G cluster_conditions Degradation Conditions cluster_products Potential Degradation Products main 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol ring_opened Ring-Opened Species main->ring_opened N-O bond cleavage[1] rearranged Rearranged Isomers (Oxazoles) main->rearranged Photoisomerization[5] oxidized Oxidized Products main->oxidized Oxidative attack basic_ph Basic pH (OH⁻) basic_ph->ring_opened uv_light UV Light / Heat uv_light->rearranged ros Reactive Oxygen Species (ROS) ros->oxidized

Sources

Technical Support Center: Refining Analytical Detection of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. The methodologies and advice provided herein are synthesized from established analytical principles for nitroaromatic and isoxazole compounds, tailored to the specific chemical nature of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

I. Compound Profile and Analytical Considerations

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a unique molecule presenting several analytical challenges due to its combination of a nitro group, a hydroxyl group, and a bicyclic isoxazole ring system.[1] Understanding its chemical properties is paramount for developing robust analytical methods.

PropertyValueSource
CAS Number 112429-42-2[1]
Molecular Formula C₈H₆N₂O₄[1]
Molecular Weight 194.14[1]
Predicted LogP 1.75[1]
Structure Aromatic, contains nitro and hydroxyl groups[1]

The presence of the polar hydroxyl and nitro groups suggests that this compound will have moderate polarity, influencing the choice of chromatographic conditions. The nitroaromatic structure also indicates potential for UV-Vis absorbance, making it a good candidate for HPLC-UV analysis.

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds.[2][3][4][5] This section addresses common issues encountered during the HPLC analysis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for an HPLC method for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol?

A1: A reversed-phase HPLC method is a logical starting point due to the compound's moderate polarity. A C18 column is a versatile choice.[3][4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. Start with a lower percentage of acetonitrile and gradually increase it.

  • Detection: UV detection at 254 nm is a good starting point for nitroaromatic compounds.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Q2: I am seeing significant peak tailing. What are the likely causes and solutions?

A2: Peak tailing is a common issue, especially with compounds that have polar functional groups like the hydroxyl group in your analyte.

  • Secondary Interactions: The hydroxyl group can interact with residual silanols on the silica-based C18 column.

    • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Contamination: The column may be contaminated with strongly retained compounds.

    • Solution: Flush the column with a strong solvent like isopropanol or methanol.

Q3: My retention times are drifting between injections. What should I check?

A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[6]

  • Column Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the equilibration time between injections.[6]

  • Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]

  • Pump Performance: The HPLC pump may not be delivering a consistent flow rate.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Q4: I am not getting any peak for my compound. What are the possible reasons?

A4: The absence of a peak can be due to issues with the sample, the HPLC system, or the detector.

  • Sample Degradation: The compound may be unstable in the sample solvent.

    • Solution: Prepare fresh samples and consider using a different solvent.

  • Injection Issue: The autosampler may not be injecting the sample correctly.

    • Solution: Check the injector for any blockages and ensure the correct injection volume is set.[8]

  • Detector Settings: The detector wavelength may not be optimal for your compound.

    • Solution: Run a UV-Vis scan of your compound to determine its maximum absorbance wavelength.

  • Compound is not eluting: The compound may be irreversibly bound to the column.

    • Solution: Try a stronger mobile phase or a different column chemistry.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 100 µg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

2. HPLC Conditions:

ParameterSetting
Column C18 reversed-phase, 25 cm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

3. Data Analysis:

  • Identify the peak corresponding to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol based on its retention time.
  • Quantify the peak area or height for concentration determination.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

For volatile and thermally stable derivatives, GC-MS can be an alternative or complementary technique. However, the presence of the polar hydroxyl group may necessitate derivatization.

Frequently Asked Questions (FAQs) - GC-MS

Q1: Can I analyze 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol directly by GC-MS?

A1: Direct analysis might be challenging due to the polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. Derivatization to a more volatile and less polar silyl ether (e.g., using BSTFA) is often recommended for compounds with active hydrogens.

Q2: I am observing broad or tailing peaks in my GC-MS chromatogram. What could be the cause?

A2: Similar to HPLC, peak shape issues in GC can have multiple origins.[9]

  • Active Sites: The polar hydroxyl group can interact with active sites in the injector liner or the column.

    • Solution: Use a deactivated liner and a column specifically designed for polar compounds.

  • Injection Temperature: If the injection port temperature is too low, the sample may not vaporize completely.[10]

    • Solution: Increase the injector temperature, but be mindful of potential thermal degradation of the nitro group.

  • Column Overload: Injecting too much sample can lead to poor peak shape.[9]

    • Solution: Dilute the sample.

Q3: I am getting no or very small peaks. What should I troubleshoot?

A3: The absence of a signal in GC-MS can be due to several factors.[9]

  • Thermal Degradation: The nitro group can be thermally labile.

    • Solution: Lower the injector and transfer line temperatures.

  • Injector Issues: A blocked syringe or a leak in the injection port can prevent the sample from reaching the column.

    • Solution: Check the syringe and septum for any issues.

  • MS Tuning: The mass spectrometer may not be properly tuned.

    • Solution: Perform a standard autotune of the instrument.[10]

Experimental Workflow: GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dry Evaporate to Dryness Sample->Dry Deriv Add Derivatization Reagent (e.g., BSTFA) Dry->Deriv Heat Heat at 60-70°C Deriv->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Mass Spectrum of Peak Chromatogram->MassSpec Identify Identify by Mass Spectrum MassSpec->Identify Quantify Quantify using Peak Area Identify->Quantify Troubleshooting_Logic cluster_modules Potential Problem Areas Start Problem Observed Check_Basics Check Basics: - Method Parameters - Consumables (Vials, Caps) - Solvent Levels Start->Check_Basics Isolate_Module Isolate the Problem Module Check_Basics->Isolate_Module Sample_Prep Sample Preparation Isolate_Module->Sample_Prep HPLC_System HPLC/GC System Isolate_Module->HPLC_System Column Column Isolate_Module->Column Detector Detector Isolate_Module->Detector Fix Implement Solution Sample_Prep->Fix HPLC_System->Fix Column->Fix Detector->Fix Verify Verify Fix Fix->Verify Verify->Start Issue Persists End Problem Resolved Verify->End

Caption: A systematic troubleshooting approach.

V. References

  • MicroSolv Technology Corporation. (2025). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • United States Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Vertex AI Search. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from

Sources

Technical Support Center: Navigating the Challenges of Nitroaromatic Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Nitroaromatic compounds are a cornerstone of modern chemistry, finding applications in pharmaceuticals, materials science, and agrochemicals. However, their synthesis and handling are fraught with potential pitfalls, ranging from significant safety hazards to subtle analytical challenges. This guide, designed for researchers and drug development professionals, provides a troubleshooting framework and in-depth answers to common questions encountered in the laboratory.

Section 1: Safety and Handling - The Foundation of Successful Experimentation

The inherent energetic nature of the nitro group demands a paramount focus on safety. Mishandling these compounds can have severe consequences. This section addresses the most pressing safety concerns.

FAQ: My polynitrated aromatic compound appears to be a dry, crystalline solid. What are the immediate hazards?

Answer: A dry, crystalline polynitrated aromatic compound, such as picric acid (2,4,6-trinitrophenol), presents a significant explosion hazard.[1] Many polynitrated aromatics are friction, shock, and heat sensitive, particularly in their anhydrous state. The primary concern is the potential for detonation upon physical impact or exposure to an ignition source.

Causality: The high nitrogen and oxygen content of the nitro groups contributes to a high energy of formation. Upon initiation, these compounds can rapidly decompose, releasing a large volume of gaseous products and a significant amount of energy, leading to an explosion. The crystalline structure of the dry solid can also increase its sensitivity to friction and shock.

Troubleshooting Protocol: Immediate Actions for Dry Polynitrated Compounds

  • DO NOT MOVE THE CONTAINER. If you discover a container of a dry polynitrated aromatic compound, do not attempt to move it or open it.

  • Isolate the Area: Cordon off the area and prevent unauthorized personnel from entering.

  • Contact Safety Professionals: Immediately notify your institution's Environmental Health and Safety (EHS) department or a specialized bomb disposal unit. These professionals are trained to handle and dispose of such materials safely.

  • Wetting for Prevention: For ongoing work, always ensure that polynitrated compounds like picric acid are stored with at least 10% water by weight to keep them wetted and desensitized.[2]

Section 2: The Nitration Reaction - Controlling Energetics and Selectivity

The introduction of a nitro group via electrophilic aromatic substitution is a fundamental transformation. However, these reactions are highly exothermic and can be challenging to control.

Diagram: The Peril of Thermal Runaway in Nitration

G cluster_0 Initiating Factors cluster_1 The Cycle of Thermal Runaway cluster_2 Consequences Inadequate Cooling Inadequate Cooling Heat Generation > Heat Removal Heat Generation > Heat Removal Inadequate Cooling->Heat Generation > Heat Removal Poor Agitation Poor Agitation Poor Agitation->Heat Generation > Heat Removal Rapid Reagent Addition Rapid Reagent Addition Increased Reaction Rate Increased Reaction Rate Rapid Reagent Addition->Increased Reaction Rate Increased Reaction Rate->Heat Generation > Heat Removal Rapid Temperature & Pressure Rise Rapid Temperature & Pressure Rise Heat Generation > Heat Removal->Rapid Temperature & Pressure Rise Decomposition & Gas Evolution Decomposition & Gas Evolution Rapid Temperature & Pressure Rise->Decomposition & Gas Evolution Vessel Rupture Vessel Rupture Rapid Temperature & Pressure Rise->Vessel Rupture Decomposition & Gas Evolution->Increased Reaction Rate Positive Feedback Explosion Explosion Decomposition & Gas Evolution->Explosion Toxic Gas Release Toxic Gas Release Decomposition & Gas Evolution->Toxic Gas Release

Caption: Workflow illustrating the positive feedback loop of a thermal runaway reaction.

FAQ: My nitration reaction is turning a dark brown/black color, and I'm observing gas evolution. What is happening and what should I do?

Answer: The observation of a dark color change and gas evolution (often brown fumes of nitrogen dioxide) are critical warning signs of a potential thermal runaway.[3] This indicates that the reaction temperature is exceeding the desired range, leading to uncontrolled side reactions and decomposition of the nitrating agent and/or the product.

Causality: Nitration reactions are highly exothermic. If the heat generated by the reaction is not effectively removed, the reaction rate will increase, leading to a self-accelerating cycle of heat generation.[3] This can be caused by inadequate cooling, poor agitation leading to localized hot spots, or adding the nitrating agent too quickly.[3] The dark coloration is often due to the formation of polymeric byproducts and nitrophenols.

Troubleshooting Protocol: Mitigating a Potential Runaway Reaction

  • Immediate Cessation of Reagent Addition: Stop the addition of the nitrating agent immediately.[3]

  • Emergency Cooling: Increase the cooling to the reactor. If using an ice bath, ensure it is well-stocked and making good contact with the reaction vessel.

  • Quenching (with extreme caution): If the temperature continues to rise uncontrollably, quenching the reaction is a last resort. This should only be performed by experienced personnel with appropriate safety measures in place (e.g., behind a blast shield). A common method is to carefully and slowly pour the reaction mixture onto a large amount of crushed ice. Be prepared for vigorous gas evolution.

  • Post-Incident Analysis: After safely neutralizing the reaction, a thorough investigation into the cause of the temperature excursion is crucial to prevent recurrence.

Section 3: Work-up and Purification - Navigating a Landscape of Impurities

The purification of nitroaromatic compounds can be challenging due to the presence of colored impurities, isomeric byproducts, and the potential for product degradation.

FAQ: My crude nitroaromatic product is a dark, oily residue, and I'm struggling to purify it by column chromatography.

Answer: Dark, oily crude products in nitration reactions are common and are often a mixture of the desired product, over-nitrated byproducts, nitrophenols, and polymeric material. These impurities can be highly colored and may interfere with standard purification techniques.

Causality: The strong oxidizing nature of the nitrating agents and the high reaction temperatures can lead to the formation of a variety of byproducts. Nitrophenols, in particular, are often highly colored, especially in their deprotonated form.

Troubleshooting Protocol: A Stepwise Approach to Purifying Challenging Nitroaromatics

  • Aqueous Work-up: Before attempting chromatography, a thorough aqueous work-up is essential. This typically involves:

    • Water Wash: To remove the bulk of the residual acid.

    • Base Wash: A dilute solution of sodium bicarbonate or sodium carbonate will neutralize any remaining acid and extract acidic impurities like nitrophenols.[4] Be cautious, as this can be an exothermic process.

    • Brine Wash: To aid in the separation of the organic and aqueous layers.

  • Decolorization: If the organic layer is still highly colored, treatment with activated carbon can be effective.

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Stir for 15-30 minutes at room temperature.

    • Filter through a pad of celite to remove the carbon.

  • Crystallization as a First Pass: Recrystallization is often a more effective initial purification step than chromatography for removing bulk impurities.

    • Solvent Selection: A key challenge can be finding a suitable solvent. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common starting points.

    • "Oiling Out": If the compound "oils out" instead of crystallizing, this may be due to the melting point of the compound being lower than the boiling point of the solvent.[2] In this case, try a lower-boiling point solvent or a solvent mixture.

Problem Potential Cause Recommended Solution
"Oiling out" during recrystallization Melting point of the compound is below the solvent's boiling point. High impurity concentration.Use a lower boiling point solvent or a solvent mixture. Cool the solution more slowly.[2]
Persistent color in the final product Trapped colored impurities (e.g., nitrophenols).Wash the crude product with a dilute base solution before purification. Consider treatment with activated carbon.[4]
Poor separation on silica gel chromatography Co-elution of isomers or closely related byproducts.Try a different solvent system with varying polarity. Consider using a different stationary phase, such as alumina.

Section 4: Analysis and Characterization - Deciphering the Spectroscopic Data

The strong electron-withdrawing nature of the nitro group can influence the spectroscopic properties of these compounds, sometimes leading to interpretation challenges.

FAQ: The peaks in the ¹H NMR spectrum of my nitroaromatic compound are broad and poorly resolved. What could be the cause?

Answer: Broad peaks in the NMR spectrum of a nitroaromatic compound can arise from several factors, including poor sample preparation, the presence of paramagnetic impurities, or dynamic processes such as restricted rotation.

Causality:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, which can be introduced during the reaction or work-up, can cause significant line broadening.

  • Restricted Rotation: In sterically hindered nitroaromatics, rotation around the aryl-NO₂ bond can be slow on the NMR timescale, leading to broad peaks or even the appearance of multiple conformers.

Troubleshooting Protocol: Sharpening Your NMR Spectra

  • Optimize Sample Preparation:

    • Dilution: Prepare a more dilute sample.

    • Filtration: Filter the NMR sample through a small plug of cotton or glass wool in a pipette to remove any particulate matter.

  • Chelating Agents: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to the crude product before purification, or even directly to the NMR tube, can sometimes sequester the metal ions.

  • Variable Temperature NMR: If restricted rotation is suspected, acquiring spectra at different temperatures can be informative. At higher temperatures, the rotation may become fast on the NMR timescale, resulting in sharper, averaged signals. Conversely, at lower temperatures, you may be able to resolve the individual conformers.

Diagram: Troubleshooting Workflow for Poor NMR Resolution

G Broad NMR Peaks Broad NMR Peaks Dilute Sample Dilute Sample Broad NMR Peaks->Dilute Sample Filter Sample Filter Sample Dilute Sample->Filter Sample Improved Resolution? Improved Resolution? Filter Sample->Improved Resolution? Add Chelating Agent Add Chelating Agent Variable Temperature NMR Variable Temperature NMR Add Chelating Agent->Variable Temperature NMR Consider Other Issues Consider Other Issues Variable Temperature NMR->Consider Other Issues Improved Resolution?->Add Chelating Agent No Problem Solved Problem Solved Improved Resolution?->Problem Solved Yes

Caption: A decision-making workflow for addressing broad peaks in the NMR spectra of nitroaromatic compounds.

References

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Juárez, J. F., et al. (2012). Biodegradation of nitroaromatic compounds. Applied Microbiology and Biotechnology, 94(3), 545-562.
  • Phenova. (n.d.). GC Troubleshooting Guide. Phenova.com. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press.
  • Stoessel, F. (2008). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 154, 393-400.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol derivatives. This guide is structured to provide actionable insights, troubleshoot common experimental hurdles, and answer frequently asked questions encountered during the synthesis, optimization, and biological evaluation of this promising class of compounds. Our approach is grounded in established medicinal chemistry principles to help you navigate the complexities of enhancing molecular bioactivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when working with the benzo[d]isoxazole scaffold.

Q1: What is the intrinsic value of the 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol scaffold in drug discovery?

The benzo[d]isoxazole ring is considered a "privileged scaffold" in medicinal chemistry.[1] This means it is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug development. Heterocyclic compounds, particularly those containing nitrogen and oxygen, often exhibit significant biological activity due to their ability to form hydrogen bonds and engage in various electronic interactions with protein targets.[2][3] The specific substitutions on your parent molecule—a methyl group at position 3, a nitro group at position 7, and a hydroxyl group at position 6—provide distinct handles for chemical modification to tune its pharmacokinetic and pharmacodynamic properties.

Q2: How do the existing functional groups (nitro, hydroxyl, methyl) on the parent compound influence its properties?

Each functional group plays a critical role in the molecule's overall profile:

  • 7-Nitro Group (-NO2): This is a strong electron-withdrawing group. Its presence can significantly impact the electronic properties of the aromatic system, potentially enhancing binding affinity to target proteins.[4] The nitro group is also known to contribute to various biological activities, including antimicrobial and antitumor effects in different molecular contexts.[5] However, it can also increase cytotoxicity and may be a liability, sometimes being reduced to reactive species in vivo.

  • 6-Hydroxyl Group (-OH): The phenolic hydroxyl group is a key site for interaction. It can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a protein's binding site. Furthermore, it provides a reactive site for straightforward chemical modifications (e.g., etherification, esterification) to modulate solubility, lipophilicity, and metabolic stability.

  • 3-Methyl Group (-CH3): This small alkyl group can contribute to van der Waals interactions within a hydrophobic pocket of a target protein. Its influence on bioactivity is often position-dependent. In some scaffolds, replacing it with other groups or removing it entirely can be a key strategy to probe the structure-activity relationship (SAR).[6]

Q3: I'm observing poor aqueous solubility with my derivatives. What are the most effective strategies to improve this?

Poor solubility is a common challenge. Consider the following approaches:

  • Introduce Ionizable Groups: The most reliable method is to add basic or acidic functional groups. For instance, derivatizing the 6-hydroxyl group with a short linker attached to a basic amine (like piperazine or morpholine) can form a water-soluble salt at physiological pH.

  • Add Polar Functionality: Incorporate polar, non-ionizable groups such as hydroxyls, amides, or sulfoxides at synthetically accessible positions.

  • Reduce Lipophilicity (logP): If the molecule is too "greasy," systematically replace bulky, non-polar groups with smaller or more polar alternatives.

  • Formulation Strategies: Before extensive chemical modification, explore formulation approaches like using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating amorphous solid dispersions.

Q4: My synthetic yields are consistently low when creating derivatives. What are the common pitfalls?

Low yields in heterocyclic synthesis can often be traced to a few key areas:

  • Reaction Conditions: The formation of the isoxazole ring itself or subsequent modifications can be sensitive to temperature, solvent, and base. Ensure all reagents are pure and anhydrous, especially in reactions sensitive to moisture.

  • Protecting Group Strategy: The phenolic hydroxyl group is acidic and can interfere with many reactions. Consider protecting it as a benzyl ether or silyl ether before performing other transformations. The protecting group can be removed in a final step.

  • Nitro Group Reactivity: The strong electron-withdrawing nature of the nitro group can deactivate the ring system towards certain reactions (e.g., electrophilic aromatic substitution) or make it susceptible to nucleophilic aromatic substitution. Choose your reaction strategy accordingly.

  • Purification Losses: Benzo[d]isoxazole derivatives can sometimes be challenging to purify. Significant material can be lost during column chromatography or recrystallization. Experiment with different solvent systems and consider alternative purification methods like preparative HPLC for valuable compounds.

Part 2: Troubleshooting Experimental Workflows

This section provides detailed guides for overcoming specific issues during synthesis and biological testing.

Guide 1: Troubleshooting Synthesis and Purification
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains after prolonged reaction time)1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Catalyst deactivation.4. Reagents are impure or degraded.1. Increase the equivalents of the limiting reagent (e.g., by 1.2–1.5x).2. Incrementally increase the temperature and monitor by TLC/LC-MS.3. Use a fresh batch of catalyst.4. Verify the purity of starting materials via NMR or MS.
Multiple Side Products (Complex mixture seen on TLC/LC-MS)1. Reaction temperature is too high.2. Lack of a necessary protecting group.3. Competing reaction pathways.1. Run the reaction at a lower temperature for a longer duration.2. Protect the 6-OH group before attempting modifications elsewhere.3. Re-evaluate the reaction mechanism; a different choice of base or solvent may favor the desired pathway.
Difficulty in Purification (Product co-elutes with impurities during column chromatography)1. Inappropriate solvent system for chromatography.2. Product is unstable on silica gel.3. Impurities are structurally very similar to the product.1. Perform a systematic screen of solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). Consider adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase.2. Switch to a different stationary phase like alumina or consider reverse-phase chromatography.3. If impurities persist, attempt recrystallization or preparative HPLC.
Guide 2: Troubleshooting Bioactivity Assays

Bioassays are prone to artifacts and variability. This guide helps you diagnose common problems.[7][8][9]

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (Large standard deviation in replicates)1. Inconsistent pipetting technique.2. Compound precipitation in assay wells.3. Uneven cell seeding in cell-based assays.4. Edge effects on the microplate.1. Use calibrated pipettes and practice consistent dispensing. Prepare master mixes to reduce pipetting steps.[9]2. Visually inspect the plate under a microscope. If precipitate is seen, reduce the final compound concentration or add a co-solvent (ensure solvent tolerance of the assay is not exceeded).3. Ensure a single-cell suspension before plating and mix gently. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow even settling.4. Avoid using the outermost wells of the plate, or fill them with sterile media/PBS to create a humidity barrier.
No Dose-Response Curve (Activity is flat across all concentrations)1. Compound is inactive at the tested concentrations.2. Compound has precipitated out of solution.3. Assay is not functioning correctly.1. Test a much wider concentration range (e.g., from 1 nM to 100 µM).2. Check the solubility limit of your compound in the final assay buffer.3. Run a positive control for the assay. If the positive control also fails, the problem lies with the assay reagents or protocol, not your compound.[10]
High Background Signal 1. Compound interferes with the assay detection method (e.g., auto-fluorescence).2. Reagents are contaminated or degraded.3. Insufficient washing steps in multi-step assays (like ELISA).1. Run a control plate with your compound but without the enzyme/cells to measure its intrinsic signal. Subtract this background from your experimental wells.2. Prepare fresh buffers and reagents.3. Increase the number and vigor of wash steps. Ensure complete aspiration of buffer between steps.

Part 3: Protocols and Methodologies

Protocol 1: O-Alkylation of the 6-Hydroxyl Group (Example)

This protocol describes a general method for adding an alkyl chain to the phenolic hydroxyl group, a common strategy to modulate lipophilicity.

Objective: Synthesize a 6-alkoxy derivative to probe a potentially hydrophobic binding pocket.

Steps:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of the 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol parent compound in an anhydrous polar aprotic solvent (e.g., DMF or Acetone).

  • Deprotonation: Add 1.5 equivalents of a mild base, such as potassium carbonate (K2CO3), to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., ethyl bromide, benzyl bromide) dropwise to the stirring solution.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue using silica gel column chromatography to obtain the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: General Synthesis & Screening Workflow

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Evaluation A Parent Compound (3-Methyl-7-nitrobenzo[d]isoxazol-6-ol) B Chemical Modification (e.g., O-Alkylation, Suzuki Coupling) A->B C Purification (Column Chromatography / HPLC) B->C D Structural Confirmation (NMR, HRMS) C->D E Solubility & Stability Check (in Assay Buffer) D->E Pure Derivative F Primary Bioassay (e.g., Cell Viability, Enzyme Inhibition) E->F G Data Analysis (IC50 / EC50 Determination) F->G H SAR Analysis G->H H->B Design Next Generation

Caption: High-level workflow from chemical synthesis to biological evaluation and SAR analysis.

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the iterative process of molecular design based on initial biological data.

SAR_Logic start Start: Parent Scaffold node_parent Parent Compound IC50 = X μM start->node_parent node_pos6 Position 6 (OH) Modification Ether Ester Amine Linker node_parent->node_pos6 node_pos3 Position 3 (CH3) Modification H CF3 Cyclopropyl node_parent->node_pos3 node_pos7 Position 7 (NO2) Modification NH2 CN SO2Me node_parent->node_pos7 node_test Synthesize & Test Bioactivity node_pos6->node_test node_pos3->node_test node_pos7->node_test node_analyze Analyze Results Improved? Worse? No Change? node_test->node_analyze node_iterate Iterate Design node_analyze->node_iterate Incorporate SAR Data node_iterate->node_pos6 node_iterate->node_pos3 node_iterate->node_pos7

Caption: Iterative cycle for structure-activity relationship (SAR) exploration.

References

  • BenchChem. (2025). The Structure-Activity Relationship of Substituted 1,2-Benzoxazol-7-ol Analogs: A Comparative Guide.
  • G. G. Mu, et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • S. R. Pattan, et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
  • S. Byrappa, et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anticancer Agents in Medicinal Chemistry.
  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds.
  • A. Al-Mulla. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • N. Sivaraja, et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • M. C. Uguz, et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLOS ONE.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Substituted Benzo[d]isoxazole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Benzo[d]isoxazoles in Drug Discovery

The benzo[d]isoxazole ring system, a bicyclic heteroaromatic compound, is a versatile scaffold found in numerous biologically active molecules. Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic modification of this core structure with different substituents allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of a series of benzo[d]isoxazole analogs to understand how different substituents on the core structure influence their anticancer efficacy. The data presented is derived from in vitro studies against common human cancer cell lines.

Comparative Efficacy of Substituted Benzo[d]isoxazole Analogs

The following data summarizes the in vitro anticancer activity of a series of synthesized benzo[d]isoxazole derivatives against human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The efficacy is presented as IC50 values (µM), which is the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.

Table 1: In Vitro Anticancer Activity of Substituted Benzo[d]isoxazole Analogs (IC50 in µM) [1]

Compound IDCore StructureR1R2HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)
1aBenzo[d]isoxazoleH4-Fluorophenyl> 100> 100> 100
1bBenzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1cBenzo[d]isoxazoleH4-Bromophenyl76.481.279.3
1dBenzo[d]isoxazoleH4-Nitrophenyl45.251.748.9
2a6-Nitrobenzo[d]isoxazoleH4-Nitrophenyl28.133.530.7
Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals several key insights into the structure-activity relationships of this series of benzo[d]isoxazole analogs:

  • Effect of Phenyl Substitution (R2): The nature of the substituent on the phenyl ring at the 3-position of the benzo[d]isoxazole core significantly impacts anticancer activity. The unsubstituted analog (not shown) and the fluoro-substituted analog (1a) are largely inactive. Halogen substitution with chlorine (1b) and bromine (1c) introduces moderate activity. A nitro group at the para-position of the phenyl ring (1d) leads to a noticeable increase in potency across all three cell lines.

  • Effect of Nitro Group on the Benzo[d]isoxazole Core (R1): The introduction of a nitro group at the 6-position of the benzo[d]isoxazole core, as seen in compound 2a, results in a significant enhancement of anticancer activity compared to its analog without the nitro group (1d). This suggests that the electron-withdrawing nature of the nitro group on the core structure is beneficial for cytotoxic activity in this series.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental protocols employed. The following is a detailed, step-by-step methodology for a typical in vitro cytotoxicity assay used to evaluate the efficacy of these compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzo[d]isoxazole analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group with DMSO alone is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening and evaluating the efficacy of novel chemical compounds.

Experimental Workflow for Efficacy Screening cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 MTT Assay cluster_3 Data Analysis Compound_Synthesis Synthesis of Analogs Stock_Solution Stock Solution (in DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Compound_Treatment Treatment with Analogs Serial_Dilution->Compound_Treatment Cell_Seeding Seeding Cells (96-well plate) Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Incubation_24h->Compound_Treatment Incubation_48_72h 48-72h Incubation Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation SAR_Analysis SAR Analysis IC50_Calculation->SAR_Analysis

Caption: A generalized workflow for the in vitro screening of chemical compounds for anticancer efficacy.

Conclusion and Future Directions

This comparative guide highlights the importance of systematic structural modifications in the discovery of potent anticancer agents based on the benzo[d]isoxazole scaffold. The presented data indicates that the introduction of electron-withdrawing groups, such as a nitro group, on both the phenyl substituent and the benzo[d]isoxazole core can significantly enhance cytotoxic activity.

Future research in this area should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further probe the structure-activity relationships.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which these compounds exert their cytotoxic effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By adopting a rational, data-driven approach to drug design, the therapeutic potential of the benzo[d]isoxazole scaffold can be further explored and optimized for the development of novel anticancer therapies.

References

Sources

A Technical Guide to the Characterization of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and a Comparative Analysis with Structurally Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a framework for its characterization based on established principles of organic chemistry and spectroscopy. We will explore its structural features, propose a logical synthetic route, and predict its spectral characteristics.

To provide a tangible benchmark for researchers, this guide also presents a detailed, side-by-side comparison with a structurally related and well-characterized compound: methyl 3-methyl-4-nitrobenzoate . The inclusion of validated experimental data for this alternative compound offers a practical reference point for scientists working with nitroaromatic molecules.

Part 1: In-Depth Analysis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Molecular Structure and Physicochemical Properties

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a substituted benzisoxazole. The core of the molecule is a bicyclic system where a benzene ring is fused to an isoxazole ring. The key functional groups that dictate its chemical behavior are a hydroxyl group (-OH) and a nitro group (-NO₂) attached to the benzene ring, and a methyl group (-CH₃) on the isoxazole ring.

PropertyValueSource
CAS Number 112429-42-2[1]
Molecular Formula C₈H₆N₂O₄[1]
Molecular Weight 194.14 g/mol [1]
Topological Polar Surface Area (TPSA) 89.4 Ų[1]
Predicted LogP 1.75[1]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (nitro group, isoxazole nitrogen and oxygen) suggests that this molecule can participate in various intermolecular interactions, influencing its solubility and potential biological activity.[1] The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the aromatic ring.[2][3]

Proposed Synthetic Pathway

Synthetic Pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol start 2,5-Dihydroxyacetophenone step1 Nitration (HNO3, H2SO4) start->step1 Step 1 intermediate1 2,5-Dihydroxy-4-nitroacetophenone step1->intermediate1 step2 Oximation (NH2OH·HCl) intermediate1->step2 Step 2 intermediate2 2,5-Dihydroxy-4-nitroacetophenone oxime step2->intermediate2 step3 Cyclization (e.g., Ac2O or PPA) intermediate2->step3 Step 3 product 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol step3->product

A proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Nitration: The introduction of the nitro group is a critical step. The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard and effective method for the nitration of activated aromatic rings. The positions of the hydroxyl groups on the starting material will direct the nitration to the desired position.

  • Oximation: The conversion of the ketone to an oxime is a necessary precursor for the isoxazole ring formation. Hydroxylamine hydrochloride is a common and reliable reagent for this transformation.

  • Cyclization: The final ring-closing step to form the benzisoxazole can be achieved through various dehydrating agents. Acetic anhydride or polyphosphoric acid (PPA) are frequently used to facilitate this type of intramolecular cyclization.

Predicted Spectroscopic Data

In the absence of direct experimental spectra, the following predictions are based on the analysis of structurally similar compounds.[4][5]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The benzene ring has two protons. Their chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. One would expect two doublets in the aromatic region (δ 7.0-8.5 ppm).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group would likely appear in the upfield region (δ 2.3-2.7 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton would be observed, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The six carbons of the benzene ring would appear in the downfield region (δ 110-160 ppm). The carbons attached to the nitro and hydroxyl groups would be significantly shifted.

  • Isoxazole Carbons: The carbons of the isoxazole ring would also resonate in the downfield region, with the carbon attached to the methyl group being further upfield.

  • Methyl Carbon: The methyl carbon would appear at the most upfield position (δ 15-25 ppm).

IR Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C=N Stretch (Isoxazole): A medium intensity band around 1600-1650 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Part 2: A Comparative Case Study: Methyl 3-methyl-4-nitrobenzoate

To provide a concrete point of reference, we will now examine the experimental data for methyl 3-methyl-4-nitrobenzoate . This compound shares key structural features with our target molecule, namely a nitro group and a methyl group on a benzene ring. While it is a benzoate ester rather than a benzisoxazole, the principles of spectroscopic interpretation are transferable.

Synthesis and Experimental Data for Methyl 3-methyl-4-nitrobenzoate

The synthesis and characterization of this compound have been reported in the literature.[6][7]

Experimental Protocol: Synthesis of Methyl 3-methyl-4-nitrobenzoate [6]

  • To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Methyl 3-methyl-4-nitrobenzoate start 3-Methyl-4-nitrobenzoic acid product Methyl 3-methyl-4-nitrobenzoate start->product Esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents->product conditions Reflux conditions->product

A simplified workflow for the synthesis of the alternative compound.
Validated Spectroscopic Data for Methyl 3-methyl-4-nitrobenzoate[6]
Spectroscopic Data Observed Values
IR (KBr, cm⁻¹) 3043 (aromatic C-H), 2958 (aliphatic C-H), 1730 (C=O), 1616, 1583 (aromatic C=C), 1517, 1342 (NO₂), 1280, 1197 (C-O)
¹H NMR (400 MHz, CDCl₃, δ ppm) 8.01–7.97 (unresolved, 1H), 7.96–7.93 (unresolved, 2H), 3.95 (s, 3H, -OCH₃), 2.60 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃, δ ppm) 165.43 (C=O), 151.97 (C-NO₂), 134.10, 133.87, 133.57, 128.15, 124.67 (aromatic C), 52.82 (-OCH₃), 20.15 (-CH₃)

Part 3: Comparative Analysis and Conclusion

Feature3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (Predicted)Methyl 3-methyl-4-nitrobenzoate (Experimental)
Core Structure BenzisoxazoleBenzoate
Key Functional Groups -OH, -NO₂, -CH₃-COOCH₃, -NO₂, -CH₃
¹H NMR: Methyl Signal Singlet, ~δ 2.3-2.7 ppmSinglet, δ 2.60 ppm
¹H NMR: Aromatic Signals Doublets, ~δ 7.0-8.5 ppmUnresolved multiplets, δ 7.93-8.01 ppm
IR: Nitro Stretch ~1500-1550 cm⁻¹, ~1330-1370 cm⁻¹1517 cm⁻¹, 1342 cm⁻¹
IR: Key Functional Group Broad O-H stretch, ~3200-3500 cm⁻¹Strong C=O stretch, 1730 cm⁻¹

This comparative guide highlights the analytical approach for characterizing novel compounds like 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, even in the absence of direct experimental data. By leveraging established chemical principles and comparing with well-documented analogues such as methyl 3-methyl-4-nitrobenzoate, researchers can make informed predictions about the synthesis and spectral properties of their target molecules. This approach is fundamental to the efficient design and execution of experiments in drug discovery and materials science.

References

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Accessed January 15, 2026. [Link]

  • de Oliveira, R. K. F., et al. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Published 2023. Accessed January 15, 2026. [Link]

  • Martinez, A., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Published June 5, 2022. Accessed January 15, 2026. [Link]

  • de Oliveira, R. K. F., et al. Timeline showing the nitroaromatic drugs approved until 2023. ResearchGate. Published 2023. Accessed January 15, 2026. [Link]

  • SpectraBase. 2,1-Benzisoxazole. SpectraBase. Accessed January 15, 2026. [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Accessed January 15, 2026. [Link]

  • ResearchGate. C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. Published October 13, 2025. Accessed January 15, 2026. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Accessed January 15, 2026. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Accessed January 15, 2026. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Privileged Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1][2][3] This scaffold's versatility allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][4] The rigid, planar structure of the bicyclic system provides a defined orientation for its substituents to interact with target proteins.

Deconstructing 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: An SAR Perspective

To understand the potential biological activity of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, we will analyze the contribution of each substituent to its overall properties.

The 3-Methyl Group

The methyl group at the 3-position of the benzo[d]isoxazole ring is a small, lipophilic substituent. Its primary roles in modulating biological activity are likely to be:

  • Steric Interactions: The methyl group can influence the binding affinity and selectivity of the molecule by fitting into specific hydrophobic pockets of a target protein.

  • Metabolic Stability: It can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

  • Electronic Effects: While minimal, the methyl group has a weak electron-donating effect, which can subtly influence the overall electronic distribution of the molecule.

The 6-Hydroxy Group

The phenolic hydroxyl group at the 6-position is a key functionality that can significantly impact the molecule's properties:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's binding site.

  • Acidity: As a phenol, this group is weakly acidic and can be ionized at physiological pH, which can influence its solubility and ability to cross cell membranes.

  • Chelation: The ortho-positioning of the hydroxyl group relative to the isoxazole oxygen could potentially allow for chelation of metal ions, which may be relevant for certain enzymatic targets.

The 7-Nitro Group: A Point of Contention

The nitro group at the 7-position is a strong electron-withdrawing group with significant implications for the molecule's profile:

  • Electronic Effects: It dramatically influences the electronic properties of the aromatic ring and the acidity of the adjacent hydroxyl group.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • Toxicity Concerns: Aromatic nitro groups are often associated with toxicity and are generally considered "non-drug-like" in medicinal chemistry.[5][6][7] This is due to their potential for metabolic reduction to reactive nitroso and hydroxylamino species, which can lead to cytotoxicity.

Comparative Analysis: The Promise of Bioisosteric Replacement

Given the potential liabilities of the nitro group, a key aspect of optimizing this scaffold would be to explore bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Replacing the Nitro Group

A prominent bioisostere for the nitro group is the trifluoromethyl (CF3) group .[5][6][7][8] Studies have shown that replacing a nitro group with a trifluoromethyl group can lead to:

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage.[6][7]

  • Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Enhanced Potency: In some cases, the trifluoromethyl group has been shown to be a more effective electronic mimic of the nitro group's interactions, leading to increased potency.[5][6][7]

Other potential bioisosteres for the nitro group include the cyano (-CN) group and the sulfone (-SO2R) group.

Modifying Other Substituents

Further SAR studies could involve modifying the methyl and hydroxyl groups to fine-tune the compound's properties. For instance, replacing the 3-methyl group with larger alkyl or aryl groups could explore additional binding interactions. The 6-hydroxy group could be converted to a methoxy group to assess the importance of hydrogen bonding versus steric bulk.

Experimental Protocols for SAR Studies

To experimentally validate the SAR hypotheses discussed, the following protocols are recommended.

General Synthesis of Benzo[d]isoxazole Analogs

A common route for the synthesis of 3-substituted benzo[d]isoxazoles involves the cyclization of an appropriate ortho-hydroxyketoxime.

Scheme 1: General Synthesis of 3-Methyl-7-substituted-benzo[d]isoxazol-6-ol Analogs

Synthesis reagents Reagents and Conditions start Substituted 2-hydroxyacetophenone intermediate1 Oxime Intermediate start->intermediate1 NH2OH.HCl, Pyridine, EtOH, Reflux product 3-Methyl-7-substituted- benzo[d]isoxazol-6-ol intermediate1->product Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

Caption: General synthetic scheme for 3-methyl-benzo[d]isoxazole analogs.

Step-by-Step Protocol:

  • Oxime Formation: To a solution of the appropriately substituted 2-hydroxyacetophenone in ethanol, add hydroxylamine hydrochloride and pyridine. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Cyclization: After cooling, remove the solvent under reduced pressure. Dissolve the crude oxime in a suitable solvent such as DMF, and add a base like potassium carbonate. Heat the reaction to 80-100 °C for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

In Vitro Biological Evaluation Workflow

A generalized workflow for assessing the biological activity of the synthesized compounds is presented below. The specific assays will depend on the therapeutic target of interest.

Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization primary_assay Target-Based Assay (e.g., Enzyme Inhibition) dose_response Dose-Response Curve (IC50/EC50 Determination) primary_assay->dose_response Active Compounds cell_based_assay Cell-Based Assay (e.g., Cytotoxicity) cell_based_assay->dose_response selectivity Selectivity Profiling (Against Related Targets) dose_response->selectivity adme ADME Profiling (Solubility, Permeability, Metabolic Stability) selectivity->adme Potent & Selective Hits in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo Promising Leads

Caption: A typical workflow for in vitro biological evaluation.

Data Summary and Comparison

The following table presents a hypothetical comparison of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol with its trifluoromethyl analog, based on the principles discussed.

CompoundStructureKey FeaturesPredicted Biological Profile
Parent Compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol- Nitro group (electron-withdrawing)- Potential for toxicity- Moderate activity- Potential for poor metabolic stability and toxicity
Analog 1 3-Methyl-7-(trifluoromethyl)benzo[d]isoxazol-6-ol- Trifluoromethyl group (electron-withdrawing)- Increased lipophilicity- Potentially higher activity- Improved metabolic stability- Reduced toxicity concerns

Conclusion and Future Directions

While 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol possesses a privileged scaffold, the presence of the nitro group presents a significant challenge for its development as a therapeutic agent. This comparative guide highlights the importance of bioisosteric replacement, particularly with the trifluoromethyl group, as a rational strategy for lead optimization. Future research should focus on the synthesis and biological evaluation of a focused library of analogs to elucidate the SAR of this promising scaffold and identify compounds with improved drug-like properties.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. PubMed. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. PubMed Central. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Institutes of Health. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - CNR-IRIS. Consiglio Nazionale delle Ricerche. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed. PubMed. [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health. [Link]

Sources

A Technical Guide to Alternatives for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in Hypoxia-Inducible Factor-1α (HIF-1α) Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating cellular responses to hypoxia, the selection of appropriate chemical tools is paramount. While the specific compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is not extensively characterized in publicly available literature, its core structure, benzo[d]isoxazole, is a recognized pharmacophore in a promising class of molecules that inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4][5][6] HIF-1α is a master transcriptional regulator of the cellular response to low oxygen environments and a high-priority target in oncology and other ischemic diseases.[7][8]

This guide provides a comprehensive comparison of alternative and well-characterized inhibitors of HIF-1α, offering researchers a selection of chemical probes with diverse mechanisms of action and established experimental utility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

The Central Role of HIF-1α in Hypoxia Signaling

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α, allowing for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[9][8] In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis, glucose metabolism, and cell survival, which can contribute to tumor progression and therapeutic resistance.[7]

HIF1a_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) cluster_nucleus HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p->PHDs O2 VHL VHL E3 Ligase HIF-1α_p->VHL Binding PHDs->HIF-1α_p Hydroxylation (OH) HIF-1α_s HIF-1α (stabilized) PHDs->HIF-1α_s Inhibition (No O2) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF-1α_s->Nucleus HIF-1β HIF-1β (ARNT) HIF-1β->Nucleus Dimer HIF-1α/HIF-1β Dimer HRE HRE (Hypoxia Response Element) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Dimer->HRE

Caption: Simplified HIF-1α signaling pathway in normoxia vs. hypoxia.

A Comparative Analysis of HIF-1α Inhibitors

While benzo[d]isoxazole derivatives show promise as HIF-1α transcriptional inhibitors, several other classes of small molecules with distinct mechanisms of action are well-established tools in this field.[1] The choice of inhibitor should be guided by the specific research question, considering factors like the desired point of intervention in the HIF-1α pathway and potential off-target effects.

CompoundChemical ClassMechanism of ActionPotency (IC50)Key Features & Considerations
Benzo[d]isoxazole Analog 15 Benzo[d]isoxazoleHIF-1α Transcriptional Inhibitor24 nM (HEK293T cells)[1][2][3]Potent inhibitor of HIF-1α transcriptional activity. The precise molecular target is not fully elucidated.[1]
BAY 87-2243 Pyrazolyl-pyridineMitochondrial Complex I Inhibitor~0.7 nM (HIF-1 reporter gene activity)[10][11]Inhibits hypoxia-induced HIF-1α accumulation by blocking mitochondrial complex I, thereby reducing oxygen consumption and increasing intracellular oxygen levels.[12][13][14]
PX-478 N-oxide of melphalanMulti-level HIF-1α Inhibitor~20-30 µM (cytotoxicity in cancer cell lines)[15][16]Inhibits HIF-1α transcription, translation, and deubiquitination.[15][17][18] Orally available and crosses the blood-brain barrier.[16][19]
KC7F2 Cystamine derivativeHIF-1α Translation Inhibitor~20 µM (cell-based assay)[20][21][22]Inhibits HIF-1α protein synthesis by suppressing the phosphorylation of 4E-BP1 and p70S6K.[22][23][24]

In-Depth Look at Alternative HIF-1α Inhibitors

BAY 87-2243: A Potent and Selective Modulator of Hypoxic Response

BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation.[10][11] Its mechanism of action is indirect; it inhibits mitochondrial complex I, leading to a decrease in cellular oxygen consumption.[12][13] This, in turn, increases intracellular oxygen tension even under hypoxic conditions, thereby promoting the PHD-mediated degradation of HIF-1α.[14] This makes BAY 87-2243 a valuable tool for studying the consequences of reoxygenation on tumor microenvironments.

PX-478: A Multi-pronged Attack on HIF-1α

PX-478 is an investigational agent that has demonstrated broad anti-tumor activity.[17] Its mechanism is multifaceted, impacting HIF-1α at multiple levels, including transcription, translation, and protein stability by inhibiting its deubiquitination.[15][17][18] This pleiotropic effect makes it a robust inhibitor of the HIF-1α pathway. It is important to note that PX-478 is a derivative of the alkylating agent melphalan, and while it has been shown to have distinct HIF-1α inhibitory activity, potential off-target effects related to its parent compound should be considered.[19]

KC7F2: Targeting HIF-1α at the Translational Level

KC7F2 was identified through a high-throughput screen for inhibitors of HIF-1 activity.[24] It specifically inhibits the translation of HIF-1α mRNA into protein.[20][21] This is achieved by reducing the phosphorylation of key regulators of protein synthesis, 4E-BP1 and p70S6K.[22][23][24] As a translational inhibitor, KC7F2 offers a distinct mechanistic approach to studying the role of de novo HIF-1α synthesis in cellular responses to hypoxia.

Experimental Protocols for Evaluating HIF-1α Inhibition

To ensure the trustworthiness of research findings, it is crucial to employ self-validating experimental systems. Below are detailed protocols for key assays used to characterize HIF-1α inhibitors.

Workflow for Assessing HIF-1α Protein Levels by Western Blot

This protocol provides a step-by-step guide to quantifying HIF-1α protein levels in cell lysates, a direct measure of inhibitor efficacy.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HeLa, Hep3B) - Induce hypoxia (1% O2) - Treat with inhibitor Cell_Lysis 2. Cell Lysis - RIPA buffer with protease inhibitors Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE - Separate proteins by size Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer - PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - 5% non-fat milk in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Anti-HIF-1α antibody Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detection 9. Detection - Chemiluminescent substrate Secondary_Ab->Detection Analysis 10. Analysis - Densitometry - Normalize to loading control (e.g., β-actin) Detection->Analysis

Caption: A generalized workflow for detecting HIF-1α protein levels via Western blot.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS, or Hep3B) in 6-well plates and allow them to adhere overnight.[25] Induce hypoxia by placing the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4-6 hours. Treat cells with varying concentrations of the HIF-1α inhibitor or vehicle control (e.g., DMSO) for the desired duration (e.g., 4-24 hours) under hypoxic conditions.[26]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[25][26]

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[25][26]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[25]

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for HIF-1α overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensity using densitometry and normalize to a loading control like β-actin or GAPDH.[26]

HRE-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay measures the functional consequence of HIF-1α stabilization – its ability to activate gene transcription.

Detailed Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing multiple HREs and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[25]

  • Cell Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Induce hypoxia and treat with the inhibitor as described for the Western blot protocol.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[26]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in the normalized luciferase activity in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of HIF-1α transcriptional activity.

Conclusion and Future Directions

While the specific compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol remains an enigmatic entity in the broader research landscape, its structural class, the benzo[d]isoxazoles, represents a promising scaffold for the development of novel HIF-1α inhibitors. For researchers currently working in this area, a wealth of well-characterized alternative compounds with diverse mechanisms of action are available. This guide has provided a comparative overview of three such alternatives: BAY 87-2243, PX-478, and KC7F2, each offering a unique tool to dissect the complexities of the HIF-1α signaling pathway.

The provided experimental protocols offer a robust framework for the in-house validation and comparison of these and other novel inhibitors. As the field of hypoxia research continues to expand, the careful selection and rigorous characterization of chemical probes will be instrumental in translating our understanding of HIF-1α biology into novel therapeutic strategies for cancer and other diseases.

References

  • Koh, Y., et al. (2008). PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. PMC. [Link]

  • Welsh, S., et al. (2004). Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1α. AACR Journals. [Link]

  • Ziello, J. E., et al. (2023). HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies. Genes & Diseases. [Link]

  • Rapisarda, A., & Melillo, G. (2009). Inhibiting the hypoxia response for cancer therapy – the new kid on the block. PMC. [Link]

  • Li, Y., et al. (2024). PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer. Frontiers in Immunology. [Link]

  • Henze, A. T., et al. (2014). BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. PMC. [Link]

  • Ellinghaus, P., et al. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. PMC. [Link]

  • Narita, T., et al. (2009). Identification of a novel small molecule HIF-1alpha translation inhibitor. PubMed. [Link]

  • Masoud, G. N., & Li, W. (2022). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. MDPI. [Link]

  • Xue, Z., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC. [Link]

  • ASCO Publications. (2010). Results from a phase I, dose-escalation study of PX-478, an orally available inhibitor of HIF-1α. ASCO Publications. [Link]

  • Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. PMC. [Link]

  • SciSpace. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. SciSpace. [Link]

  • AACR Journals. (2018). 18F-FAZA PET Imaging Response Tracks the Reoxygenation of Tumors in Mice upon Treatment with the Mitochondrial Complex I Inhibitor BAY 87-2243. AACR Journals. [Link]

  • PubMed. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed. [Link]

  • figshare. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. figshare. [Link]

  • ResearchGate. (2022). Benzo[ d ]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors | Request PDF. ResearchGate. [Link]

  • Shay, J. W., et al. (2009). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. PMC. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • ACS Publications. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Publications. [Link]

  • ResearchGate. (2021). List of various potential natural HIF-1α inhibitors based on their mode of action in different cancers. ResearchGate. [Link]

  • NIH. (2017). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. NIH. [Link]

  • NIH. (2007). Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). PMC. [Link]

  • ResearchGate. (2021). List of various potential synthetic HIF-1α inhibitors based on their mode of action in different cancers. ResearchGate. [Link]

  • PMC. (2011). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. PMC. [Link]

  • NIH. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee. [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • ResearchGate. (2022). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential in vivo and in vitro efficacy of the novel compound 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related isoxazole and nitro-containing heterocyclic compounds to project its potential therapeutic applications and guide future research. We will delve into established experimental protocols, comparative data with analogous molecules, and the underlying mechanisms of action that are likely to govern its biological activity.

Introduction to 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol and the Therapeutic Potential of Isoxazoles

The isoxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The subject of this guide, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, is a benzisoxazole derivative characterized by a methyl group, a nitro group, and a hydroxyl group. Its chemical structure (C₈H₆N₂O₄) suggests potential for biological activity, warranting a thorough investigation into its efficacy.[1]

The presence of the nitro group, in particular, is a key feature in many bioactive molecules. For instance, 7-nitroindazole is a known inhibitor of neuronal nitric oxide synthase and has demonstrated significant neuroprotective effects in models of cerebral ischemia.[2] This suggests that 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol could also exhibit neuroprotective properties. Furthermore, other nitro-containing heterocyclic compounds, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have shown potent anticancer activity by targeting key signaling pathways.[3]

This guide will explore the potential efficacy of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol by drawing parallels with these and other well-characterized analogs.

Projected In Vitro Efficacy: A Roadmap for Initial Screening

Based on the activities of related compounds, the initial in vitro assessment of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol should focus on its potential cytotoxic and neuroprotective effects.

Anticancer Activity

Numerous isoxazole and benzisoxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] For example, a series of benzo[d]isothiazole derivatives showed marked cytotoxicity against leukemia cell lines.[4] Similarly, NBDHEX, a nitro-containing compound, exhibits low micromolar IC₅₀ values against human melanoma cell lines by inducing apoptosis through the JNK pathway.[3]

Table 1: Comparative In Vitro Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC₅₀ ValueMechanism of ActionReference
NBDHEXMe501 (Melanoma)1.2 µMJNK activation, apoptosis[3]
NBDHEXA375 (Melanoma)2.0 µMJNK activation, apoptosis, G2/M arrest[3]
Benzo[d]isothiazole derivativesMT-4 (Leukemia)4-9 µMCytotoxicity[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A standard method to assess the cytotoxic effect of a new compound is the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or relevant melanoma lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in complete culture medium. Add the diluted compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can then be calculated.

dot

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Neuroprotective Activity

The structural similarity to 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, suggests that 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol may possess neuroprotective properties.[2] Studies on other neuroprotective thiazole sulfonamides have shown their ability to improve cell viability, reduce lactate dehydrogenase (LDH) leakage, and prevent mitochondrial dysfunction in neuronal cell lines subjected to oxidative stress.[6]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture human neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Induce Neurotoxicity: Treat the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate to induce cell death.

  • Compound Treatment: Co-treat or pre-treat the cells with varying concentrations of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

  • Assess Viability: Measure cell viability using the MTT assay or by quantifying LDH release into the culture medium.

  • Mechanism of Action: Investigate the underlying mechanism by measuring markers of apoptosis (caspase activity), oxidative stress (ROS levels), and mitochondrial function.

Projected In Vivo Efficacy: Translating Benchtop Findings to Preclinical Models

Should in vitro studies show promise, the next logical step is to evaluate the efficacy of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol in animal models.

Anticancer Efficacy in Xenograft Models

For anticancer applications, a standard approach is to use human tumor xenograft models in immunocompromised mice. NBDHEX has demonstrated significant tumor inhibition in melanoma xenograft models.[3]

Table 2: Comparative In Vivo Anticancer Efficacy of NBDHEX

CompoundAnimal ModelTumor TypeTumor InhibitionReference
NBDHEXSCID MiceMe501 Human Melanoma70%[3]
NBDHEXSCID MiceA375 Human Melanoma63%[3]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

dot

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

Neuroprotective Efficacy in Ischemia Models

To assess neuroprotective potential, a common model is the induction of cerebral ischemia in rodents. 7-nitroindazole has shown significant neuroprotection in a gerbil model of global cerebral ischemia.[2]

Experimental Protocol: Rodent Model of Cerebral Ischemia

  • Surgical Procedure: Induce global or focal cerebral ischemia in rats or gerbils (e.g., by bilateral carotid artery occlusion).

  • Compound Administration: Administer 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol before, during, or after the ischemic event.

  • Behavioral Assessment: Evaluate neurological deficits using standardized behavioral tests.

  • Histological Analysis: After a set period, sacrifice the animals and perform histological analysis of the brain to assess the extent of neuronal damage (e.g., in the CA1 region of the hippocampus).

Potential Mechanism of Action: A Look at Relevant Signaling Pathways

The biological effects of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol are likely mediated through the modulation of key signaling pathways.

  • JNK Pathway in Cancer: As seen with NBDHEX, the compound may disrupt the interaction between GSTP1-1 and JNK, leading to JNK activation and subsequent apoptosis in cancer cells.[3]

  • Nitric Oxide Synthase Inhibition in Neuroprotection: The nitro group suggests a potential for inhibiting nitric oxide synthase, similar to 7-nitroindazole, which would reduce excitotoxicity and neuronal damage in ischemic conditions.[2]

dot

Signaling_Pathways cluster_cancer Anticancer Pathway (Hypothesized) cluster_neuro Neuroprotective Pathway (Hypothesized) Compound_Cancer 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol GSTP1_JNK GSTP1-1 / JNK Complex Compound_Cancer->GSTP1_JNK Inhibits Interaction JNK_Active Active JNK GSTP1_JNK->JNK_Active Disruption Apoptosis Apoptosis JNK_Active->Apoptosis Compound_Neuro 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol nNOS Neuronal Nitric Oxide Synthase (nNOS) Compound_Neuro->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity NO->Excitotoxicity

Caption: Hypothesized signaling pathways for anticancer and neuroprotective effects.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is not yet available, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the isoxazole core and the nitro functional group suggests promising avenues for both anticancer and neuroprotective applications. The experimental frameworks outlined in this guide offer a clear path for the systematic evaluation of this novel compound, from initial in vitro screening to preclinical in vivo studies. Future research should focus on synthesizing this compound and validating these hypotheses through rigorous experimentation.

References

  • Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia. British Journal of Pharmacology. Available at: [Link]

  • In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry. Available at: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. Available at: [Link]

Sources

Elucidating the Mechanism of Action of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol: A Comparative Guide to Validating a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of a novel small molecule, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. Given the absence of established data for this compound, we propose a hypothesis-driven approach centered on a prevalent target for heterocyclic compounds: the mitogen-activated protein kinase (MAPK) pathway, specifically focusing on the terminal kinases, ERK1/2.

We will outline a series of robust experimental protocols designed to test this hypothesis, from initial biochemical potency to cellular target engagement and downstream functional outcomes. Throughout this guide, we will compare the hypothetical performance of our novel compound, which we will refer to as "Compound X," against a well-characterized, potent, and selective ERK1/2 inhibitor, Ulixertinib (BVD-523) , which will serve as our benchmark control.[1][2][3][4]

The Scientific Premise: Hypothesizing an ERK Pathway Inhibitor

The MAPK/ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[5][6][7][8] This pathway transmits extracellular signals from receptor tyrosine kinases (RTKs) through a series of protein kinase activations: from RAS to RAF, then to MEK, and finally to ERK.[6][7][8] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[5][9]

Given the structural features of Compound X (a benzo[d]isoxazole derivative), which are common in kinase inhibitors, we hypothesize that it functions as a direct inhibitor of ERK1/2. By targeting the final kinases in this cascade, such an inhibitor could offer therapeutic advantages, potentially overcoming resistance mechanisms that affect upstream proteins like RAF and MEK.

This guide will detail the necessary steps to validate this hypothesis through a multi-faceted experimental approach.

Visualizing the Hypothesized Mechanism

The diagram below illustrates the canonical ERK signaling pathway and the proposed point of intervention for Compound X and the comparator, Ulixertinib.

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) Downstream_Cytoplasmic Cytoplasmic Substrates ERK->Downstream_Cytoplasmic ERK_n ERK1/2 ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Fos, ELK-1) ERK_n->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Compound X Ulixertinib (BVD-523) Inhibitor->ERK Inhibits

Caption: Hypothesized mechanism of Compound X as a direct ERK1/2 inhibitor.

Experimental Workflow: A Step-by-Step Validation Plan

To rigorously test our hypothesis, we will proceed through a logical sequence of experiments, moving from in vitro biochemical assays to in-cell target engagement and finally to phenotypic outcomes.

Workflow cluster_phase1 Phase 1: Biochemical Potency & Selectivity cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Cellular Pathway Inhibition cluster_phase4 Phase 4: Phenotypic Consequences Biochem Biochemical Kinase Assay Profiling Kinome Profiling Biochem->Profiling Confirm primary target CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Validate in cellular context Western Western Blot for p-ERK CETSA->Western Confirm pathway modulation Viability Cell Viability Assay Western->Viability Link to functional outcome

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Biochemical Potency and Selectivity

The first step is to determine if Compound X directly inhibits ERK1/2 kinase activity in a cell-free system and to assess its selectivity.[10][11]

Experiment: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK2. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency of Compound X.[10] Comparing this value to that of Ulixertinib provides a direct benchmark of its in vitro efficacy. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing a highly sensitive readout of enzyme activity.[11]

Detailed Protocol:

  • Reagents: Recombinant active ERK2 enzyme, universal kinase substrate (e.g., Erktide), ATP, Kinase-Glo® Luminescent Kinase Assay Kit, Compound X, Ulixertinib (BVD-523).

  • Preparation: Prepare a 12-point serial dilution of Compound X and Ulixertinib in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the recombinant ERK2 enzyme.

  • Compound Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the enzyme and compound for 20 minutes at room temperature to allow for binding to reach equilibrium.[1]

  • Initiate Reaction: Add 5 µL of a substrate solution containing Erktide and ATP (at its Km concentration) to each well to start the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Potency

The results of the biochemical assay should be summarized in a clear, comparative table.

CompoundTargetAssay FormatIC50 (nM)
Compound X ERK2Luminescence (Kinase-Glo®)Experimental Value
Ulixertinib (BVD-523) ERK2Luminescence (Kinase-Glo®)<1

Note: The IC50 for Ulixertinib is expected to be in the sub-nanomolar range based on published data.[1][12]

Phase 2: Cellular Target Engagement

After establishing biochemical potency, it is crucial to confirm that Compound X can enter live cells and bind to its intended target, ERK.[13]

Experiment: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful biophysical assay that measures target engagement in a physiological cellular environment.[14][15][16] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[14][16] By heating intact cells treated with the compound and measuring the amount of soluble ERK protein remaining at various temperatures, we can directly observe this thermal shift, providing unequivocal evidence of target engagement.[16][17]

Detailed Protocol:

  • Cell Culture: Culture a human cancer cell line with a known activated MAPK pathway (e.g., A375 melanoma, which has a BRAF V600E mutation) to high confluence.[1]

  • Compound Treatment: Harvest and resuspend the cells. Treat aliquots of the cell suspension with a high concentration of Compound X (e.g., 10 µM), Ulixertinib (10 µM), or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble ERK1/2 in each sample using Western blotting or an ELISA-based method (e.g., HTRF® or AlphaScreen®).[17]

  • Data Analysis: For each treatment condition, plot the relative amount of soluble ERK1/2 against the temperature. The resulting curve is the melting curve. A shift of the curve to the right for Compound X-treated cells compared to the DMSO control indicates target stabilization and engagement.

Data Presentation: Target Engagement Shift
CompoundTargetCell LineThermal Shift (ΔTm in °C)
Compound X ERK1/2A375Experimental Value
Ulixertinib (BVD-523) ERK1/2A375Positive Shift Expected

Phase 3: Cellular Pathway Inhibition

Confirming target engagement must be followed by demonstrating that this binding event translates into functional inhibition of the signaling pathway.

Experiment: Western Blot for Phospho-ERK (p-ERK)

Causality: The activation of ERK is marked by its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). A direct inhibitor should prevent this phosphorylation or the phosphorylation of its downstream targets. By measuring the levels of phosphorylated ERK (p-ERK) in cells treated with Compound X, we can directly assess its inhibitory effect on the pathway's activity.[18][19] We will compare the levels of p-ERK to the total amount of ERK protein to ensure that the observed decrease is due to inhibition of phosphorylation, not a reduction in the overall protein level.[19][20]

Detailed Protocol:

  • Cell Culture and Starvation: Seed A375 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal p-ERK levels.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Ulixertinib, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) for 10-15 minutes to induce robust ERK phosphorylation in the control groups.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[19][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., from Cell Signaling Technology).[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[20]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Phase 4: Phenotypic Consequences

The final step is to determine if the observed biochemical and cellular inhibition translates into a meaningful biological outcome, such as the inhibition of cancer cell proliferation.

Experiment: Cell Viability Assay

Causality: Since the ERK pathway is a key driver of cell proliferation, its inhibition should lead to a decrease in cell viability or growth.[5] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP in a cell population, which is a direct indicator of metabolic activity and cell number.[22][23][24] This allows us to determine the potency of Compound X in a functional, phenotypic context.

Detailed Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well white, clear-bottom plate at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Compound X, Ulixertinib, or DMSO.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO-treated control wells. Plot the viability against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Data Presentation: Comparative Anti-proliferative Activity
CompoundCell LineAssay FormatGI50 (nM)
Compound X A375Luminescence (CellTiter-Glo®)Experimental Value
Ulixertinib (BVD-523) A375Luminescence (CellTiter-Glo®)~180

Note: The GI50 for Ulixertinib in A375 cells is expected to be in the nanomolar range.[1]

Conclusion and Interpretation

By systematically executing this experimental plan, researchers can build a comprehensive evidence package to confirm the mechanism of action of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

  • If the data are consistent across all phases —showing potent biochemical inhibition of ERK2, direct target engagement in cells, suppression of ERK phosphorylation, and a corresponding decrease in cell viability—it provides strong validation for the hypothesis that Compound X is a direct ERK pathway inhibitor.

  • Comparison with Ulixertinib at each stage provides a critical benchmark for its relative potency and efficacy.

  • Discrepancies in the data —for instance, potent cell killing without direct ERK inhibition—would indicate that the compound acts via a different mechanism, necessitating a new round of hypothesis generation and testing (e.g., broader kinase profiling or phenotypic screening).

This guide provides not just a series of protocols, but a logical and self-validating framework for the rigorous scientific investigation of a novel compound, a cornerstone of modern drug discovery.

References

  • Erk Signaling Pathway. Creative Diagnostics. [Link]

  • Understanding the ERK/MAPK Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. NCBI. [Link]

  • MAPK Erk Signaling Pathway. Sino Biological. [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]

  • Ulixertinib. PubChem. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Ulixertinib. Biomed Valley Discoveries. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. [Link]

  • Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

  • Cell Viability Assay Kits. Biocompare. [Link]

  • Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Crossfire Oncology. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • ERK by Westerns. Protocol Online. [Link]

  • Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. Clinical Care Options. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS No. 112429-42-2), a nitroaromatic isoxazole derivative.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous chemicals, including nitroaromatics and isoxazole derivatives, and established principles of hazardous waste management.[2][3]

The inherent molecular structure, featuring both a nitro group and an isoxazole ring, necessitates a cautious and informed approach to its handling and disposal. Nitroaromatic compounds are recognized for their potential hazards, including toxicity and, in some cases, explosive tendencies, particularly when desiccated.[3][4] Isoxazole derivatives may also present irritant properties.[2][5] Therefore, treating this compound with a high degree of caution is paramount.

Part 1: Hazard Assessment and Risk Mitigation

Before handling 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol for any purpose, including disposal, a thorough risk assessment is critical. The primary hazards are associated with its classification as a nitroaromatic compound.

Key Potential Hazards:

  • Reactivity: Nitroaromatic compounds can be reactive and are often incompatible with strong oxidizing agents or bases.[6] Some nitro compounds, particularly di- and tri-nitro derivatives, can become shock-sensitive and potentially explosive if allowed to dry out.[3]

  • Toxicity: Many nitroaromatic compounds are toxic, can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4][6][7] They are often treated as priority pollutants due to their hazardous nature.[4]

  • Environmental Hazard: Improper disposal can lead to soil and groundwater contamination.[4][8]

A stringent PPE protocol is mandatory to mitigate exposure risks. The following table outlines the minimum required PPE when handling 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent dermal absorption and skin irritation.[2][6]
Eye Protection Safety goggles or a face shield.To protect against accidental splashes or generation of dust.[6]
Body Protection A flame-resistant lab coat.To protect skin from contact and provide a barrier against spills.
Respiratory A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols.[2]To prevent inhalation of the compound, which may cause respiratory irritation. All handling should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[6]
Part 2: Step-by-Step Disposal Protocol

The mandated and most secure method for the disposal of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is to manage it as hazardous chemical waste. This waste must be collected and transferred to a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [9]

The following diagram outlines the logical steps for the proper disposal of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Caption: Disposal workflow for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

  • Waste Identification and Segregation : All materials, including the pure compound, solutions, and any contaminated items (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.[9] Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or bases, to prevent unforeseen reactions.[6]

  • Container Selection :

    • Solid Waste : Collect solid waste in a dedicated, leak-proof container made of compatible material such as high-density polyethylene (HDPE) or glass.[6] Ensure the container has a secure, tight-fitting lid.

    • Liquid Waste : If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap to prevent leaks and evaporation.[9]

  • Labeling : Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Methyl-7-nitrobenzo[d]isoxazol-6-ol."

    • The approximate concentration if it is in a solution.

    • An accurate description of the waste's composition.

    • The date when waste was first added to the container.

  • Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and segregated from incompatible chemicals.[6] Regularly inspect the container for any signs of degradation or leakage.

  • Final Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Provide them with a complete and accurate description of the waste.[6]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[9]

  • Don PPE : Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a universal chemical binder to contain the spill.[6][9] Do not use combustible materials like paper towels to absorb the bulk of a spill of a nitro compound. [6]

  • Collect Waste : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and the EHS office, following your institution's specific protocols.

By adhering to these rigorous safety and disposal protocols, researchers can ensure the safe handling and management of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals.
  • Benchchem. Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
  • ESSR. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • CymitQuimica. Safety Data Sheet - 6-Methylbenzo[d]isoxazole.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Safety Data Sheet - 3-Nitrobenzamide.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Benchchem. Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
  • ChemScene. 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.